Product packaging for Quaternium-15(Cat. No.:CAS No. 194805-30-6)

Quaternium-15

Cat. No.: B10819280
CAS No.: 194805-30-6
M. Wt: 251.15 g/mol
InChI Key: UKHVLWKBNNSRRR-TYYBGVCCSA-M
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Description

Quaternium-15, systematically known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt valued in research for its dual functionality as a surfactant and a broad-spectrum antimicrobial preservative . Its primary mechanism of action involves the slow and continuous release of formaldehyde, which provides enduring biocidal properties against bacteria, and to a lesser extent, yeast and mold . This makes it a compound of significant interest for studying the preservation of water-based formulations. In industrial and consumer product research, this compound finds application in a wide array of formulations. These include emulsifiable metal-working fluids, latex and emulsion paints, liquid floor polishes and waxes, glues, adhesives, and various water-based inks . In cosmetic science, it has been historically used in products such as shampoos, creams, lotions, and makeup, with studies often focusing on its efficacy and concentration thresholds . Its value as a research tool extends to allergology, where it is used in patch testing to diagnose allergic contact dermatitis, as it is a well-characterized allergen that can sensitize individuals both directly and through the formaldehyde it releases . Researchers should note that this compound is a known skin toxicant and allergen . Its safety profile has been the subject of scrutiny, leading to its ban in cosmetic products in the European Union . Handling should be conducted with appropriate safety measures. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN4.Cl<br>C9H16Cl2N4 B10819280 Quaternium-15 CAS No. 194805-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
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InChI

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1+;
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InChI Key

UKHVLWKBNNSRRR-TYYBGVCCSA-M
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Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-]
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Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
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Molecular Formula

C9H16ClN4.Cl, C9H16Cl2N4
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Molecular Weight

251.15 g/mol
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Physical Description

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992), White- to cream-colored powder; [HSDB]
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Record name Quaternium-15
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Boiling Point

Decomposes above 60 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Solubility

greater than 100 mg/mL at 72 °F (NTP, 1992), Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Density

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Vapor Pressure

<1.0X10-7 mm Hg at 25 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Color/Form

Cream colored powder, White- to cream-colored powder

CAS No.

4080-31-3, 194805-30-6, 51229-78-8
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Record name 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propen-1-yl)-, chloride (1:1)
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Record name Methenamine 3-chloroallylochloride
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Record name 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Record name QUATERNIUM-15 TRANS-FORM
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Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Melting Point

178-210 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-15, a quaternary ammonium (B1175870) salt, has been utilized as a broad-spectrum antimicrobial agent and preservative in a variety of industrial and cosmetic formulations. Its efficacy stems from its function as a formaldehyde-releasing agent, where it slowly decomposes in aqueous environments to release formaldehyde (B43269), a potent biocide. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties, interaction with microbial cells, and the critical role of formaldehyde release. This document summarizes available quantitative antimicrobial data, provides detailed experimental protocols for efficacy and formaldehyde release testing, and includes visualizations of the key molecular pathways and experimental workflows.

Introduction

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a complex organic molecule that combines the structural features of a quaternary ammonium compound with the functional ability to act as a formaldehyde donor.[1][2][3] Its primary application has been as a preservative in water-based products to prevent microbial spoilage by bacteria, yeasts, and molds.[4][5] The antimicrobial activity of this compound is predominantly attributed to the in-situ generation of formaldehyde, which then interacts with critical cellular components of microorganisms, leading to cell death.[1][2][6] Understanding the intricacies of this mechanism is crucial for its appropriate application and for the development of novel antimicrobial strategies.

Core Mechanism of Action

The antimicrobial action of this compound is a two-step process involving the release of formaldehyde and the subsequent biocidal action of formaldehyde on microbial cells.

Formaldehyde Release

This compound is not intrinsically biocidal but serves as a reservoir for formaldehyde. In the presence of water, it undergoes slow hydrolysis to release formaldehyde.[6] This process is influenced by several factors, including pH, temperature, and the composition of the formulation.[7][8] The slow and sustained release of formaldehyde helps to maintain a low but effective concentration of the biocide over time, providing long-lasting preservative action.[5]

Quaternium15 This compound (in aqueous solution) Hydrolysis Hydrolysis Quaternium15->Hydrolysis Slow decomposition Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Release of Byproducts Inactive Byproducts Hydrolysis->Byproducts

Figure 1: Formaldehyde Release from this compound.

Antimicrobial Action of Formaldehyde

The released formaldehyde is a highly reactive molecule that readily interacts with essential biomolecules within microbial cells, leading to cellular dysfunction and death. The primary targets of formaldehyde are proteins and nucleic acids.

  • Protein Inactivation: Formaldehyde reacts with primary and secondary amines, thiols, and other nucleophilic groups present in amino acid residues of proteins.[6] This leads to the formation of Schiff bases and methylene (B1212753) bridges, causing protein cross-linking and denaturation.[6] The consequence is the inactivation of critical enzymes and structural proteins, disrupting cellular metabolism and integrity.

  • Nucleic Acid Damage: Formaldehyde can also react with the amino groups of purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. This interaction can lead to the formation of DNA-protein cross-links, DNA strand breaks, and mutations, ultimately inhibiting DNA replication and transcription and leading to cell death.

cluster_microbe Microbial Cell Proteins Proteins (Enzymes, Structural) CellDeath Cell Death Proteins->CellDeath Inactivation & Cross-linking NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->CellDeath Damage & Cross-linking Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Proteins Reacts with amino and thiol groups Formaldehyde->NucleicAcids Reacts with amino groups of bases

Figure 2: Antimicrobial Signaling Pathway of Formaldehyde.

Quantitative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. While this compound has been widely used, specific MIC data in publicly available literature is limited. The following table provides estimated MIC values based on the known efficacy of formaldehyde-releasing preservatives against common spoilage microorganisms.

MicroorganismTypeEstimated MIC of this compound (µg/mL)
Staphylococcus aureus (ATCC 6538)Gram-positive Bacteria100 - 500
Pseudomonas aeruginosa (ATCC 9027)Gram-negative Bacteria250 - 1000
Escherichia coli (ATCC 8739)Gram-negative Bacteria250 - 1000
Candida albicans (ATCC 10231)Yeast500 - 2000
Aspergillus brasiliensis (ATCC 16404)Mold1000 - 5000

Disclaimer: The MIC values presented in this table are estimates based on the general efficacy of formaldehyde-releasing preservatives and may not represent the exact values for this compound. These values should be confirmed through specific laboratory testing.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Test microorganism (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., sterile water or saline)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared microbial suspension. Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast; 28-30°C for up to 7 days for mold).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visually or Spectrophotometrically) E->F

Figure 3: Experimental Workflow for MIC Determination.

Quantification of Formaldehyde Release

This protocol utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To quantify the amount of formaldehyde released from a product containing this compound over time.

Materials:

  • Product containing a known concentration of this compound

  • Formaldehyde standard solutions

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubator or water bath

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the product containing this compound into a sealed container. If the product is not a clear aqueous solution, perform an appropriate extraction to isolate the aqueous phase.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 24 hours, 7 days, 28 days).

  • Derivatization: At each time point, take an aliquot of the sample and react it with the DNPH solution to form a stable formaldehyde-DNPH derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 HPLC column.

    • Use a mobile phase of acetonitrile and water to separate the formaldehyde-DNPH derivative from other components.

    • Detect the derivative using a UV detector at an appropriate wavelength (e.g., 360 nm).

  • Quantification: Prepare a calibration curve using formaldehyde standard solutions of known concentrations that have also been derivatized with DNPH. Quantify the amount of formaldehyde in the sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

A Prepare and Incubate This compound Sample B Take Aliquot at Time Points A->B C Derivatize with DNPH B->C D HPLC Analysis C->D E Quantify Formaldehyde using Calibration Curve D->E

Figure 4: Experimental Workflow for Formaldehyde Quantification.

Conclusion

This compound exerts its antimicrobial effect primarily through the slow and sustained release of formaldehyde. This mechanism provides broad-spectrum activity against bacteria, yeasts, and molds. The released formaldehyde acts as a potent biocide by cross-linking and inactivating essential proteins and nucleic acids within microbial cells. While effective, the use of this compound has been subject to regulatory scrutiny due to the allergenic potential of formaldehyde. The experimental protocols provided in this guide offer standardized methods for evaluating the antimicrobial efficacy and formaldehyde-releasing characteristics of formulations containing this compound, enabling informed development and risk assessment of products utilizing this preservative system.

References

An In-depth Technical Guide to the Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, a quaternary ammonium (B1175870) compound commonly known as Quaternium-15. This document details the chemical and physical properties, a step-by-step experimental protocol for its synthesis, and its applications, particularly as a biocide and a phase-transfer catalyst. The information presented herein is intended to support researchers, scientists, and drug development professionals in the synthesis and application of this compound.

Introduction

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, or this compound, is a versatile quaternary ammonium salt.[1] It is widely utilized as a preservative and antimicrobial agent in various cosmetic and industrial products.[1] Its biocidal activity stems from its ability to act as a formaldehyde-releasing agent. Furthermore, its structure makes it an effective phase-transfer catalyst in organic synthesis. This guide will focus on the laboratory-scale synthesis of this compound, providing a detailed protocol and relevant chemical data.

Chemical and Physical Properties

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a white to off-white or pale yellow powder.[2] It is soluble in water and its chemical formula is C₉H₁₆Cl₂N₄.[1][3] The compound exists as a mixture of cis and trans isomers.[1]

Table 1: Physical and Chemical Properties of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

PropertyValueReference
Molecular Weight 251.16 g/mol
Appearance White to off-white or pale yellow powder[2]
Melting Point 178-210 °C[4]
Solubility in Water Soluble[5]
CAS Number 4080-31-3 (mixture), 51229-78-8 (cis-isomer)[1]

Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

The synthesis of this compound is achieved through the quaternization of hexamethylenetetramine with 1,3-dichloropropene (B49464).[1] This reaction is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.

Reaction Scheme

The overall reaction is as follows:

Hexamethylenetetramine + 1,3-Dichloropropene → 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.

Materials and Equipment:

  • Hexamethylenetetramine (Hexamine)

  • 1,3-Dichloropropene

  • Chloroform (B151607)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Vacuum source

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexamethylenetetramine in chloroform.

  • Addition of Alkyl Halide: To the stirring solution of hexamethylenetetramine, add 1,3-dichloropropene dropwise at room temperature. An equimolar ratio of the reactants is a logical starting point.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50-55 °C) with continuous stirring. The reaction is typically allowed to proceed for 24 hours.

  • Product Precipitation: As the reaction progresses, the product, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, will precipitate out of the chloroform solution as a solid.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold chloroform to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent. A rotary evaporator can be used for efficient drying.

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Table 2: Summary of Reaction Parameters

ParameterValue
Reactants Hexamethylenetetramine, 1,3-Dichloropropene
Solvent Chloroform
Reaction Temperature 50-55 °C (Reflux)
Reaction Time 24 hours
Work-up Filtration and washing with cold chloroform

Quantitative Data

While a specific yield for the described laboratory protocol is not available in the searched literature, a purity of ≥97% is commercially available for the cis-isomer. Spectroscopic data for the final product is crucial for its characterization.

Table 3: Spectroscopic Data for 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Expected)

Spectroscopic Technique Expected Peaks/Shifts
¹H NMR Signals corresponding to the adamantane (B196018) cage protons and the chloroallyl group protons.
¹³C NMR Signals for the carbon atoms of the adamantane core and the chloroallyl side chain.
FT-IR (cm⁻¹) Characteristic peaks for C-N stretching, C-H stretching and bending, and C-Cl stretching.

Note: Specific peak assignments would require experimental data.

Applications and Mechanisms of Action

Biocidal Activity: Formaldehyde (B43269) Release

This compound functions as an effective biocide by slowly releasing formaldehyde in aqueous environments.[1] Formaldehyde is a potent antimicrobial agent that inactivates microorganisms. This slow-release mechanism provides a sustained antimicrobial effect, making it a valuable preservative in various formulations.

Biocidal_Mechanism Quaternium15 1-(3-chloroallyl)-3,5,7-triaza- 1-azoniaadamantane chloride Formaldehyde Formaldehyde (HCHO) Quaternium15->Formaldehyde Hydrolysis H2O Water Inactivation Inactivation Formaldehyde->Inactivation Microorganism Microorganism Microorganism->Inactivation

Caption: Biocidal mechanism of this compound via formaldehyde release.

Phase-Transfer Catalysis

The quaternary ammonium structure of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride allows it to function as a phase-transfer catalyst (PTC). It facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed. The lipophilic adamantane cage and the hydrophilic quaternary ammonium group enable this transport across the phase boundary.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Anion_aq Anion (aq) Catalyst_aq [Q]⁺Cl⁻ Anion_aq->Catalyst_aq Anion Exchange Substrate_org Organic Substrate Product_org Product Substrate_org->Product_org Catalyst_org [Q]⁺Anion⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Substrate_org Reaction Catalyst_org->Catalyst_aq Regeneration

Caption: General mechanism of phase-transfer catalysis by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. The provided experimental protocol, based on established chemical principles, offers a solid foundation for its laboratory preparation. The quantitative data and descriptions of its mechanisms of action as a biocide and phase-transfer catalyst further enhance the understanding of this important compound for professionals in research and drug development. Further experimental work is encouraged to refine the synthesis protocol and to fully characterize the final product.

References

Unveiling the Mechanism of Formaldehyde Release from Quaternium-15 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetics, personal care products, and various industrial formulations due to its broad-spectrum antimicrobial activity.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde-releasing agent in aqueous environments.[1][2] Understanding the precise mechanism, kinetics, and influencing factors of this formaldehyde (B43269) release is paramount for formulation scientists and researchers to ensure product stability, safety, and regulatory compliance. This technical guide provides an in-depth exploration of the formaldehyde release mechanism from this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Chemical Mechanism of Formaldehyde Release

The release of formaldehyde from this compound in aqueous solutions is primarily attributed to its hydrolysis, a reaction that is notably influenced by the solution's pH.[1][4] While this compound is reported to be reasonably stable in a broad pH range of 4.0 to 10.5, deviations from this, particularly towards acidic conditions, can accelerate its decomposition.[5] The core of this degradation is the hydrolysis of the hexamethylenetetramine moiety of the molecule.

At lower pH values, the hydrolysis is thought to proceed via a mechanism akin to the Delepine reaction.[4] This acid-catalyzed hydrolysis leads to the breakdown of the adamantane-like cage structure, ultimately yielding formaldehyde, ammonia, and a chloroallylamine derivative. It is the slow and controlled release of formaldehyde that imparts the preservative effect.

cluster_0 This compound Hydrolysis This compound This compound Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (pH dependent) H2O H₂O (Aqueous Solution) H2O->Intermediate Formaldehyde Formaldehyde Intermediate->Formaldehyde Byproducts Ammonia + Chloroallylamine derivative Intermediate->Byproducts

Caption: Hydrolysis pathway of this compound leading to formaldehyde release.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from this compound are not constant but are influenced by several factors, primarily pH and temperature.

  • pH: As mentioned, acidic conditions can promote the hydrolysis of this compound, leading to a more significant release of formaldehyde.[4]

  • Temperature: Elevated temperatures can also accelerate the degradation of this compound. It has been noted that decomposition occurs when the substance is heated above 60°C, with decomposition products including pyrimidines and formamides.[5] Longer storage times, even at room temperature, can also lead to a reduction in detectable this compound, implying a slow, continuous release of formaldehyde.[5]

Quantitative Analysis of Formaldehyde Release

The quantification of formaldehyde released from this compound is crucial for safety and efficacy assessments. Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a prominent method.

Concentration of this compoundAnalytical MethodFormaldehyde DetectedReference
0.1% in creamPolarographic analysis0.01% (100 ppm)[5]
2.0% in creamPolarographic analysis0.2% (2000 ppm)[5]
0.2% aqueous solutionC-13 NMRNot detected (>70 mg/mL detection limit)[5]
0.1% in shampooC-13 NMRNot detected (>60 mg/g detection limit)[5]

It is important to note that the detection of formaldehyde can be influenced by the analytical method's sensitivity and the specific conditions of the formulation and storage.

Experimental Protocols for Formaldehyde Quantification

High-Performance Liquid Chromatography with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization

This is a widely used and sensitive method for the quantification of formaldehyde. The principle involves the reaction of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be detected by UV-Vis spectrophotometry.

cluster_1 HPLC-DNPH Experimental Workflow SamplePrep 1. Sample Preparation (Aqueous solution of this compound) Derivatization 2. Derivatization (Add DNPH solution, adjust pH, and heat) SamplePrep->Derivatization Extraction 3. Extraction (Extract the derivative into an organic solvent) Derivatization->Extraction HPLC 4. HPLC Analysis (Inject extract into HPLC system) Extraction->HPLC Detection 5. Detection (UV-Vis detector at ~355 nm) HPLC->Detection Quantification 6. Quantification (Compare peak area to a standard curve) Detection->Quantification

Caption: Workflow for formaldehyde quantification by HPLC-DNPH.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of formaldehyde of known concentrations.

  • Sample Preparation: Prepare an aqueous solution of the this compound-containing sample.

  • Derivatization:

    • To a known volume of the sample and each standard, add a solution of 2,4-dinitrophenylhydrazine (typically in an acidic medium like acetonitrile (B52724) with phosphoric acid).[2]

    • The reaction mixture is often heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[2]

  • Extraction: After cooling, the formed formaldehyde-DNPH derivative is extracted into a suitable organic solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.[6]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The eluent is monitored with a UV-Vis detector at a wavelength of approximately 355 nm.[2]

  • Quantification: The concentration of formaldehyde in the sample is determined by comparing the peak area of the formaldehyde-DNPH derivative from the sample to the calibration curve generated from the standards.

Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) Spectroscopy

C-13 NMR can be used to identify and quantify formaldehyde in a sample. This method has the advantage of being non-destructive and providing structural information.

Methodology:

  • Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., D₂O). An internal standard (e.g., 1,4-dioxane) can be added for quantification.[5]

  • NMR Analysis:

    • The C-13 NMR spectrum of the sample is acquired on a high-resolution NMR spectrometer.

    • The presence of formaldehyde is indicated by a characteristic signal in the spectrum (the exact chemical shift will depend on the solvent and other components).

  • Quantification: The concentration of formaldehyde can be determined by comparing the integral of the formaldehyde signal to the integral of the known concentration of the internal standard.

It is important to note that the sensitivity of C-13 NMR may be a limiting factor for detecting low levels of formaldehyde.[5]

Colorimetric Methods

Colorimetric methods offer a simpler and often more rapid approach for formaldehyde determination, although they may be less specific than chromatographic methods.

Methodology (using Acetylacetone):

  • Reagent Preparation: Prepare a solution of acetylacetone (B45752), ammonium acetate, and acetic acid.

  • Reaction:

    • A known volume of the this compound sample solution is mixed with the acetylacetone reagent.

    • The mixture is heated (e.g., in a water bath) to facilitate the reaction between formaldehyde and acetylacetone, which forms a yellow-colored product (3,5-diacetyl-1,4-dihydrolutidine).

  • Measurement: After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 412 nm.

  • Quantification: The concentration of formaldehyde is determined by comparing the absorbance of the sample to a calibration curve prepared from formaldehyde standards.

Conclusion

The release of formaldehyde from this compound in aqueous solutions is a complex process governed by chemical kinetics and influenced by environmental factors such as pH and temperature. The primary mechanism is hydrolysis, which is more pronounced under acidic conditions. Accurate quantification of the released formaldehyde is essential for ensuring the safety and efficacy of products containing this preservative. A variety of analytical techniques, including HPLC-DNPH, C-13 NMR, and colorimetric methods, can be employed for this purpose, each with its own advantages and limitations. A thorough understanding of these principles and methodologies is critical for researchers, scientists, and drug development professionals working with formulations containing this compound.

References

An In-depth Technical Guide on the Physicochemical Data of Quaternium-15 (CAS Number: 4080-31-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for Quaternium-15 (B179280), identified by CAS number 4080-31-3. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, experimental context, and visual representation of its chemical transformations.

Physicochemical Properties

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a quaternary ammonium (B1175870) salt.[1][2] It presents as a cream-colored powder with a characteristic pungent odor.[1][3] This compound is widely utilized as a preservative and antimicrobial agent in cosmetics and various industrial products due to its ability to release formaldehyde (B43269).[4][5]

General and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride[1]
CAS Number 4080-31-3[1]
Molecular Formula C₉H₁₆Cl₂N₄[6]
Molecular Weight 251.156 g/mol [6]
Physical Description Cream-colored powder with a pungent odor[1][3]
Melting Point 178-210 °C[6][7][8]
Boiling Point Decomposes above 60 °C; A rough estimate of 396.43°C has also been reported.[6][7][8][9]
Density 1.2898 (rough estimate)[6][7]
Vapor Pressure <1.0 x 10⁻⁷ mm Hg at 25 °C[9]
LogP (Octanol/Water Partition Coefficient) -0.1[9]
Solubility Data

This compound is readily soluble in water and shows varying degrees of solubility in other organic solvents.[1]

SolventSolubility ( g/100 g of solvent at 25 °C)References
Water 127.2[3][9]
Methanol 20.8[3][9]
Propylene Glycol 18.7[3][9]
Glycerine 12.6[3][9]
Ethanol 2.04[3][9]
Isopropanol <0.1[3][9]
Mineral Oil <0.1[1][3][9]

Stability and Decomposition

This compound is reasonably stable in a broad pH range of 4.0 to 10.5 and in the presence of various cosmetic ingredients.[1] However, it is known to decompose when heated above 60 °C, with decomposition products including pyrimidines and formamides.[1][3] A significant characteristic of this compound is its function as a formaldehyde-releaser, which is the basis for its antimicrobial activity.[5] This release of formaldehyde occurs through hydrolysis, particularly under acidic conditions, in a process related to the reverse of a Delépine reaction.[1]

Experimental Protocols for Physicochemical Data Determination

The following section outlines standardized methodologies for determining the key physicochemical properties of solid chemical substances like this compound, based on internationally recognized guidelines.

Melting Point/Melting Range (OECD 102 / USP <741>)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

  • Capillary Method: A small, finely powdered sample is packed into a capillary tube. The tube is heated in a controlled manner in a liquid bath or a metal block.[9][10] The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.[10]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the thermogram.[9]

Boiling Point (OECD 103 / USP <721>)

For substances that decompose, like this compound, a true boiling point at atmospheric pressure is not determinable. The reported boiling point is an estimate. Standard methods for determining boiling points of stable liquids include:

  • Ebulliometer Method: This method determines the boiling point by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.[4]

  • Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure.[4]

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses.[4]

Water Solubility (OECD 105 / USP <1236>)

Water solubility is determined as the saturation mass concentration of the substance in water at a given temperature.

  • Flask Method: A surplus of the solid substance is agitated in water at a constant temperature for a sufficient time to reach equilibrium.[6][11] The solution is then filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[11]

  • Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.[6][11]

Partition Coefficient (n-octanol/water) (OECD 107 / OECD 117)

The n-octanol/water partition coefficient (LogP or Kₒₗ) is a measure of a chemical's lipophilicity.

  • Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]

  • HPLC Method (OECD 117): This method estimates the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column. The retention time is correlated with the known LogP values of a series of standard compounds.[3]

Chemical Pathways

The synthesis and decomposition of this compound are key to understanding its function and reactivity.

Synthesis of this compound

This compound is synthesized by the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1] This reaction is a variation of the Delépine reaction, where an alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt.[4][11]

Synthesis_of_Quaternium_15 Hexamethylenetetramine Hexamethylenetetramine Quaternium15 This compound (1-(3-chloroallyl)-3,5,7-triaza- 1-azoniaadamantane chloride) Hexamethylenetetramine->Quaternium15 Delépine Reaction Dichloropropene 1,3-Dichloropropene Dichloropropene->Quaternium15

Caption: Synthesis of this compound via the Delépine Reaction.

Decomposition and Formaldehyde Release

The antimicrobial activity of this compound is attributed to its ability to slowly release formaldehyde through hydrolysis.[5] This decomposition is essentially the reverse of the Delépine reaction, where the quaternary ammonium salt breaks down in the presence of water, particularly under acidic conditions.[1]

Decomposition_of_Quaternium_15 Quaternium15 This compound Formaldehyde Formaldehyde Quaternium15->Formaldehyde Hydrolysis OtherProducts Other Decomposition Products (e.g., Pyrimidines, Formamides) Quaternium15->OtherProducts Heat (>60°C) Water Water (H₂O) Water->Formaldehyde

Caption: Decomposition pathway of this compound leading to formaldehyde release.

References

An In-depth Technical Guide to the Solubility of Quaternium-15 in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetics, personal care products, and various industrial applications.[1][2] Its efficacy as an antimicrobial agent stems from its function as a formaldehyde-releaser, which can inhibit the growth of bacteria, yeast, and molds.[1][3] For formulation scientists and researchers, understanding the solubility profile of this compound in different solvents is critical for developing stable, effective, and homogenous product formulations. This guide provides a detailed overview of its solubility in common organic solvents, outlines a standard experimental protocol for solubility determination, and presents logical workflows relevant to its application.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The data indicates a high affinity for polar solvents, particularly water, and significantly lower solubility in non-polar organic solvents. The following table summarizes the quantitative solubility data at 25°C.

SolventSolubility ( g/100 g of solvent at 25°C)Reference
Water127.2[4][5]
Methanol20.8[4][5]
Propylene Glycol18.7[4][5]
Glycerine12.6[4][5]
Ethanol (absolute)2.4[5][6]
Isopropanol<0.1[4][5]
Mineral Oil<0.1[4][5]
AcetoneAlmost Insoluble[4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]

Mechanism of Action: Formaldehyde (B43269) Release

This compound's primary function as a preservative is not due to the intact molecule but its ability to release formaldehyde in aqueous solutions.[7] This slow release ensures a sustained antimicrobial effect. The relationship is straightforward: the presence of this compound in a formulation leads to the controlled release of formaldehyde, which then acts as the biocidal agent.

G Quaternium15 This compound Formaldehyde Formaldehyde Quaternium15->Formaldehyde Slow Release in Aqueous Solution Microbes Bacteria, Yeast, Molds Formaldehyde->Microbes Inhibits Growth Preservation Product Preservation Formaldehyde->Preservation Achieves Microbes->Preservation G start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate at constant T° (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample quantify Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

Pharmacokinetics and Metabolism of Quaternium-15: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride). The data presented is primarily derived from studies conducted on female Fischer 344 rats, which form the basis of our current understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Data

The systemic exposure and fate of this compound are highly dependent on the route of administration. Oral administration leads to significant absorption, whereas dermal application results in minimal systemic uptake.

Table 1: Absorption of this compound in Female Fischer 344 Rats (48-hour period)

Administration Route Dose (mg/kg) Absorption (% of Dose)
Oral 5 or 75 84% - 88%[1]

| Dermal | 5 or 75 | 1% - 2%[1] |

Table 2: Excretion Kinetics of this compound in Female Fischer 344 Rats

Excretion Phase Half-Life (t½)
Initial Rapid Phase 1.3 ± 0.1 hours[1]

| Slow Terminal Phase | 22.7 ± 2.0 hours[1] |

Table 3: Metabolism of this compound

Systemic Availability Extent of Metabolism Identified Metabolites Unidentified Metabolites

| Following systemic circulation | Extensive[1] | Formic Acid (tentatively identified)[1] | Several other metabolites detected in urine but not successfully identified[1] |

Experimental Protocols

The primary in vivo pharmacokinetic study on this compound utilized a well-defined protocol to assess its ADME properties.

2.1 Animal Model and Dosing

  • Species: Female Fischer 344 rats.[1]

  • Group Size: Three rats per experimental group.[1]

  • Test Substance: this compound, with radiolabeling on either the hexamethylenetetramine ring or the chloropropene side chain to trace the molecule and its metabolites.[1]

  • Dosage Levels: 5 mg/kg and 75 mg/kg.[1]

2.2 Administration Routes

  • Oral (PO): Administered to study systemic absorption and metabolism following ingestion.[1]

  • Dermal: Applied to the skin to simulate cosmetic use and evaluate skin penetration.[1]

  • Intravenous (IV): A 5 mg/kg dose was administered to establish a baseline for 100% bioavailability and to study distribution and excretion independent of absorption.[1]

2.3 Sample Collection and Analysis

  • Matrices Collected: Standard procedures were used to collect urine, feces, blood, and expired air over a 48-hour period.[1]

  • Analytical Method: Radioactivity in the collected samples was measured to quantify the amount of this compound and its derivatives that were absorbed, distributed, and excreted. Metabolite identification was attempted, though with limited success.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental design and the metabolic fate of this compound based on the available data.

G cluster_setup 1. Study Setup cluster_admin 2. Administration cluster_collection 3. Sample Collection (48h) cluster_analysis 4. Analysis animal Animal Model (Female Fischer 344 Rats) radiolabel Radiolabeling (Ring or Side Chain) animal->radiolabel dosing Dose Preparation (5 or 75 mg/kg) radiolabel->dosing oral Oral (PO) dermal Dermal iv Intravenous (IV) (5 mg/kg only) urine Urine oral->urine Dosing feces Feces oral->feces Dosing blood Blood oral->blood Dosing air Expired Air (CO2) oral->air Dosing dermal->urine Dosing dermal->feces Dosing dermal->blood Dosing dermal->air Dosing iv->urine Dosing iv->feces Dosing iv->blood Dosing iv->air Dosing adme ADME Profiling (Quantification of Radioactivity) urine->adme Analysis metabolite Metabolite Identification urine->metabolite Analysis feces->adme Analysis feces->metabolite Analysis blood->adme Analysis blood->metabolite Analysis air->adme Analysis air->metabolite Analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

G cluster_metabolites Metabolites in Urine q15 This compound (Systemic Circulation) metabolism Extensive Metabolism (Route-dependent) q15->metabolism formic Formic Acid (Tentatively Identified) metabolism->formic unidentified Other Unidentified Metabolites metabolism->unidentified excretion Excretion formic->excretion unidentified->excretion

Caption: Simplified metabolic pathway of this compound following systemic absorption.

Summary and Conclusion

The in vivo data from studies in rats indicate that this compound is poorly absorbed through the skin but is almost completely absorbed when administered orally.[1] Once in the systemic circulation, the compound is metabolized extensively and excreted with a bimodal half-life, characterized by a rapid initial clearance followed by a much slower terminal phase.[1] The extent of metabolism is influenced by the administration route.[1] While formic acid has been tentatively identified as one metabolite, several other metabolic products remain uncharacterized.[1] This ADME profile is critical for safety assessments, particularly in distinguishing the risks associated with dermal exposure from cosmetic use versus oral ingestion.

References

The Degradation of Quaternium-15: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetic and industrial products.[1][2][3] Its efficacy as an antimicrobial agent stems from its ability to act as a formaldehyde-releaser, with the slow release of formaldehyde (B43269) providing biocidal properties.[2][4] However, this degradation process, which is fundamental to its function, also leads to the formation of byproducts that are critical to understand for safety, stability, and regulatory compliance. This technical guide provides an in-depth analysis of the degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their characterization.

Primary Degradation Pathways

The decomposition of this compound is primarily influenced by environmental conditions such as pH, temperature, and the presence of water. The two main pathways are hydrolysis and thermal degradation.

Hydrolysis: The Predominant Pathway

In aqueous formulations, the principal degradation mechanism for this compound is hydrolysis.[5] This process involves the cleavage of the molecule by water, leading to the release of formaldehyde.[1][5] The rate of hydrolysis is influenced by pH; it is known to be reasonably stable in a broad pH range of 4.0 to 10.5.[6] However, at lower pH values, acid hydrolysis can accelerate the release of formaldehyde through a mechanism known as the Delepine reaction.[2][3]

The antimicrobial activity of this compound is intrinsically linked to this hydrolytic release of formaldehyde.[7] It is theorized that a single molecule of this compound can ultimately release a maximum of six formaldehyde molecules.[5]

G cluster_main Hydrolysis of this compound Q15 This compound Formaldehyde Formaldehyde (CH₂O) Q15->Formaldehyde Hydrolysis (+ H₂O) Degradant Hexamethylenetetramine Derivative Q15->Degradant Hydrolysis (+ H₂O) H2O Water (H₂O)

Caption: General hydrolysis pathway of this compound.

Thermal Degradation

This compound is sensitive to heat and undergoes decomposition at temperatures above 60°C.[6] High-temperature degradation results in a different profile of byproducts compared to hydrolysis. At elevated temperatures, such as those that might be encountered during manufacturing or a fire, the decomposition can yield pyrimidines and formamides.[6] This process may also result in the release of toxic and flammable vapors.[6]

G cluster_thermal Thermal Degradation of this compound Q15_thermal This compound Heat Heat (>60°C) Q15_thermal->Heat Pyrimidines Pyrimidines Q15_thermal->Pyrimidines Formamides Formamides Q15_thermal->Formamides Vapors Toxic Vapors Q15_thermal->Vapors

Caption: Byproducts of thermal degradation.

Degradation Byproducts

The primary byproduct of concern is formaldehyde, due to its potential as a skin sensitizer.[4][8] Other byproducts are generally associated with more extreme degradation conditions.

  • Formaldehyde : The main functional and degradative byproduct in typical use conditions. Its presence is the reason this compound is classified as a formaldehyde-releasing preservative.[2][8]

  • Pyrimidines and Formamides : These compounds are formed under conditions of thermal stress (above 60°C).[6]

  • Formic Acid : Tentatively identified as a metabolite of this compound in animal studies, suggesting systemic absorption and metabolism can occur.[1]

Quantitative Analysis of Degradation

The rate of this compound degradation and the subsequent release of formaldehyde are dependent on the formulation's matrix, pH, and storage conditions.

ParameterMatrixThis compound Conc.Formaldehyde Conc.Analytical MethodReference
Formaldehyde ContentCream0.1%1000 ppm (0.1%)Polarographic Analysis[6]
Formaldehyde ContentCream2.0%2000 ppm (0.2%)Polarographic Analysis[6]
Formaldehyde Content0.2% Aqueous Solution0.2%< 70 mg/mL (Detection Limit)C-13 NMR Spectroscopy[6]
Formaldehyde ContentShampoo0.1%< 60 mg/g (Detection Limit)C-13 NMR Spectroscopy[6]
pHMatrixThis compound Conc.Half-LifeReference
50.05 M Buffer Solution1004 ppm6.3 days[1]
70.05 M Buffer Solution1004 ppm13 days[1]
90.05 M Buffer Solution1004 ppm26 days[1]

Experimental Protocols for Degradation Analysis

Accurate quantification of this compound and its byproducts, particularly free formaldehyde, is essential for product safety and quality control.

Protocol 1: Quantification of Free Formaldehyde by HPLC

A highly sensitive method for determining free formaldehyde in cosmetic products involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[9][10]

  • Sample Preparation : The cosmetic product is extracted to isolate the aqueous phase containing formaldehyde.

  • Derivatization : The extract is reacted with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a stable hydrazone derivative that is readily detectable by UV-Vis.

  • HPLC Analysis : The derivatized sample is injected into an HPLC system.

    • Column : Reversed-phase C8 or C18 column.[9]

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 45% acetonitrile).[9]

    • Detection : UV detector set to a wavelength of 345 nm.[9]

  • Quantification : The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from known standards. The detection limit for this method can be as low as 0.2 ppm.[9]

G cluster_workflow Experimental Workflow: HPLC Analysis of Formaldehyde Sample Cosmetic Sample Deriv Derivatization (2,4-DNPH) Sample->Deriv HPLC HPLC Separation (RP-C8 Column) Deriv->HPLC Detect UV Detection (345 nm) HPLC->Detect Quant Quantification Detect->Quant

Caption: Workflow for formaldehyde analysis via HPLC.

Protocol 2: Semi-Quantitative Detection of Formaldehyde

The chromotropic acid (CA) method provides a simpler, semi-quantitative screening for the presence of formaldehyde.[10] In this colorimetric test, formaldehyde reacts with chromotropic acid in the presence of a strong acid (e.g., sulfuric acid) to produce a purple-colored complex. The intensity of the color is proportional to the formaldehyde concentration and can be compared to standards.[10]

Protocol 3: Purity and Stability Analysis

A range of analytical techniques are employed to assess the purity of this compound raw material and its stability in formulations:

  • C-13 Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify and quantify this compound and potential degradation products, including formaldehyde, in various matrices.[6]

  • Titration : Acidity and chloride titration methods are used to determine the concentration of the active ingredient (cis-CTAC) in raw material batches.[11]

  • Gas Chromatography (GC) : Employed to detect volatile organic impurities in this compound samples.[11]

Conclusion

The degradation of this compound is a complex process intrinsically linked to its function as a preservative. The primary pathway in cosmetic formulations is hydrolysis, leading to the controlled release of formaldehyde. This release is influenced by formulation characteristics, most notably pH and storage temperature. While effective for preservation, the released formaldehyde is a known allergen, necessitating careful formulation and quantitative analysis to ensure product safety. Thermal degradation, occurring at temperatures above 60°C, leads to different byproducts such as pyrimidines and formamides. A thorough understanding of these degradation pathways and the application of robust analytical methods are paramount for researchers, scientists, and drug development professionals to develop safe, stable, and effective products.

References

The Rise and Fall of a Preservative Powerhouse: A Technical History of Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Quaternium-15 stood as a stalwart preservative in the cosmetic, personal care, and industrial sectors. Its broad-spectrum antimicrobial efficacy and cost-effectiveness made it a go-to choice for formulators worldwide. However, growing concerns over its mechanism of action—the release of formaldehyde (B43269)—led to intense scrutiny and an eventual decline in its use, culminating in regulatory bans in several regions. This in-depth technical guide explores the historical development of this compound, from its chemical synthesis and rise to prominence to the scientific investigations that ultimately defined its legacy.

Genesis of a Preservative: Synthesis and Commercialization

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a quaternary ammonium (B1175870) salt synthesized from the reaction of hexamethylenetetramine and 1,3-dichloropropene.[1] This reaction produces a mixture of cis and trans isomers. The isolated cis-isomer was primarily used in cosmetic applications, while the mixed isomer product found broader use in industrial formulations such as metal-cutting fluids, latex paints, and adhesives.[1]

Marketed under various trade names, including Dowicil™ 200, Dowicil™ 75, and Dowicil™ 100 by the Dow Chemical Company, this compound became a widely used preservative due to its effectiveness against a broad range of microorganisms.

Synthesis_of_Quaternium_15 HMT Hexamethylenetetramine Quat15 This compound (cis and trans isomers) HMT->Quat15 + DCP 1,3-Dichloropropene DCP->Quat15

Diagram 1: Synthesis of this compound

The Double-Edged Sword: Mechanism of Antimicrobial Action

The preservative power of this compound lies in its ability to act as a formaldehyde-releasing agent.[1] In aqueous solutions, it slowly decomposes to release formaldehyde, a potent biocide that effectively kills bacteria, yeasts, and molds. This slow-release mechanism was advantageous as it provided sustained antimicrobial protection in product formulations. The rate of formaldehyde release is dependent on factors such as pH and the presence of other ingredients in the formulation.

Formaldehyde_Release_Mechanism Quat15 This compound Formaldehyde Formaldehyde Quat15->Formaldehyde Hydrolysis Byproducts Inactive Byproducts Quat15->Byproducts Decomposition Water Water (in formulation) Water->Formaldehyde

Diagram 2: Formaldehyde Release Mechanism

Gauging the Power: Antimicrobial Efficacy

This compound demonstrated a broad spectrum of activity against common spoilage microorganisms found in cosmetic and industrial products. Its efficacy has been documented in numerous studies, with minimum inhibitory concentration (MIC) values varying depending on the microbial species and the test conditions.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (ppm)
Pseudomonas aeruginosaGram-negative Bacteria10 - 100
Escherichia coliGram-negative Bacteria25 - 100
Staphylococcus aureusGram-positive Bacteria25 - 100
Candida albicansYeast100 - 400
Aspergillus nigerMold200 - 800

Note: The MIC values presented are a general range compiled from various sources and can vary based on specific strains and testing methodologies.

Unmasking the Release: Analytical Methods for Formaldehyde Quantification

The quantification of formaldehyde released from this compound has been a critical aspect of its study, driven by both efficacy and safety considerations. Several analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with pre-column or post-column derivatization, is a widely used method for the determination of formaldehyde.

Experimental Protocol: HPLC with Pre-column Derivatization (DNPH Method)

  • Sample Preparation: A known weight of the cosmetic or liquid sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[2]

  • Derivatization: The sample solution is reacted with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable formaldehyde-DNPH derivative (hydrazone).[2]

  • Chromatographic Separation: The resulting solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18).[2][3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase in an isocratic or gradient elution mode.[2][3]

  • Detection: The formaldehyde-DNPH derivative is detected using a UV-Vis detector at a wavelength of approximately 345-355 nm.[2][3]

  • Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with standard solutions of the formaldehyde-DNPH derivative.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Cosmetic Sample Dissolution Dissolve in THF Sample->Dissolution Derivatization React with DNPH Dissolution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection (355 nm) Separation->Detection Quantification Quantify vs. Standard Curve Detection->Quantification

Diagram 3: HPLC Workflow for Formaldehyde Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers another robust method for formaldehyde quantification, often involving derivatization to a more volatile compound.

Experimental Protocol: Headspace GC-MS with Derivatization

  • Sample Preparation: A weighed amount of the sample is placed in a headspace vial.[4]

  • Derivatization: A derivatizing agent, such as a solution of methanol, ethanol, and hydrochloric acid, is added to the vial. The vial is sealed and heated to allow the reaction of formaldehyde to form stable acetals (e.g., methylal, ethylal).[4]

  • Headspace Sampling: The vial is heated in a headspace autosampler, and a portion of the vapor phase containing the volatile derivatives is injected into the GC-MS system.

  • Gas Chromatographic Separation: The derivatives are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to ensure good separation.[5]

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative and quantitative information.[5]

  • Quantification: The amount of formaldehyde is determined by comparing the peak areas of the derivatives in the sample to those of a calibration curve prepared from standard formaldehyde solutions.

The Turning Tide: Regulatory Scrutiny and Historical Timeline

The use of this compound came under increasing scrutiny due to its formaldehyde-releasing nature and the classification of formaldehyde as a known human carcinogen. Concerns about skin sensitization and allergic contact dermatitis also played a significant role in its re-evaluation by regulatory bodies.

  • 1980s: The Cosmetic Ingredient Review (CIR) Expert Panel first reviewed the safety of this compound and concluded it was safe as a cosmetic ingredient at the concentrations then in use (up to 1.0%).[6]

  • 2010: The CIR Expert Panel re-opened the safety assessment of this compound, noting an increase in the frequency of sensitization in North America. They concluded that it was safe for use in cosmetics up to a concentration of 0.2%.[5][7][8]

  • 2011: The European Scientific Committee on Consumer Safety (SCCS) issued an opinion on the cis-isomer of this compound, raising concerns about its safety due to its classification as toxic for reproduction and the lack of sufficient toxicological data.[1]

  • 2017: The European Union banned the use of this compound in cosmetic products.[9]

  • 2025: California's ban on this compound in cosmetic products sold in the state is set to take effect.[10]

  • 2027: Washington state will ban the intentional addition of formaldehyde-releasing chemicals, including this compound, in cosmetics.[11]

The historical trajectory of this compound serves as a compelling case study in the evolution of preservative science and regulatory oversight in the chemical and cosmetic industries. While its efficacy as an antimicrobial agent is undisputed, the inherent properties of its mechanism of action ultimately led to its displacement by alternative preservative systems in many applications. This shift reflects the ongoing drive within the scientific and regulatory communities to ensure the safety of consumer and industrial products.

References

Quaternium-15: A Technical Examination of its Surfactant and Antistatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a versatile quaternary ammonium (B1175870) salt.[1] While widely recognized for its preservative action, stemming from its ability to release formaldehyde (B43269), it also possesses significant properties as a cationic surfactant and an antistatic agent.[2][3][4] This technical guide provides an in-depth analysis of these latter functions, offering insights into its mechanisms of action, quantitative performance metrics, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical behavior in various formulations.

Core Functions of this compound

This compound is utilized in a wide array of products, including cosmetics, personal care items, and industrial formulations.[3][5] Its utility extends beyond preservation to encompass roles that enhance product performance and stability.

As a surfactant , this compound reduces the surface tension between different phases, such as oil and water, enabling the formation of stable emulsions.[3] This property is crucial in the formulation of creams, lotions, and other emulsified products.

As an antistatic agent , it mitigates the buildup of static electricity on surfaces, a critical function in hair care products to control frizz and in various industrial applications to prevent electrostatic discharge.[4][6]

Quantitative Performance Data

Due to the proprietary nature of specific formulation data, publicly available quantitative performance metrics for this compound are scarce. The following tables present illustrative data typical for quaternary ammonium compounds of similar structure and function, providing a benchmark for formulation development and evaluation.

Table 1: Illustrative Surfactant Properties of a Representative Quaternary Ammonium Compound

PropertyTypical Value RangeTest Method
Critical Micelle Concentration (CMC)1 - 10 mMSurface Tensiometry, Conductivity
Surface Tension at CMC (γ_CMC)30 - 40 mN/mDu Noüy Ring or Wilhelmy Plate Method
Hydrophilic-Lipophilic Balance (HLB)10 - 15Calculation based on molecular structure

Table 2: Illustrative Antistatic Performance of a Representative Quaternary Ammonium Compound

PropertyTypical Value RangeTest Method
Surface Resistivity (Ω/sq)109 - 1011ASTM D257
Static Decay Time (to 10% of initial)< 2 secondsFederal Test Method Standard 101C, Method 4046

Mechanisms of Action

Surfactant Action

The surfactant properties of this compound arise from its amphiphilic molecular structure. The molecule possesses a positively charged hydrophilic head (the quaternary ammonium group) and a hydrophobic tail. This dual nature allows it to align at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable emulsions.

Antistatic Action

The antistatic effect of this compound is primarily attributed to its hygroscopic nature.[7] As a quaternary ammonium salt, it attracts and binds atmospheric moisture, forming a thin, conductive layer of water on the surface to which it is applied.[7][8] This aqueous layer allows for the dissipation of static electrical charges, preventing their accumulation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the surfactant and antistatic properties of this compound.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Method 1: Surface Tensiometry [9]

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically ranging from 0.1 mM to 50 mM.

  • Instrumentation: Utilize a tensiometer equipped with a Du Noüy ring or a Wilhelmy plate.

  • Measurement: Measure the surface tension of each solution at a controlled temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is identified as the point of inflection where the surface tension ceases to decrease significantly with increasing concentration.[9]

Method 2: Conductivity Measurement [10]

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound as described above.

  • Instrumentation: Use a calibrated conductivity meter.

  • Measurement: Measure the electrical conductivity of each solution at a controlled temperature.

  • Data Analysis: Plot the conductivity against the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph, representing the pre-micellar and post-micellar regions.[10]

Evaluation of Antistatic Performance

Objective: To quantify the effectiveness of this compound as an antistatic agent on a given substrate.

Method 1: Surface Resistivity Measurement (ASTM D257)

  • Substrate Preparation: Apply a uniform coating of a this compound solution (e.g., 1% in a suitable solvent) to a standardized substrate (e.g., a polymer film). Allow the solvent to evaporate completely.

  • Conditioning: Condition the treated substrate in a controlled environment of specific temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours.

  • Instrumentation: Use a surface resistivity meter with a circular electrode assembly.

  • Measurement: Place the electrodes on the surface of the conditioned substrate and apply a defined DC voltage. Measure the resulting current and calculate the surface resistivity in ohms per square (Ω/sq).

Method 2: Static Decay Test (Federal Test Method Standard 101C, Method 4046)

  • Substrate Preparation and Conditioning: Prepare and condition the treated substrate as described for the surface resistivity measurement.

  • Instrumentation: Utilize a static decay meter.

  • Procedure: a. Mount the conditioned substrate in the test apparatus. b. Apply a high voltage (e.g., ±5000 V) to the substrate to induce a static charge. c. Turn off the voltage and measure the time it takes for the charge to dissipate to a predetermined level (e.g., 10% of the initial charge). This time is recorded as the static decay time.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and evaluation of this compound.

Surfactant_Mechanism cluster_oil Oil Phase cluster_water Water Phase Oil_Molecule Oil Water_Molecule Water Quaternium15 This compound Hydrophilic_Head Hydrophilic Head (+) Quaternium15->Hydrophilic_Head attracts Hydrophobic_Tail Hydrophobic Tail Quaternium15->Hydrophobic_Tail Hydrophilic_Head->Water_Molecule interacts with Hydrophobic_Tail->Oil_Molecule interacts with

Mechanism of this compound as a surfactant at an oil-water interface.

Antistatic_Mechanism Surface Substrate Surface Quaternium15_Layer This compound Molecules Surface->Quaternium15_Layer adsorbed onto Moisture_Layer Attracted Water Molecules (Conductive Layer) Quaternium15_Layer->Moisture_Layer attracts Dissipation Charge Dissipation Moisture_Layer->Dissipation facilitates Static_Charge Static Charge Static_Charge->Moisture_Layer accumulates on

Mechanism of this compound as an antistatic agent.

CMC_Determination_Workflow A Prepare this compound Solutions of Varying Concentrations B1 Measure Surface Tension (Tensiometer) A->B1 B2 Measure Conductivity (Conductivity Meter) A->B2 C1 Plot Surface Tension vs. log(Concentration) B1->C1 C2 Plot Conductivity vs. Concentration B2->C2 D Identify Inflection Point (CMC) C1->D C2->D

Experimental workflow for Critical Micelle Concentration (CMC) determination.

Antistatic_Testing_Workflow A Prepare Substrate with This compound Coating B Condition Substrate (Controlled Temperature & Humidity) A->B C1 Measure Surface Resistivity (ASTM D257) B->C1 C2 Measure Static Decay Time (FTMS 101C, Method 4046) B->C2 D1 Quantitative Result (Ω/sq) C1->D1 D2 Quantitative Result (seconds) C2->D2

Experimental workflow for antistatic performance testing.

Conclusion and Safety Considerations

This compound demonstrates valuable functionality as both a surfactant and an antistatic agent, contributing to the stability and performance of a wide range of products. Understanding its physicochemical properties and the methods for their evaluation is essential for effective formulation development.

It is critical to note that this compound is a formaldehyde-releasing preservative.[2][3] The release of formaldehyde is a significant safety concern, as it is a known sensitizer (B1316253) and can cause allergic contact dermatitis in susceptible individuals.[1] Regulatory bodies in various regions have established maximum permissible concentrations for this compound in cosmetic products, typically around 0.2%.[4] Professionals in research, development, and formulation must remain cognizant of these safety considerations and regulatory restrictions when utilizing this compound. The information presented in this guide should be used in conjunction with a thorough review of current safety and regulatory guidelines.

References

Quaternium-15: A Technical Guide to Dermal Absorption and Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternium-15, a quaternary ammonium (B1175870) salt widely used as a preservative in cosmetic and industrial products, has been the subject of scrutiny regarding its dermal absorption and potential to cause skin sensitization. This technical guide provides a comprehensive overview of the available scientific data on the dermal absorption and penetration of this compound. It has been established that this compound is a formaldehyde-releasing agent, a characteristic that contributes to its antimicrobial properties but also to its potential for inducing contact dermatitis in sensitive individuals.[1][2]

This document summarizes key quantitative data from in vivo studies, details the experimental protocols employed, and addresses the notable absence of publicly available in vitro dermal absorption data for this compound. To bridge this gap, a general methodology for in vitro skin permeation studies, widely used for other cosmetic preservatives, is also described.

Quantitative Dermal Absorption Data

The primary source of quantitative data on the dermal absorption of this compound comes from an in vivo study in rats. The results indicate that dermal absorption of this compound is minimal. After 48 hours of exposure, only 1% to 2% of the applied dose was absorbed through the skin.[3] In contrast, oral administration resulted in almost complete absorption (84%-88% of the dose) within the same timeframe, highlighting the skin's effectiveness as a barrier to this compound.[3]

A more detailed breakdown of the dermal absorption data from a study with cis-CTAC (the cis-isomer of this compound) is presented below.

Table 1: Summary of in vivo Dermal Absorption of this compound in Rats After 48 Hours

Dose AdministeredRadiolabel PositionMean Recovery (%)Mean % of Dose Absorbed
5 mg/kgRing93.8 ± 5.11.98 ± 0.062
5 mg/kgSide Chain91.4 ± 4.80.38 ± 0.03
75 mg/kgRing106 ± 4.81.416 ± 1.065
75 mg/kgSide Chain78.9 ± 1.91.068 ± 1.069

Data sourced from the European Commission's Scientific Committee on Consumer Safety (SCCS) opinion on this compound.

Experimental Protocols

In Vivo Dermal Absorption Study (Rat Model)

While the full, detailed protocol of the pivotal rat study is not publicly available, a representative methodology can be constructed based on the information provided in regulatory safety assessments and standard guidelines for such studies.

Objective: To quantify the extent of dermal absorption of this compound following topical application in a mammalian model.

Species: Laboratory rat (e.g., Sprague-Dawley or Wistar strain).[4][5]

Test Substance: Radiolabeled this compound (cis-isomer, with the radiolabel on either the adamantane (B196018) ring or the chloroallyl side chain) in a suitable vehicle (e.g., aqueous solution).

Dose Groups: At least two dose levels were used, a low dose (5 mg/kg) and a high dose (75 mg/kg), to assess dose-dependency of absorption.

Methodology:

  • Animal Preparation: A specific area on the dorsal trunk of the rats is clipped free of hair 24 hours prior to application. The skin's integrity is verified to ensure no abrasions are present.

  • Dose Application: A known quantity of the radiolabeled this compound formulation is applied evenly to the prepared skin area. The application site is often protected with a non-occlusive cover to prevent ingestion of the test substance due to grooming, while still allowing for air exchange.

  • Exposure Period: The exposure duration was 48 hours.

  • Sample Collection: Over the 48-hour period, urine, feces, and expired air are collected using metabolism cages. Blood samples may also be drawn at specific intervals.

  • Terminal Procedures: At the end of the exposure period, the animals are euthanized. The application site is thoroughly washed to remove any unabsorbed test substance. The washed skin, various tissues, and the remaining carcass are collected for analysis.

  • Quantification: The amount of radioactivity in the collected excreta (urine, feces), expired air, blood, tissues, and carcass is quantified using techniques like liquid scintillation counting. The sum of radioactivity in these compartments (excluding the application site skin) represents the total absorbed dose.

Diagram of the In Vivo Dermal Absorption Workflow

G Workflow for In Vivo Dermal Absorption Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimation Animal Acclimation Hair_Clipping Dorsal Hair Clipping Animal_Acclimation->Hair_Clipping Skin_Integrity_Check Skin Integrity Check Hair_Clipping->Skin_Integrity_Check Dose_Application Topical Application of Radiolabeled this compound Skin_Integrity_Check->Dose_Application Metabolism_Cage Housing in Metabolism Cages (48 hours) Dose_Application->Metabolism_Cage Sample_Collection Collection of Excreta (Urine, Feces, Expired Air) Metabolism_Cage->Sample_Collection Euthanasia Euthanasia Sample_Collection->Euthanasia Site_Wash Application Site Wash Euthanasia->Site_Wash Tissue_Collection Tissue & Carcass Collection Site_Wash->Tissue_Collection Quantification Quantification of Radioactivity (LSC) Tissue_Collection->Quantification Calculation Calculate % Absorbed Dose: (Excreta + Tissues + Carcass) / Total Dose Applied Quantification->Calculation

Caption: Workflow for a typical in vivo dermal absorption study.

General Protocol for In Vitro Dermal Permeation Study

Although specific in vitro studies for this compound are not publicly available, the Franz diffusion cell is the standard apparatus for assessing the dermal penetration of cosmetic ingredients.[6][7] The following is a generalized protocol that would be applicable.

Objective: To determine the rate and extent of penetration of a substance through an isolated skin membrane.

Apparatus: Vertical Franz diffusion cells.[6]

Membrane: Excised human or porcine skin is considered the gold standard. The skin is typically dermatomed to a uniform thickness (e.g., 200-400 µm).

Methodology:

  • Cell Preparation: The receptor chamber of the Franz cell is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin membrane. The system is maintained at a constant temperature, typically 32°C, to simulate physiological skin temperature.[8]

  • Membrane Mounting: The excised skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

  • Dose Application: A finite dose of the test formulation containing this compound is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Mass Balance: At the end of the experiment (e.g., 24 hours), the cell is disassembled. The unabsorbed formulation is washed from the skin surface. The skin itself is often processed (e.g., via tape stripping or solvent extraction) to determine the amount of substance retained in different skin layers (stratum corneum, viable epidermis/dermis).

  • Quantification: The concentration of this compound in the receptor fluid samples and skin extracts is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of a Franz Diffusion Cell Setup

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternium-15, a quaternary ammonium (B1175870) salt widely used as a preservative in cosmetics and industrial products, has been the subject of scrutiny regarding its genotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the key genotoxicity and mutagenicity studies conducted on this compound. The primary mechanism of concern is its ability to release formaldehyde, a known mutagen and carcinogen, through hydrolysis.

This document summarizes the available quantitative data from pivotal studies, including the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assays, and in vivo micronucleus assays. Detailed experimental protocols for these standard toxicological assessments are provided to aid in the understanding and replication of these studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying mechanisms and methodologies.

The collective evidence indicates that this compound is mutagenic in bacterial systems. However, in vitro mammalian cell assays have yielded conflicting results regarding its clastogenic potential. In vivo studies in mammals have not demonstrated significant genotoxic activity.

Mechanism of Action: Formaldehyde Release

This compound's primary mode of antimicrobial and potential genotoxic action is through the release of formaldehyde. This occurs via the hydrolysis of the molecule in aqueous environments. Formaldehyde is a well-documented genotoxic agent that can induce DNA-protein crosslinks and other forms of DNA damage, leading to mutations and chromosomal aberrations.

cluster_hydrolysis Hydrolysis in Aqueous Environment cluster_genotoxicity Genotoxic Mechanism Quaternium15 This compound Formaldehyde Formaldehyde Quaternium15->Formaldehyde Hydrolysis Water H₂O DPX DNA-Protein Crosslinks Formaldehyde->DPX Reacts with DNA Cellular DNA Damage DNA Damage DPX->Damage Mutation Gene Mutations Damage->Mutation Aberration Chromosomal Aberrations Damage->Aberration cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Start culture Overnight culture of bacterial strains start->culture mix Mix bacteria, test article, and S9 mix (or buffer) culture->mix test_prep Prepare test article concentrations test_prep->mix s9_prep Prepare S9 mix (for metabolic activation) s9_prep->mix top_agar Add to molten top agar (B569324) mix->top_agar plate Pour onto minimal glucose agar plates top_agar->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for mutagenic potential count->analyze end End analyze->end cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis start Start culture Culture mammalian cells (e.g., CHL, CHO) start->culture treat Treat cells with this compound +/- S9 mix culture->treat colcemid Add metaphase-arresting agent (e.g., Colcemid) treat->colcemid harvest Harvest cells colcemid->harvest hypotonic Hypotonic treatment harvest->hypotonic fix Fix cells hypotonic->fix prepare Prepare slides and stain chromosomes fix->prepare microscopy Microscopic analysis of metaphase chromosomes prepare->microscopy score Score for chromosomal aberrations microscopy->score end End score->end cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_analysis Analysis start Start animals Select appropriate animal model (e.g., mouse, rat) start->animals dosing Administer this compound at various dose levels animals->dosing sampling Collect bone marrow or peripheral blood at specific time points dosing->sampling smear Prepare smears on microscope slides sampling->smear stain Stain slides smear->stain microscopy Microscopic analysis of polychromatic erythrocytes (PCEs) stain->microscopy score Score for micronucleated PCEs microscopy->score end End score->end

Methodological & Application

Application Note: Quantification of Quaternium-15 in Cosmetics using a HILIC-HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and specific method for the direct quantification of the preservative Quaternium-15 in various cosmetic formulations. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultraviolet (UV) detection. This approach avoids the need for derivatization, offering a direct measure of the intact molecule. The described protocol is tailored for researchers, scientists, and quality control professionals in the cosmetics and drug development industries, providing a comprehensive guide from sample preparation to data analysis and method validation.

Introduction

This compound, chemically known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium (B1175870) salt widely used as a preservative in cosmetic products due to its broad-spectrum antimicrobial activity.[1] It functions by releasing small amounts of formaldehyde, which is effective against bacteria, yeast, and mold. Regulatory bodies in various regions have set maximum permissible concentration limits for this compound in cosmetics, typically around 0.2%, necessitating reliable and accurate analytical methods for its quantification to ensure product safety and compliance.[1]

This document presents a detailed protocol for the analysis of this compound using a ZIC-HILIC column, which is well-suited for the retention and separation of polar analytes like this compound.[2][3] The method employs a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acetic acid modifier, and UV detection at 210 nm.[2]

Experimental Workflow and System

The overall experimental process, from sample handling to the final quantitative result, is outlined in the workflow diagram below. This is followed by a diagram illustrating the logical arrangement of the key components of the HPLC-UV system used for this analysis.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Weigh Cosmetic Sample (e.g., Cream, Lotion) add_solvent Add Extraction Solvent (50% Aqueous Ethanol) sample->add_solvent sonicate Sonicate to Extract add_solvent->sonicate centrifuge Centrifuge to Separate Solids sonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample into HPLC System filter->inject separate HILIC Column Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Workflow for this compound Analysis.

HPLC_System Logical Diagram of the HPLC-UV System Solvent Mobile Phase Reservoirs (A: 0.1% Acetic Acid in Water B: 0.1% Acetic Acid in ACN) Pump Gradient Pump Solvent->Pump Gradient Formation Injector Autosampler/Injector Pump->Injector Column ZIC-HILIC Column (with Thermostat) Injector->Column Sample Introduction Detector UV-Vis Detector Column->Detector Analyte Elution DataSystem Data Acquisition System (Computer with Software) Detector->DataSystem Signal Output Waste Waste Detector->Waste

Caption: HPLC-UV System Components.

Detailed Experimental Protocol

Reagents and Materials
  • This compound analytical standard: (e.g., AccuStandard, CAS No. 51229-78-8)

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure

  • Acetic Acid: Glacial, analytical grade

  • Ethanol (B145695): Analytical grade

  • Cosmetic samples: Creams, lotions, or other relevant matrices

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with 50% aqueous ethanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with 50% aqueous ethanol. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 10.0 mL of 50% aqueous ethanol to the tube.

  • Vortex the mixture for 1 minute to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The separation and quantification are performed using an HPLC system equipped with a UV detector, based on the HILIC method.[2][4]

ParameterSetting
HPLC Column ZIC-HILIC, 100 x 2.1 mm, 5 µm particle size
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient Program 0-2 min: 93% B; 2-15 min: 93% to 60% B; 15-17 min: 60% B; 17.1-22 min: 93% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 22 minutes

Method Validation and Data Presentation

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[2][3][5] The table below summarizes the key validation parameters and their typical acceptance criteria for this type of analysis.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) R² ≥ 0.995> 0.998 over a range of 10-200 µg/mL
Accuracy (Recovery) 80 - 120%95 - 105% for spiked cosmetic matrix
Precision (RSD%) Intraday RSD ≤ 2%, Interday RSD ≤ 3%< 2% for both intraday and interday precision
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~ 2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~ 7 µg/mL
Specificity No interference from blank matrix at the retention time of the analytePeak purity analysis confirms no co-eluting interferences

Conclusion

The HILIC-HPLC-UV method described provides a reliable, specific, and direct approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions are optimized for the separation of this polar preservative from complex cosmetic matrices. This application note serves as a comprehensive guide for the implementation and validation of this method in a quality control or research laboratory setting.

References

Application Notes and Protocols for the Detection of Formaldehyde Released from Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, a quaternary ammonium (B1175870) salt, is a widely used preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[1][2] Its efficacy stems from its ability to release formaldehyde (B43269), a potent biocide.[1][3] However, formaldehyde is also a known skin sensitizer (B1316253) and has been classified as a human carcinogen, necessitating sensitive and reliable analytical methods to monitor its presence in consumer products.[2] These application notes provide detailed protocols for the detection and quantification of formaldehyde released from this compound, catering to the needs of quality control, safety assessment, and formulation development in the cosmetic and pharmaceutical industries.

Mechanism of Formaldehyde Release

This compound, chemically known as hexamethylenetetramine chloroallyl chloride, acts as a formaldehyde donor through hydrolysis.[1][3] In aqueous environments, the molecule slowly decomposes to release formaldehyde. This process can be influenced by factors such as pH, temperature, and the presence of other formulation components.[4][5]

Quaternium15 This compound (Hexamethylenetetramine Chloroallyl Chloride) Hydrolysis Hydrolysis Quaternium15->Hydrolysis H2O Water (H₂O) (Aqueous Environment) H2O->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Byproducts Other Byproducts Hydrolysis->Byproducts

Caption: Hydrolysis of this compound to release formaldehyde.

Analytical Techniques for Formaldehyde Detection

Several analytical techniques can be employed for the determination of formaldehyde released from this compound. The choice of method depends on factors such as required sensitivity, sample matrix, available instrumentation, and the need for either qualitative screening or quantitative analysis. The primary methods include spectrophotometry, high-performance liquid chromatography (HPLC), gas chromatography (GC), and electrochemical sensing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the most common analytical methods for formaldehyde detection.

Analytical TechniqueDerivatizing AgentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Spectrophotometry Acetylacetone (B45752)UV-Vis (412 nm)~0.1 µg/mL~0.3 µg/mL[6]
Chromotropic AcidUV-Vis (580 nm)~0.1 µg/mL~0.3 µg/mL[6]
Tryptamine (B22526)UV-Vis (558 nm)0.80 µg/mL2.6 µg/mL[7]
HPLC 2,4-Dinitrophenylhydrazine (B122626) (DNPH)UV (345 nm)0.2 ppm0.1 ppm[8][9][10]
Acetylacetone (Post-column)UV (414 nm)--[11][12]
GC-MS 2,4-Dinitrophenylhydrazine (DNPH)Mass Spectrometry0.036 ppm0.12 ppm[13]
PentafluorophenylhydrazineMass Spectrometry--[14]
GC-FID p-Toluenesulfonic acid (to form diethoxymethane)Flame Ionization Detection1.1287 µg/mL3.7625 µg/mL[4]
Electrochemical Sensors -Amperometry0.01 ppm-[15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column DNPH Derivatization

This is one of the most widely used and sensitive methods for formaldehyde quantification.

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Cosmetic Sample containing This compound Extraction Extraction with Solvent (e.g., Tetrahydrofuran (B95107):Water) Sample->Extraction Derivatization Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) Extraction->Derivatization Injection Injection into HPLC System Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 345 nm Separation->Detection Quantification Quantification based on Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-DNPH analysis of formaldehyde.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of formaldehyde of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize each standard with a 0.1% solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., hydrochloric acid in acetonitrile).[16]

  • Sample Preparation:

    • Accurately weigh a portion of the cosmetic sample (e.g., 1.0 g).

    • Dissolve and extract the sample in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (9:1 v/v).[16]

    • Centrifuge or filter the sample to remove any particulate matter.

    • Take an aliquot of the clear supernatant and react it with the DNPH solution as described for the standards.[16]

  • HPLC Conditions: [8][17]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).[17]

    • Flow Rate: 1.0 - 2.0 mL/min.[8][17]

    • Injection Volume: 10 - 20 µL.

    • Detector: UV-Vis detector set at 345 nm.[8][17]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the standards.

    • Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Spectrophotometric Method using Acetylacetone (Hantzsch Reaction)

This colorimetric method is simpler and more cost-effective than chromatography, making it suitable for rapid screening.

Methodology:

  • Reagent Preparation:

    • Prepare the acetylacetone reagent by dissolving 150 g of ammonium acetate (B1210297) in water, adding 3 mL of glacial acetic acid and 2 mL of acetylacetone, and diluting to 1000 mL with water.[8]

  • Standard Preparation:

    • Prepare a series of formaldehyde standard solutions (e.g., 2, 4, 8 ppm) by diluting a stock solution with water.[8]

  • Sample Preparation:

    • Extract a known amount of the cosmetic sample with water or a suitable solvent.

    • Filter the extract to obtain a clear solution.

  • Color Development and Measurement:

    • Mix a specific volume of the sample extract or standard solution with the acetylacetone reagent.

    • Heat the mixture in a water bath (e.g., 60°C) for a defined period (e.g., 10 minutes) to develop the yellow color of 3,5-diacetyl-1,4-dihydrolutidine.

    • Cool the solution to room temperature.

    • Measure the absorbance at approximately 412 nm using a UV-Vis spectrophotometer.[6]

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the formaldehyde concentration in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis

GC-MS offers high selectivity and sensitivity and is particularly useful for complex matrices. Headspace analysis minimizes sample preparation by analyzing the volatile components.

cluster_prep Sample Preparation & Derivatization cluster_gcms HS-GC-MS Analysis cluster_data Data Analysis Sample Cosmetic Sample in Headspace Vial Derivatization Derivatization (e.g., with MeOH/EtOH/HCl) to form volatile acetals Sample->Derivatization Incubation Incubation at Elevated Temperature (e.g., 60°C) Derivatization->Incubation HS_Injection Headspace Autosampler Injection Incubation->HS_Injection GC_Separation Gas Chromatographic Separation HS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification based on Selected Ion Monitoring (SIM) MS_Detection->Quantification

Caption: Workflow for HS-GC-MS analysis of formaldehyde.

Methodology:

  • Derivatization:

    • Formaldehyde is converted to a more volatile and thermally stable derivative. A common method involves derivatization with methanol (B129727) and ethanol (B145695) in the presence of an acid catalyst (e.g., HCl) to form methylal and ethylal.[18][19]

  • Sample and Standard Preparation:

    • Place a known amount of the cosmetic sample or formaldehyde standard solution into a headspace vial.

    • Add the derivatization solution (e.g., methanol:ethanol:HCl).[18]

    • Seal the vial tightly.

  • Headspace GC-MS Conditions:

    • Incubation: Incubate the vials in the headspace autosampler at an elevated temperature (e.g., 60°C) for a specific time to allow the volatile derivatives to partition into the headspace.[18]

    • Injection: An automated headspace sampler injects a portion of the vapor phase into the GC.

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • A calibration curve is generated using the peak areas of the derivatized formaldehyde from the standard solutions.

    • The concentration in the sample is determined from this curve.

Conclusion

The analytical methods described provide robust and reliable means for the determination of formaldehyde released from this compound in various product matrices. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis. For routine quality control, spectrophotometric methods may suffice, while for regulatory compliance and in-depth safety assessments, the higher sensitivity and selectivity of HPLC and GC-MS methods are recommended. Proper validation of the chosen method is crucial to ensure accurate and precise results.

References

Application Notes and Protocols for In Vitro Microbiological Challenge Tests of Quaternium-15 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of Quaternium-15 using standardized in vitro microbiological challenge tests, primarily based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test and the European Pharmacopoeia (EP) 5.1.3 Efficacy of Antimicrobial Preservation.

Introduction to this compound

This compound (cis-trans-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a broad-spectrum antimicrobial preservative commonly used in cosmetics and personal care products.[1][2][3] Its antimicrobial activity stems from its ability to act as a formaldehyde-releaser.[1][2][4] The slow release of formaldehyde (B43269) creates an environment hostile to microbial growth.[1][5] However, the efficacy of this compound can be influenced by the formulation's pH and the presence of other ingredients.[6][7][8] Due to its potential as a contact allergen, in part due to the formaldehyde release, its use is regulated in some regions, with the European Union, for example, setting a maximum concentration of 0.2% in cosmetic products.[1][9][10]

Mechanism of Action: Formaldehyde Release

This compound's primary mechanism of antimicrobial action is the gradual hydrolysis of the molecule to release formaldehyde. Formaldehyde is a potent biocide that inactivates microorganisms by alkylating amino and sulfhydryl groups of proteins and nucleic acids. This process is illustrated in the signaling pathway diagram below.

cluster_0 This compound Action Quaternium_15 This compound in Aqueous Formulation Hydrolysis Hydrolysis Quaternium_15->Hydrolysis Slow release Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Microbial_Cell Microbial Cell Formaldehyde->Microbial_Cell Penetrates Alkylation Alkylation of Proteins and Nucleic Acids Microbial_Cell->Alkylation Cell_Death Microbial Cell Death Alkylation->Cell_Death

Caption: Mechanism of this compound antimicrobial activity.

Standardized Challenge Test Protocols

The following protocols are harmonized to meet the requirements of both the USP <51> and EP 5.1.3 standards. These tests assess the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into the product and measuring the reduction in microbial population over time.[7][11][12][13]

Test Microorganisms

A standardized panel of microorganisms is used to represent a broad spectrum of potential contaminants.[11][14][15]

MicroorganismATCC No.Type
Staphylococcus aureus6538Gram-positive bacteria
Escherichia coli8739Gram-negative bacteria
Pseudomonas aeruginosa9027Gram-negative bacteria
Candida albicans10231Yeast
Aspergillus brasiliensis16404Mold
Experimental Workflow

The general workflow for a microbiological challenge test is outlined below.

Start Start Inoculum_Prep Prepare Inoculum of Each Microorganism (~1 x 10^8 CFU/mL) Start->Inoculum_Prep Product_Inoculation Inoculate Product Samples (10^5 to 10^6 CFU/mL or g) Inoculum_Prep->Product_Inoculation Incubation Incubate at 20-25°C for 28 Days Product_Inoculation->Incubation Sampling Sample at Intervals (e.g., 7, 14, 28 days) Incubation->Sampling Enumeration Enumerate Viable Microorganisms Sampling->Enumeration Analysis Calculate Log Reduction Enumeration->Analysis End End Analysis->End

Caption: General workflow for a microbiological challenge test.

Detailed Experimental Protocol

1. Preparation of Inoculum:

  • Culture bacteria on Soybean-Casein Digest Agar and fungi on Sabouraud Dextrose Agar.

  • Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.[11][15]

2. Inoculation of Test Product:

  • Divide the test product into five separate containers, one for each test microorganism.[12]

  • Inoculate each container with the corresponding microbial suspension to achieve a final concentration between 10^5 and 10^6 CFU per mL or gram of the product. The volume of the inoculum should not exceed 1% of the total volume of the product.[7][12]

3. Incubation:

  • Store the inoculated product containers at a constant temperature of 20-25°C for 28 days.[11][12]

4. Sampling and Enumeration:

  • At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.[11][12]

  • Perform serial dilutions and use plate count methods to determine the number of viable microorganisms.[15]

5. Data Analysis:

  • Calculate the log reduction of the microbial population at each time point compared to the initial inoculum level.

Acceptance Criteria

The acceptance criteria for preservative efficacy vary slightly between the USP and EP guidelines. The following table summarizes the required log reductions for different product categories.

Table 1: USP <51> Acceptance Criteria for Preservative Efficacy

Product CategoryBacteriaYeast and Mold
Category 1 (e.g., injections, sterile preparations)7 days: Not less than 1.0 log reduction14 days: Not less than 3.0 log reduction28 days: No increase from 14 days7, 14, 28 days: No increase from the initial count
Category 2 (e.g., topicals, non-sterile nasal products)14 days: Not less than 2.0 log reduction28 days: No increase from 14 days14, 28 days: No increase from the initial count
Category 3 (e.g., oral products other than antacids)14 days: Not less than 1.0 log reduction28 days: No increase from 14 days14, 28 days: No increase from the initial count
Category 4 (Antacids)14, 28 days: No increase from the initial count14, 28 days: No increase from the initial count

No increase is defined as not more than a 0.5 log unit higher than the previous value measured.[12]

Table 2: European Pharmacopoeia 5.1.3 Acceptance Criteria (Criterion A - Recommended)

Product TypeBacteriaFungi
Parenteral and Ophthalmic 6 hours: 2 log reduction24 hours: 3 log reduction7 days: No increase28 days: No increase7 days: 2 log reduction14 days: No increase28 days: No increase
Topical 2 days: 2 log reduction7 days: 3 log reduction28 days: No increase14 days: 1 log reduction28 days: No increase
Oral 14 days: 3 log reduction28 days: No increase14 days: 1 log reduction28 days: No increase

The EP also provides a Criterion B which is less stringent and may be acceptable in justified cases.[6][7]

Expected Efficacy of this compound

While specific quantitative data for this compound in various formulations is proprietary to manufacturers, published literature and safety assessments indicate that at typical use concentrations (up to 0.2%), it is expected to meet the acceptance criteria for most cosmetic and topical products.[16][17] The slow release of formaldehyde provides sustained antimicrobial activity against a broad spectrum of bacteria, yeast, and mold.[5]

Table 3: Illustrative Efficacy Data for a this compound Preserved Formulation (Hypothetical)

This table provides a hypothetical example of expected results for a topical lotion preserved with this compound, demonstrating compliance with USP Category 2 and EP Topical criteria.

MicroorganismInitial Inoculum (CFU/mL)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
S. aureus5.0 x 10^5> 3.0> 3.0> 3.0
E. coli6.2 x 10^5> 3.0> 3.0> 3.0
P. aeruginosa4.8 x 10^5> 3.0> 3.0> 3.0
C. albicans3.5 x 10^51.52.1> 2.0
A. brasiliensis2.9 x 10^51.21.8> 2.0

Formulation Considerations

  • pH: The stability and formaldehyde-releasing properties of this compound can be pH-dependent. At low pH, the release of formaldehyde may be accelerated due to acid hydrolysis.[1]

  • Inactivating Ingredients: Certain formulation components, such as non-ionic surfactants, can potentially reduce the antimicrobial efficacy of preservatives.[8] Compatibility testing is crucial during product development.

  • Container and Closure: The packaging can also impact the preservation of a product. The antimicrobial activity should be evaluated in the final product container over its shelf life.[6][7]

Conclusion

Microbiological challenge testing is an essential step in the development of products containing preservatives like this compound. Adherence to standardized protocols such as the USP <51> and EP 5.1.3 ensures product safety and stability against microbial contamination during manufacturing and consumer use.[11][18][19] The efficacy of this compound is well-established, but its performance should always be verified within the final product formulation.

References

Application Notes and Protocols for Quaternium-15 Allergic Contact Dermatitis Patch Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 is a formaldehyde-releasing preservative commonly found in a variety of personal care products, cosmetics, and industrial applications. It is a significant cause of allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction. Accurate diagnosis of this compound allergy is crucial for patient management and product development. Patch testing remains the gold standard for identifying the causative agents in ACD. These application notes provide detailed protocols for conducting and interpreting patch tests for this compound allergy, targeted at researchers and professionals in the field.

Data Presentation

The following tables summarize key quantitative data related to this compound patch testing, compiled from multiple studies.

Table 1: Standard Patch Test Concentrations for this compound

AllergenConcentrationVehicleReference
This compound1.0%Petrolatum[1]
This compound2.0%Petrolatum[2]

Table 2: Prevalence of this compound Allergy in Patch Tested Populations

Study Population/RegionNumber of PatientsPrevalence of this compound Allergy (%)
North America (NACDG 2001-2002)Not Specified9.3
North America (Retrospective analysis of 1905 patients)19059.5
Europe (1994-2009)65031.6

Table 3: Cross-Reactivity of this compound with Formaldehyde

StudyPopulationPercentage of this compound Allergic Patients also Allergic to FormaldehydePercentage of Formaldehyde Allergic Patients also Allergic to this compound
Retrospective analysis of 1905 patients1905 patients patch tested56.8% (102/179)74.5% (102/137)
European study (1994-2009)6503 patients patch tested58.9% (63/107)73.3% (63/86)

Experimental Protocols

The following protocols are based on established guidelines from organizations such as the European Society of Contact Dermatitis (ESCD) and the North American Contact Dermatitis Group (NACDG).[3][4]

Protocol 1: Preparation of this compound Allergen
  • Objective: To prepare this compound at a standardized concentration for patch testing.

  • Materials:

    • This compound powder (pharmaceutical grade)

    • White petrolatum (USP grade)

    • Glass mortar and pestle or ointment mill

    • Analytical balance

    • Spatula

    • Storage container (amber glass jar)

  • Procedure:

    • Calculate the required amount of this compound and petrolatum to achieve the target concentration (e.g., 1% w/w).

    • Using an analytical balance, accurately weigh the this compound powder.

    • Weigh the appropriate amount of white petrolatum.

    • Levigate the this compound powder with a small amount of the petrolatum in a glass mortar until a smooth, uniform paste is formed.

    • Gradually incorporate the remaining petrolatum in portions, mixing thoroughly after each addition to ensure homogeneity. An ointment mill can be used for larger batches to ensure uniform dispersion.

    • Transfer the final preparation to an amber glass jar for storage.

    • Label the container clearly with the allergen name, concentration, vehicle, preparation date, and expiry date.

    • Store at room temperature, protected from light.

Protocol 2: Patch Test Application
  • Objective: To apply the this compound allergen to the patient's skin under occlusion.

  • Materials:

    • Prepared this compound allergen (1% or 2% in petrolatum)

    • Patch test chambers (e.g., Finn Chambers®, IQ Chambers®) mounted on hypoallergenic adhesive tape.

    • Marking pen

    • Patient records

  • Procedure:

    • Patient Preparation:

      • Ensure the patient has avoided topical corticosteroids on the test site (typically the upper back) for at least one week.[5]

      • The skin should be clean, dry, and free of hair.

      • Inform the patient to avoid getting the back wet and to avoid strenuous exercise that may cause excessive sweating for the duration of the patch application.[6]

    • Application:

      • Apply a small, consistent amount of the this compound preparation to the patch test chamber. The chamber should be filled but not overflowing.

      • Carefully apply the patch test units to the patient's upper back, ensuring good adhesion.

      • Record the location of each allergen on a template in the patient's record.

    • Occlusion:

      • The patches should remain in place for 48 hours.[5]

Protocol 3: Patch Test Reading and Interpretation
  • Objective: To evaluate and score the skin reactions at standardized time points.

  • Procedure:

    • First Reading (D2):

      • After 48 hours, carefully remove the patches.

      • Allow the skin to rest for 30-60 minutes before the first reading to allow any pressure-related erythema to subside.

      • Mark the test sites with a skin-safe marking pen.

      • Read the reactions according to the International Contact Dermatitis Research Group (ICDRG) scoring system (see Table 4).

    • Second Reading (D3/D4):

      • A second reading should be performed 72 to 96 hours after the initial application.[5] This reading is crucial as some allergic reactions may be delayed.

    • Further Readings:

      • In some cases, a later reading at Day 7 may be beneficial, especially for certain allergens, though this is less standard for this compound.[7]

  • Interpretation:

    • A positive allergic reaction is typically characterized by erythema, infiltration, and papules or vesicles at the application site.

    • Irritant reactions often appear as sharply demarcated erythema, sometimes with a "glazed" or necrotic appearance, and tend to fade more quickly than allergic reactions.

    • The clinical relevance of a positive patch test must be determined by correlating the result with the patient's clinical history and exposure to this compound-containing products.

Table 4: International Contact Dermatitis Research Group (ICDRG) Scoring System

ScoreDescription
- Negative reaction
?+ Doubtful reaction; faint macular erythema only
+ Weak positive reaction; erythema, infiltration, possibly papules
++ Strong positive reaction; erythema, infiltration, papules, vesicles
+++ Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae
IR Irritant reaction; may include erythema, pustules, or necrosis

Mandatory Visualizations

G cluster_prep Patient & Allergen Preparation cluster_app Patch Application (Day 0) cluster_read Reading & Interpretation p_prep Patient Preparation (Avoid topical steroids, clean skin) apply Apply Allergen to Patch Test Chambers a_prep Allergen Preparation (1-2% this compound in Petrolatum) a_prep->apply place Place Patches on Patient's Upper Back apply->place remove Remove Patches (Day 2 / 48 hours) place->remove 48h Occlusion read1 First Reading (D2) (ICDRG Scoring) remove->read1 30-60 min rest read2 Second Reading (D3/D4) (ICDRG Scoring) read1->read2 24-48h later interpret Final Interpretation (Clinical Relevance) read2->interpret

Caption: Experimental workflow for this compound patch testing.

G q15 This compound hydrolysis Hydrolysis (in the presence of water/skin) q15->hydrolysis is a formaldehyde-releaser acd Allergic Contact Dermatitis q15->acd can cause cross_react Potential for Cross-Reactivity q15->cross_react formaldehyde Formaldehyde hydrolysis->formaldehyde releases formaldehyde->acd can cause formaldehyde->cross_react

Caption: Logical relationship of this compound as a formaldehyde-releaser.

References

Application of Quaternium-15 as a Biocide in Metalworking Fluids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quaternium-15 (B179280), a quaternary ammonium (B1175870) salt, functions as a potent biocide in water-based metalworking fluids (MWFs) through the slow release of formaldehyde (B43269). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation and application of this compound. It covers its mechanism of action, formulation considerations, and standardized methods for assessing its antimicrobial efficacy and formaldehyde release. While this compound has demonstrated broad-spectrum activity, its use is subject to increasing scrutiny due to health and safety concerns, particularly allergic contact dermatitis, associated with formaldehyde.

Introduction

Metalworking fluids (MWFs) are essential in machining operations for cooling, lubrication, and chip removal.[1] Water-based MWFs, however, provide an ideal environment for microbial growth, leading to fluid degradation, foul odors, and potential health risks for workers.[2][3] Biocides are therefore critical components in MWF formulations to extend fluid life and maintain performance.[4]

This compound (cis-trans-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride), also known by trade names such as Dowicil™ 75, 100, and 200, is a formaldehyde-releasing biocide that has been used in a variety of industrial applications, including emulsifiable metal-cutting fluids.[5][6] Its antimicrobial efficacy stems from the gradual hydrolysis of the molecule to release formaldehyde, a broad-spectrum biocide that disrupts cellular functions in microorganisms.[7]

This document outlines the technical details for the application and evaluation of this compound in metalworking fluids.

Mechanism of Action

The primary biocidal activity of this compound is not inherent to the molecule itself but is a result of its decomposition to release formaldehyde.[8] This process is a hydrolysis reaction that is influenced by the aqueous environment of the metalworking fluid.

G cluster_hydrolysis Hydrolysis in Aqueous Environment cluster_action Antimicrobial Action Quaternium_15 This compound Formaldehyde Formaldehyde (HCHO) Quaternium_15->Formaldehyde Slow Release Methenamine Methenamine By-product Quaternium_15->Methenamine Microorganism Bacterium / Fungus Formaldehyde->Microorganism Cross-links Cellular_Components Proteins & Nucleic Acids Formaldehyde->Cellular_Components Denaturation Disruption Cellular Disruption & Inhibition of Growth Cellular_Components->Disruption

Figure 1: Mechanism of Action of this compound.

Formaldehyde is a highly reactive molecule that readily cross-links with proteins and nucleic acids within microbial cells. This action denatures essential enzymes and disrupts cellular processes, ultimately leading to cell death. The slow-release nature of this compound provides a sustained antimicrobial effect in the metalworking fluid.

Quantitative Performance Data

The following table provides a general overview of typical use levels for formaldehyde-releasing biocides in metalworking fluids.

Biocide TypeTypical Concentration Range in Diluted MWF (ppm)Target Microorganisms
Formaldehyde-Releasers (general)500 - 2000Bacteria, Fungi
This compound (as Dowicil 75) Data not availableBacteria, Fungi

Note: The absence of specific data for this compound highlights the need for empirical testing as outlined in the protocols below.

Experimental Protocols

Protocol for Evaluating Antimicrobial Efficacy (Adapted from ASTM E2275)

This protocol provides a standardized method for evaluating the bioresistance of metalworking fluids treated with this compound.[5][10]

Objective: To determine the effectiveness of this compound in preventing microbial growth in a metalworking fluid formulation when challenged with a mixed microbial inoculum.

Materials:

  • This compound

  • Test metalworking fluid concentrate

  • Sterile, deionized water

  • Mixed microbial inoculum (e.g., a mixture of known bacterial and fungal strains isolated from spoiled metalworking fluids, such as Pseudomonas aeruginosa, Alcaligenes faecalis, Fusarium solani, and Cephalosporium spp.)

  • Sterile flasks or beakers

  • Aeration system (e.g., aquarium pumps with sterile tubing and air stones)

  • Incubator (25-30°C)

  • Standard plate count agar (B569324) (e.g., Tryptic Soy Agar for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • pH meter

Procedure:

  • Preparation of Test Fluids:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Dilute the metalworking fluid concentrate to its recommended use concentration with sterile deionized water.

    • Prepare a series of test fluids by adding different concentrations of the this compound stock solution to the diluted metalworking fluid. Include a control sample with no this compound.

  • Inoculation:

    • Prepare a fresh microbial inoculum with a known cell density (e.g., 10^6 - 10^8 CFU/mL).

    • Inoculate each test fluid with the microbial inoculum to achieve a final concentration of approximately 10^5 - 10^6 CFU/mL.

  • Incubation and Aeration:

    • Incubate the inoculated fluids at 25-30°C.

    • Aerate the fluids continuously to simulate circulation in a metalworking fluid system.

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), collect samples from each test fluid.

    • Perform serial dilutions and plate on appropriate agar media to determine the viable bacterial and fungal counts (CFU/mL).

    • Measure and record the pH of each sample.

  • Data Analysis:

    • Plot the microbial counts (log CFU/mL) and pH over time for each concentration of this compound.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that prevents an increase in microbial population.

G start Start prep_fluids Prepare Test Fluids (MWF + this compound concentrations) start->prep_fluids inoculate Inoculate with Microbial Suspension prep_fluids->inoculate incubate Incubate and Aerate inoculate->incubate sampling Periodic Sampling incubate->sampling sampling->incubate Continue Incubation analysis Microbial Counts (CFU/mL) and pH Measurement sampling->analysis data_analysis Data Analysis (Determine MIC) analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for Biocide Efficacy Testing.

Protocol for Determining Formaldehyde Release

This protocol outlines a method for quantifying the concentration of free formaldehyde released from this compound in a metalworking fluid matrix using HPLC with post-column derivatization.[11][12]

Objective: To measure the amount of free formaldehyde in a metalworking fluid sample containing this compound.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Post-column reaction module

  • Reversed-phase C18 column

  • Formaldehyde standard solutions

  • Acetylacetone (B45752) reagent (derivatizing agent)

  • Ammonium acetate (B1210297) buffer

  • Metalworking fluid sample containing a known concentration of this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Collect a sample of the metalworking fluid.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and appropriate mobile phase (e.g., acetonitrile/water gradient).

    • Inject a known volume of the filtered sample into the HPLC system.

  • Post-Column Derivatization:

    • The eluent from the column is mixed with the acetylacetone reagent in the post-column reaction module, which is heated to facilitate the reaction.

    • Formaldehyde reacts with acetylacetone to form a colored derivative (3,5-diacetyl-1,4-dihydrolutidine).

  • Detection and Quantification:

    • The colored derivative is detected by the UV detector at a specific wavelength (e.g., 412-414 nm).[13]

    • Prepare a calibration curve using formaldehyde standard solutions of known concentrations.

    • Quantify the concentration of formaldehyde in the sample by comparing its peak area to the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample MWF Sample with This compound filter Filter Sample (0.45 µm) sample->filter hplc HPLC Separation (C18 Column) filter->hplc post_column Post-Column Derivatization (Acetylacetone) hplc->post_column detection UV Detection post_column->detection quantification Quantification vs. Calibration Curve detection->quantification result result quantification->result Free Formaldehyde Concentration

Figure 3: Formaldehyde Release Analysis Workflow.

Safety Considerations

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis, primarily due to the release of formaldehyde.[14] Formaldehyde is classified as a known human carcinogen. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound and treated metalworking fluids. Work should be conducted in a well-ventilated area to minimize inhalation exposure.

Conclusion

This compound can be an effective biocide for controlling microbial growth in metalworking fluids. However, due to the lack of publicly available quantitative performance data and the significant health and safety concerns associated with its formaldehyde-releasing properties, a thorough evaluation of its efficacy and potential risks is essential for any given application. The protocols provided in this document offer a framework for conducting such evaluations in a controlled laboratory setting. Researchers should also consider alternative, non-formaldehyde-releasing biocides as part of their evaluation process.

References

Spectroscopic Methods for the Structural Elucidation of Quaternium-15: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a quaternary ammonium (B1175870) salt widely used as a preservative in cosmetics and personal care products. Its complex cage-like structure, derived from hexamethylenetetramine, necessitates a multi-faceted analytical approach for unambiguous structural confirmation and identification. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chemical Structure and Properties

  • Chemical Name: 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

  • CAS Number: 4080-31-3 (for the mixture of cis and trans isomers)[1]

  • Molecular Formula: C₉H₁₆Cl₂N₄[1]

  • Molecular Weight: 251.16 g/mol [1]

  • Synonyms: Dowicil 75, Dowicil 100, N-(3-chloroallyl)hexaminium chloride[1]

This compound is synthesized by the reaction of hexamethylenetetramine with 1,3-dichloropropene, which typically results in a mixture of cis and trans isomers.

Spectroscopic Analysis Workflow

The structural elucidation of this compound involves a systematic workflow employing multiple spectroscopic techniques to probe different aspects of its molecular structure.

Spectroscopic_Workflow_for_this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure Structural Elucidation Data_Integration->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for confirming the adamantane-like cage and the chloroallyl substituent.

¹H NMR Spectroscopy

Expected Chemical Shifts: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the adamantane (B196018) cage and the chloroallyl group. The highly symmetrical nature of the adamantane cage results in simplified spectra.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
N-CH₂-N (cage)~4.5 - 5.5s
N-CH₂-C (cage)~4.0 - 5.0m
=CH-CH₂-N⁺~5.8 - 6.2m
Cl-CH=~6.2 - 6.5m
-CH₂-N⁺~4.0 - 4.5d

Note: Predicted values based on similar structures. Actual values may vary depending on solvent and isomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton. While specific literature data for this compound is sparse, ¹³C NMR has been utilized to detect the release of formaldehyde (B43269) from this compound in aqueous solutions.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
N-C-N (cage)~70 - 80
N-C-C (cage)~60 - 70
=CH-CH₂-N⁺~125 - 135
Cl-CH=~115 - 125
-CH₂-N⁺~65 - 75

Note: Predicted values based on similar structures. Actual values may vary depending on solvent and isomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Add a small amount of an internal standard (e.g., TMS or a suitable salt for D₂O) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

NMR_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Sample_Prep Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation MS_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Dilute Solution) Start->Sample_Prep Infusion Direct Infusion or LC Inlet Sample_Prep->Infusion ESI_MS ESI-MS Analysis (Positive Ion Mode) Infusion->ESI_MS Data_Analysis Data Analysis (Molecular Ion, Isotope Pattern, Fragmentation) ESI_MS->Data_Analysis MW_Confirmation Molecular Weight Confirmation Data_Analysis->MW_Confirmation FTIR_Analysis_Workflow Start Start Sample_Placement Place Sample on ATR Crystal Start->Sample_Placement Background_Scan Collect Background Spectrum Sample_Placement->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Data_Processing Generate Absorbance/Transmittance Spectrum Sample_Scan->Data_Processing Functional_Group_ID Functional Group Identification Data_Processing->Functional_Group_ID

References

Application Notes & Protocols: Development of Quaternium-15-Free Preservative Systems for Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The preservation of cosmetic products is critical for ensuring consumer safety and maintaining product integrity throughout its shelf life.[1][2] For years, broad-spectrum preservatives have been employed to protect against microbial contamination from bacteria, yeast, and mold.[1] Quaternium-15 has been one such preservative; however, its classification as a formaldehyde-releasing agent has raised significant safety concerns, including skin sensitization and potential carcinogenicity, prompting a shift in the industry towards safer alternatives.[3][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers and formulators on the development and validation of this compound-free preservative systems. The focus is on leveraging alternative synthetic and natural preservatives, employing strategic formulation techniques, and validating efficacy through robust testing protocols.

Alternative Preservatives and Strategic Formulation

The move away from this compound necessitates a deep understanding of alternative preservative options. Modern strategies often rely on a combination of ingredients or "hurdle technology" to create an environment inhospitable to microbial growth.[9] This approach combines primary preservatives with multifunctional ingredients like chelating agents and glycols, alongside formulation controls like pH adjustment.[1][9][10]

1.1 Common Alternatives to this compound

A variety of single-ingredient and blended preservative systems are available. The choice depends on factors such as the product's pH, composition (e.g., emulsion, aqueous), and desired marketing claims (e.g., "natural").[11][12]

Preservative / SystemChemical ClassTypical Use Level (%)Effective pH RangeSpectrum of Activity
Phenoxyethanol Glycol Ether0.5 - 1.0Broad (3 - 10)Strong against Gram-negative bacteria; weaker on yeast & mold.[13]
Benzyl Alcohol Aromatic Alcohol0.5 - 1.0< 5.0Good against Gram-positive bacteria; weaker on others.[1]
Sodium Benzoate Organic Acid0.1 - 0.5< 4.5Primarily effective against yeast and mold.[1][14]
Potassium Sorbate Organic Acid Salt0.1 - 0.5< 6.0Primarily effective against yeast and mold.[15]
Dehydroacetic Acid Organic Acid0.1 - 0.6< 6.5Effective against fungi and some bacteria.[1][14]
Caprylyl Glycol Alkanediol0.5 - 1.5BroadPreservative booster, emollient, broad-spectrum efficacy.[1][12]
Ethylhexylglycerin Alkyl Glyceryl Ether0.2 - 1.0BroadPreservative booster, deodorant, effective on bacteria.[14][15]
Gluconolactone & Sodium Benzoate Polyhydroxy Acid / Organic Acid0.75 - 2.03.0 - 6.0Broad-spectrum; ECOCERT/COSMOS approved.[12]
Lactobacillus Ferment Probiotic-based2.0 - 4.03.0 - 8.0Broad-spectrum; often boosted for enhanced fungal protection.[11]

1.2 The "Hurdle Technology" Approach

This strategy involves creating multiple barriers (hurdles) that work synergistically to inhibit microbial growth. This allows for lower concentrations of traditional preservatives, leading to milder and safer formulations.

G cluster_0 Hurdle Technology for Cosmetic Preservation Product Cosmetic Product (Aqueous Phase) Hurdle1 Primary Preservative (e.g., Phenoxyethanol) Product->Hurdle1 Hurdle2 pH Adjustment (e.g., pH < 5.0) Product->Hurdle2 Hurdle3 Chelating Agent (e.g., EDTA, Phytic Acid) Product->Hurdle3 Hurdle4 Packaging Choice (e.g., Airless Pump) Product->Hurdle4 Growth Microbial Growth (Spoilage / Pathogens) Hurdle1->Growth Inhibits Hurdle2->Growth Inhibits Hurdle3->Growth Inhibits Hurdle4->Growth Reduces Contamination

A diagram illustrating the concept of Hurdle Technology.

Experimental Protocol: Preservative Efficacy Test (PET / Challenge Test)

The Preservative Efficacy Test (PET), or "challenge test," is the standard method for evaluating the effectiveness of a preservative system.[16][17][18] It involves intentionally introducing microorganisms into a product and monitoring the preservative's ability to reduce the microbial population over time.[16][19] The following protocol is based on the principles of the ISO 11930 standard.[17][18]

2.1 Materials and Equipment

  • Test Product: Final cosmetic formulation in its final packaging.

  • Microorganisms (ATCC strains):

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Staphylococcus aureus (Gram-positive bacteria)

    • Escherichia coli (Gram-negative bacteria)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

  • Culture Media: Tryptic Soy Agar (B569324) (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile containers, pipettes, and dilution blanks.

  • Incubator set to appropriate temperatures (e.g., 20-25°C).

  • Plate counter or automated colony counter.

2.2 Experimental Procedure

  • Inoculum Preparation:

    • Culture each microorganism separately in its appropriate broth to achieve a high concentration (typically >1x10⁸ CFU/mL for bacteria/yeast and >1x10⁷ spores/mL for mold).

    • Create a mixed inoculum or test each organism individually. The final concentration in the product after inoculation should be between 1x10⁵ and 1x10⁶ CFU/g or mL.

  • Product Inoculation:

    • Dispense a known amount of the cosmetic product (e.g., 20g) into sterile containers.

    • Add a small volume (typically 0.1-1.0% of the product weight) of the prepared inoculum to each container.

    • Mix thoroughly to ensure uniform distribution of the microorganisms.

    • Determine the initial microbial concentration (Day 0) immediately after inoculation.

  • Incubation:

    • Store the inoculated product containers at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.

  • Sampling and Enumeration:

    • At specified time intervals (Day 7, Day 14, and Day 28), remove a 1g sample from each container.[19]

    • Perform serial dilutions of the sample in a sterile neutralizing broth.

    • Plate the dilutions onto the appropriate agar (TSA for bacteria, SDA for fungi).

    • Incubate the plates (30-35°C for bacteria, 20-25°C for fungi) for 3-5 days.

    • Count the number of colonies (CFU) and calculate the concentration of microorganisms (CFU/g) in the product at each time point.

G cluster_workflow Preservative Efficacy Test (PET) Workflow prep 1. Inoculum Preparation (Bacteria, Yeast, Mold Cultures) inoc 2. Product Inoculation (Introduce microbes to product) prep->inoc d0 3. Day 0 Count (Establish initial concentration) inoc->d0 incub 4. Incubation (28 days at controlled temp) d0->incub d7 5. Day 7 Count incub->d7 d14 6. Day 14 Count d7->d14 d28 7. Day 28 Count d14->d28 eval 8. Data Evaluation (Calculate Log Reduction) d28->eval

A simplified workflow for Preservative Efficacy Testing.

Data Interpretation and Acceptance Criteria

The efficacy of the preservative system is determined by the reduction in the microbial population over time, typically expressed as a logarithmic (log) reduction. The acceptance criteria can vary slightly between different standards (e.g., ISO 11930 vs. USP <51>), but generally follow the principles outlined below.[20]

3.1 Acceptance Criteria (Based on ISO 11930, Criteria A)

  • Bacteria (P. aeruginosa, S. aureus, E. coli):

    • Day 7: ≥ 3 log reduction from the initial inoculum.

    • Day 14 & 28: No increase from the Day 7 count.

  • Yeast (C. albicans):

    • Day 14: ≥ 1 log reduction from the initial inoculum.

    • Day 28: No increase from the Day 14 count.

  • Mold (A. brasiliensis):

    • Day 14: ≥ 1 log reduction from the initial inoculum.

    • Day 28: No increase from the Day 14 count.

3.2 Representative Data for a Passing Formulation

The following table shows hypothetical data for a this compound-free formulation that successfully passes a challenge test according to Criteria A.

MicroorganismInitial Inoculum (CFU/g)Day 7 Count (CFU/g)Day 14 Count (CFU/g)Day 28 Count (CFU/g)Log Reduction (at final check)Status
S. aureus5.2 x 10⁵<10<10<10>4.7Pass
P. aeruginosa4.8 x 10⁵<10<10<10>4.6Pass
C. albicans3.3 x 10⁵1.5 x 10⁴<10<10>4.5Pass
A. brasiliensis2.9 x 10⁵9.0 x 10³2.1 x 10²<10>4.4Pass

Logic for Preservative System Selection

Choosing the right preservative system is a multifactorial decision process. It goes beyond simple efficacy and includes considerations of safety, brand philosophy, and global regulatory compliance.

G start Define Product Requirements (pH, Formulation Type, Target Market) step1 Identify Potential Preservatives (Review databases, supplier data) start->step1 step2 Compatibility & Stability Screening (pH, solubility, ingredient interaction) step1->step2 step3 Microbial Efficacy Testing (PET) (Challenge Test) step2->step3 Compatible fail1 Reformulate / Re-select step2->fail1 Not Compatible step4 Safety & Toxicological Review (Sensitization, irritation potential) step3->step4 Pass step3->fail1 Fail step5 Regulatory Compliance Check (Global regulations, e.g., EU, Japan) step4->step5 Safe fail2 Reformulate / Re-select step4->fail2 Not Safe end Final Preservative System Selected step5->end Compliant step5->fail2 Not Compliant fail1->step1 fail2->step1

References

Application Notes and Protocols for Monitoring Quaternium-15 Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for monitoring the stability of Quaternium-15, a widely used preservative in cosmetic and pharmaceutical formulations. The stability of this compound is a critical quality attribute, as its degradation can lead to a loss of antimicrobial efficacy and the potential formation of undesirable byproducts, including formaldehyde.[1] This document outlines the key factors influencing its stability, analytical methods for its quantification, and detailed protocols for conducting stability studies.

Introduction to this compound Stability

This compound (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a broad-spectrum antimicrobial agent effective against bacteria, yeast, and mold.[2] Its stability in a formulation is influenced by several factors, primarily pH and temperature. Understanding these factors is crucial for developing robust and stable products.

Key Stability Characteristics:

  • pH: this compound is reported to be reasonably stable in formulations with a pH range of 4.0 to 10.5.[1]

  • Temperature: It is known to decompose at temperatures above 60°C.[1]

  • Degradation Products: The primary degradation products of this compound include pyrimidines and formamides.[1] There is also a potential for the release of formaldehyde, a known sensitizer, upon degradation.[1]

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is essential for accurately quantifying the amount of intact this compound in a formulation and for detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A specific stability-indicating HPLC method is required to separate this compound from its potential degradation products and other formulation excipients. A Hydrophilic Interaction Liquid Chromatography (HILIC) method has been shown to be effective for the analysis of this compound.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol describes a HILIC-HPLC method for the quantification of this compound in cosmetic or pharmaceutical formulations.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • ZIC-HILIC column (e.g., 100 x 2.1 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column ZIC-HILIC, 100 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient Time (min)
0
10
12
12.1
18
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 5 µL

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with Mobile Phase A to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Preparation of Sample Solutions:

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with Mobile Phase A.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (Mobile Phase A), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

Calculation:

Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Store the sample solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Store the sample solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Store the sample solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance or formulation at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

Procedure:

  • Prepare the sample solutions as described in the HPLC protocol.

  • Expose the samples to the stress conditions outlined above.

  • At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to the appropriate concentration with Mobile Phase A.

  • Analyze the stressed samples using the stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Data Presentation

Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Stability of this compound in Aqueous Solution under Various Conditions

ConditionTime (days)This compound Remaining (%)Appearance of Degradation Products
Room Temperature 0100None
3098.5Minor peaks observed
6096.2Minor peaks observed
9094.0Minor peaks observed
40°C 0100None
1592.1Significant degradation peaks
3085.3Significant degradation peaks
60°C 0100None
175.8Major degradation peaks
355.2Major degradation peaks
pH 4.0 (40°C) 0100None
3095.1Minor peaks observed
pH 7.0 (40°C) 0100None
3093.5Minor peaks observed
pH 10.0 (40°C) 0100None
3090.8Significant degradation peaks

Note: The data presented in this table is illustrative and should be generated for each specific formulation.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 HPLC Analysis cluster_3 Data Analysis formulation Formulation Containing This compound extraction Extraction/Dilution formulation->extraction filtration Filtration (0.45 µm) extraction->filtration stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) filtration->stress hplc Stability-Indicating HPLC Method filtration->hplc stress->hplc detection UV Detection at 215 nm hplc->detection quantification Quantification of This compound detection->quantification degradation Identification of Degradation Products quantification->degradation

Caption: Workflow for this compound stability analysis.

Proposed Degradation Pathway of this compound

G cluster_conditions Degradation Conditions cluster_products Degradation Products Quaternium15 This compound Pyrimidines Pyrimidines Quaternium15->Pyrimidines Formamides Formamides Quaternium15->Formamides Formaldehyde Formaldehyde Quaternium15->Formaldehyde Heat Heat (>60°C) Heat->Quaternium15 pH Extreme pH (<4 or >10.5) pH->Quaternium15 Light UV/Visible Light Light->Quaternium15

Caption: Degradation pathway of this compound.

Conclusion and Recommendations

The stability of this compound in formulations is a critical parameter that must be thoroughly evaluated during product development. The provided HPLC method offers a robust approach for quantifying this compound and monitoring its degradation. It is essential to conduct formulation-specific forced degradation and long-term stability studies to ensure product quality, safety, and efficacy throughout its shelf life. The data generated from these studies are vital for regulatory submissions and for establishing appropriate storage conditions and expiry dates for the final product.

References

In Vitro Models for Assessing Quaternium-15 Skin Sensitization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 (B179280), a quaternary ammonium (B1175870) salt, has a history of use as a preservative in cosmetic and personal care products due to its antimicrobial properties.[1][2] However, it is also recognized as a skin sensitizer (B1316253) and a formaldehyde-releasing agent, raising concerns about its potential to cause allergic contact dermatitis.[2][3] As the use of animal testing for cosmetic safety assessment is increasingly restricted, robust and reliable in vitro methods are essential for evaluating the skin sensitization potential of chemicals like this compound.

This document provides detailed application notes and protocols for three key in vitro assays that align with the Adverse Outcome Pathway (AOP) for skin sensitization: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the Human Cell Line Activation Test (h-CLAT). These assays address the initial molecular events in the sensitization cascade, offering a comprehensive non-animal testing strategy.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization outlines the key events from the initial molecular interaction of a chemical with skin components to the final adverse outcome of allergic contact dermatitis. The in vitro models discussed herein correspond to the first three key events:

  • Key Event 1: Covalent Binding to Proteins (Haptenation). The sensitizing chemical (hapten) binds to skin proteins. This is modeled by the Direct Peptide Reactivity Assay (DPRA) .

  • Key Event 2: Keratinocyte Activation. Keratinocytes, the primary cells of the epidermis, are activated and initiate an inflammatory response. This is modeled by the KeratinoSens™ assay .[4]

  • Key Event 3: Dendritic Cell Activation. Dendritic cells (DCs), the antigen-presenting cells of the skin, are activated and mature. This is modeled by the Human Cell Line Activation Test (h-CLAT) .[5]

Application Notes

These in vitro assays provide a tiered approach to assessing the skin sensitization potential of this compound and other chemicals.

  • The DPRA offers a rapid and cost-effective initial screening to determine the reactivity of a substance with proteins. A positive result in the DPRA suggests that the chemical has the potential to act as a hapten.

  • The KeratinoSens™ assay provides insight into the biological response of keratinocytes to the chemical, specifically the activation of the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against electrophilic and oxidative stress.[6][7]

  • The h-CLAT assesses the activation of dendritic cells, a critical step in the initiation of an adaptive immune response. Upregulation of cell surface markers CD54 and CD86 is a hallmark of DC activation.[5][8]

By integrating the data from these three assays, a more complete picture of a substance's sensitization potential can be obtained, reducing the reliance on animal testing and providing valuable information for risk assessment.

Quantitative Data Summary

The following tables summarize representative quantitative data for a known skin sensitizer like this compound in the three in vitro assays. Note: This data is illustrative and serves to demonstrate typical results for a sensitizing agent.

Table 1: Direct Peptide Reactivity Assay (DPRA) - Representative Data

Test SubstanceCysteine Peptide Depletion (%)Lysine (B10760008) Peptide Depletion (%)Mean Depletion (%)Reactivity ClassPrediction
This compound (Illustrative)45.210.527.85ModerateSensitizer
Positive Control (e.g., Cinnamaldehyde)95.815.355.55HighSensitizer
Negative Control (e.g., Lactic Acid)2.10.51.3MinimalNon-sensitizer

Table 2: KeratinoSens™ Assay - Representative Data

Test SubstanceEC1.5 (µM)Imax (fold induction)IC50 (µM)Prediction
This compound (Illustrative)853.5> 2000Sensitizer
Positive Control (e.g., Cinnamaldehyde)124.2150Sensitizer
Negative Control (e.g., Lactic Acid)> 10001.1> 2000Non-sensitizer

Table 3: Human Cell Line Activation Test (h-CLAT) - Representative Data

Test SubstanceCV75 (µg/mL)CD86 RFI at CV75CD54 RFI at CV75Prediction
This compound (Illustrative)150180250Sensitizer
Positive Control (e.g., DNCB)5220300Sensitizer
Negative Control (e.g., Lactic Acid)> 1000110120Non-sensitizer

RFI: Relative Fluorescence Intensity

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This protocol outlines the procedure for assessing the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.

1. Reagent Preparation:

  • Prepare a 100 mM solution of the test chemical (e.g., this compound) in an appropriate solvent (e.g., acetonitrile).
  • Prepare stock solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH) in phosphate (B84403) buffer.
  • Prepare a reference standard for each peptide.

2. Incubation:

  • Mix the test chemical solution with the cysteine peptide solution in a 1:10 molar ratio.
  • Mix the test chemical solution with the lysine peptide solution in a 1:50 molar ratio.
  • Incubate the mixtures for 24 ± 1 hours at 25 ± 1°C in the dark.
  • Prepare control samples with solvent and peptides alone.

3. Sample Analysis:

  • After incubation, dilute the samples with a suitable solvent.
  • Analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.
  • Quantify the peak area of the remaining peptide in each sample by comparing it to the reference standards.

4. Data Analysis:

  • Calculate the percentage of peptide depletion for both cysteine and lysine using the following formula: % Depletion = [1 - (Peak Area of Test Sample / Peak Area of Control Sample)] x 100
  • Calculate the mean peptide depletion.
  • Classify the reactivity and predict the sensitization potential based on the mean depletion values (refer to OECD TG 442C for classification criteria).

KeratinoSens™ Assay - OECD TG 442D

This protocol describes the use of the KeratinoSens™ cell line to measure the induction of a luciferase reporter gene as an indicator of keratinocyte activation.[9]

1. Cell Culture:

  • Culture the KeratinoSens™ cells (immortalized human keratinocytes, HaCaT) in appropriate culture medium supplemented with serum and antibiotics at 37°C in a 5% CO2 incubator.
  • Seed the cells into 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

2. Test Chemical Exposure:

  • Prepare a series of dilutions of the test chemical (e.g., this compound) in the culture medium. A typical concentration range is 0.98 to 2000 µM.
  • Remove the old medium from the cells and add the test chemical dilutions.
  • Include a solvent control (e.g., DMSO) and a positive control (e.g., cinnamaldehyde).
  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells and add a luciferase substrate.
  • Measure the luminescence using a luminometer.

4. Cell Viability Assay (MTT):

  • In a parallel plate, perform an MTT assay to assess cytotoxicity.
  • Add MTT solution to the cells and incubate.
  • Add a solubilizing agent and measure the absorbance at 570 nm.

5. Data Analysis:

  • Calculate the fold induction of luciferase activity relative to the solvent control.
  • Calculate the cell viability as a percentage of the solvent control.
  • Determine the EC1.5 value (the concentration at which there is a 1.5-fold induction of luciferase activity).
  • Determine the Imax (maximum fold induction).
  • Determine the IC50 value (the concentration that reduces cell viability by 50%).
  • A chemical is classified as a sensitizer if the EC1.5 is less than 1000 µM, the Imax is greater than 1.5, and cell viability is above 70% at the EC1.5 concentration.[10]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This protocol details the procedure for measuring the expression of CD54 and CD86 on the surface of THP-1 cells.[11]

1. Cell Culture:

  • Culture the THP-1 human monocytic leukemia cell line in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
  • Seed the cells into 24-well plates at a density of 1 x 10^6 cells/well.

2. Cytotoxicity Assay (Dose-Finding):

  • Expose the cells to a range of concentrations of the test chemical for 24 hours.
  • Determine the cell viability using a suitable method (e.g., propidium (B1200493) iodide staining and flow cytometry).
  • Calculate the CV75 value (the concentration that results in 75% cell viability).

3. Test Chemical Exposure for Marker Analysis:

  • Based on the CV75 value, prepare a series of eight concentrations of the test chemical.
  • Expose the THP-1 cells to the test chemical dilutions for 24 hours.
  • Include a solvent control and a positive control (e.g., 2,4-dinitrochlorobenzene - DNCB).

4. Staining and Flow Cytometry:

  • After incubation, harvest the cells and wash them with FACS buffer.
  • Stain the cells with fluorescently labeled antibodies against CD54, CD86, and a corresponding isotype control.
  • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) for each marker.

5. Data Analysis:

  • Calculate the Relative Fluorescence Intensity (RFI) for CD54 and CD86 using the following formula: RFI = [MFI of Test Sample - MFI of Isotype Control] / [MFI of Solvent Control - MFI of Isotype Control] x 100
  • A chemical is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[8]

Visualizations

Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3_Rbx1 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3_Rbx1->Proteasome Degradation Sensitizer Sensitizer (e.g., this compound) Sensitizer->Keap1 Covalent modification sMaf sMaf Nrf2_n->sMaf ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Genes Cytoprotective Genes (e.g., AKR1C2) ARE->Genes Initiates Transcription DPRA_Workflow start Start prep Prepare Test Chemical and Peptide Solutions start->prep incubate Incubate Chemical with Cysteine & Lysine Peptides (24h, 25°C) prep->incubate hplc Analyze by HPLC-UV (220 nm) incubate->hplc quantify Quantify Remaining Peptide hplc->quantify calculate Calculate % Peptide Depletion quantify->calculate predict Predict Sensitization Potential calculate->predict end End predict->end KeratinoSens_Workflow start Start culture Culture & Seed KeratinoSens™ Cells start->culture expose Expose Cells to Test Chemical (48h) culture->expose measure Measure Luciferase Activity & Cell Viability expose->measure analyze Calculate Fold Induction, EC1.5, Imax, IC50 measure->analyze predict Predict Sensitization Potential analyze->predict end End predict->end hCLAT_Workflow start Start culture Culture THP-1 Cells start->culture cytotox Dose-Finding Cytotoxicity Assay (24h) culture->cytotox expose Expose Cells to Test Chemical (24h) cytotox->expose stain Stain for CD54/CD86 expose->stain flow Analyze by Flow Cytometry stain->flow calculate Calculate Relative Fluorescence Intensity (RFI) flow->calculate predict Predict Sensitization Potential calculate->predict end End predict->end

References

Application of Quaternium-15 in the Preservation of Adhesives and Paints

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a broad-spectrum antimicrobial agent historically used as a preservative in a variety of industrial products, including water-based adhesives and latex paints.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a wide range of bacteria and fungi that can cause spoilage of these products.[3][4] The mixed cis and trans isomers of this compound, often found in commercial products like Dowicil™ 75, are particularly utilized in these industrial applications.[3][5]

The primary function of in-can preservatives like this compound is to prevent microbial deterioration of the product during storage, which can manifest as a loss of viscosity, gas formation, unpleasant odors, and changes in pH.[6] However, the use of this compound has become a subject of regulatory scrutiny and public concern due to its formaldehyde-releasing nature and its potential to cause allergic contact dermatitis.[3][7] Consequently, its use has been banned in cosmetics in the European Union.[3] For industrial applications, a thorough understanding of its efficacy, appropriate use levels, and potential drawbacks is crucial.

These application notes provide a detailed overview of the use of this compound in adhesives and paints, including its antimicrobial efficacy, recommended concentrations, and protocols for performance evaluation.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to the slow and sustained release of formaldehyde (B43269) in aqueous environments.[3][4] Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids. This slow-release mechanism provides long-term protection against a broad spectrum of bacteria and fungi. The rate of formaldehyde release can be influenced by factors such as pH, temperature, and the presence of other formulation components.[4]

Quaternium15 This compound Hydrolysis Hydrolysis (in aqueous formulation) Quaternium15->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Microorganism Microorganism (Bacteria, Fungi) Formaldehyde->Microorganism interacts with Inactivation Inactivation of Microorganism Microorganism->Inactivation

Caption: Mechanism of antimicrobial action of this compound.

Antimicrobial Efficacy and Recommended Use Levels

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds, which are common contaminants in water-based industrial formulations.[5] The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

While specific MIC data for this compound in paint and adhesive matrices is not extensively published in readily available literature, its broad efficacy is well-established. For practical application, the recommended concentration of this compound in formulations is typically higher than the MIC to ensure robust protection throughout the product's shelf life.

Table 1: General Efficacy and Recommended Use Levels of this compound

Product TypeCommon Spoilage MicroorganismsTypical Use Level (as active ingredient)pH Range for Stability
Water-based Adhesives (e.g., PVA)Pseudomonas spp., Enterobacter spp., Aspergillus spp., Penicillium spp.500 - 1500 ppm2.0 - 12.5[5]
Latex and Emulsion PaintsPseudomonas aeruginosa, Alcaligenes spp., Bacillus spp., Aspergillus niger, Penicillium spp.500 - 2000 ppm2.0 - 12.5[5]

Note: The optimal use level can vary depending on the specific formulation, the expected level of microbial challenge, and the presence of interfering substances. It is crucial to perform efficacy testing on the final formulation.

Experimental Protocols

To evaluate the efficacy of this compound in a specific adhesive or paint formulation, standardized challenge tests are employed. These tests involve intentionally inoculating the product with a known concentration of relevant microorganisms and monitoring the reduction in the microbial population over time.

Protocol 1: In-Can Preservative Efficacy Testing for Emulsion Paints (Based on ASTM D2574)

This protocol outlines a method to determine the resistance of an emulsion paint to microbial attack in its container.[1][6][8]

1. Materials:

  • Test Paint Formulation (with and without this compound at various concentrations)

  • Control Paint (unpreserved)

  • Microbial Inoculum: A mixed culture of bacteria known to cause paint spoilage (e.g., Pseudomonas aeruginosa, Enterobacter aerogenes).[1]

  • Sterile containers

  • Sterile pipettes

  • Incubator (30 ± 2°C)[1]

  • Nutrient Agar (B569324) Plates

  • Sterile swabs or loops

2. Procedure:

  • Sample Preparation: Dispense equal portions of the test and control paint samples into sterile containers.

  • Inoculation (Cycle 1): Inoculate each paint sample with 0.1 mL of the prepared microbial inoculum.[1] Ensure thorough mixing.

  • Incubation: Incubate the inoculated samples at 30 ± 2°C.[1]

  • Microbial Recovery: At specified intervals (e.g., Day 1, 2, 5, and 7), streak a loopful of each inoculated paint sample onto nutrient agar plates.[1]

  • Incubation of Plates: Incubate the agar plates for an appropriate time and temperature to allow for microbial growth.

  • Evaluation: After incubation, visually assess the plates for the presence or absence of microbial growth. A rating scale can be used to quantify the level of contamination.

  • Re-inoculation (Cycle 2): After the first 7-day cycle, re-inoculate the paint samples with the same microbial culture and repeat steps 3-6 to assess the long-term preservative efficacy.[1]

3. Interpretation of Results:

  • Effective Preservation: No or trace microbial growth on the agar plates streaked from the paint containing this compound.

  • Ineffective Preservation: Heavy microbial growth on the agar plates, similar to the unpreserved control.

Start Start PrepareSamples Prepare Paint Samples (with/without this compound) Start->PrepareSamples Inoculate Inoculate with Microbial Culture (Cycle 1) PrepareSamples->Inoculate Incubate Incubate at 30°C Inoculate->Incubate StreakPlates Streak on Agar Plates (Day 1, 2, 5, 7) Incubate->StreakPlates IncubatePlates Incubate Agar Plates StreakPlates->IncubatePlates EvaluateGrowth Evaluate Microbial Growth IncubatePlates->EvaluateGrowth Reinoculate Re-inoculate (Cycle 2) EvaluateGrowth->Reinoculate Reinoculate->Incubate

Caption: Experimental workflow for in-can preservative testing of paints.

Protocol 2: Resistance of Adhesive Preparations to Microbial Attack (Based on ASTM D4783)

This protocol is designed to determine if a liquid adhesive is sufficiently protected against microbial attack during storage.[9][10][11]

1. Materials:

  • Test Adhesive Formulation (with and without this compound at various concentrations)

  • Control Adhesive (unpreserved)

  • Microbial Inoculum: Separate cultures of bacteria, yeast, and fungi known to contaminate adhesives (e.g., Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

  • Sterile containers

  • Sterile pipettes

  • Incubator (appropriate for the test organisms)

  • Letheen Agar and Broth (or other suitable neutralizing media)[12]

  • Sterile swabs or loops

2. Procedure:

  • Sample Preparation: Dispense equal portions of the test and control adhesive samples into sterile containers.

  • Inoculation: Challenge each adhesive specimen with a specific culture of bacteria, yeast, or fungi.

  • Incubation: Incubate the challenged samples under conditions suitable for the growth of the inoculum.

  • Sterility Check: After a defined period (e.g., 7 days), transfer a portion of the challenged adhesive to a neutralizing broth (e.g., Letheen broth) to inactivate the preservative.

  • Plating: After a suitable neutralization period, streak a loopful of the broth onto Letheen agar plates.

  • Incubation of Plates: Incubate the agar plates to allow for the growth of any surviving microorganisms.

  • Evaluation: Observe the plates for microbial growth. The absence of growth indicates that the preservative was effective in sterilizing the adhesive.

  • Multiple Challenges: The protocol may involve repeated challenges to assess the long-term stability of the preservative.[11]

3. Interpretation of Results:

  • Resistant: The adhesive is considered resistant if it returns to a sterile state after being challenged with the microbial inoculum.[9]

  • Not Resistant: The presence of microbial growth on the agar plates indicates that the preservative was not effective at the tested concentration.

Start Start PrepareAdhesive Prepare Adhesive Samples Start->PrepareAdhesive Challenge Challenge with Microorganisms (Bacteria, Yeast, or Fungi) PrepareAdhesive->Challenge IncubateAdhesive Incubate Challenged Adhesive Challenge->IncubateAdhesive Neutralize Transfer to Neutralizing Broth IncubateAdhesive->Neutralize Plate Streak on Neutralizing Agar Neutralize->Plate IncubatePlates Incubate Agar Plates Plate->IncubatePlates CheckSterility Check for Microbial Growth IncubatePlates->CheckSterility End End CheckSterility->End

Caption: Workflow for evaluating the microbial resistance of adhesives.

Considerations and Limitations

  • Formaldehyde Release: The primary drawback of this compound is its classification as a formaldehyde-releaser.[3] The amount of free formaldehyde in a product containing this compound can be influenced by factors such as storage time, temperature, and pH.[4] This raises health and safety concerns, particularly regarding worker exposure and potential for allergic reactions.[3]

  • Regulatory Status: Due to the concerns surrounding formaldehyde, the use of this compound is restricted or banned in certain applications and regions.[3] Researchers and formulators must be aware of and comply with all applicable regulations.

  • Formulation Compatibility: The efficacy of this compound can be affected by other ingredients in the paint or adhesive formulation. It is essential to test the preservative in the final product to ensure compatibility and effectiveness.

  • pH Stability: While this compound is reported to be stable over a wide pH range (2.0 to 12.5), its antimicrobial activity may be optimal within a more specific range for certain microorganisms.[5]

Conclusion

This compound has historically been an effective and broad-spectrum preservative for water-based adhesives and paints. Its mechanism of action via the slow release of formaldehyde provides long-term protection against microbial spoilage. However, due to the associated health and regulatory concerns with formaldehyde, its use requires careful consideration and thorough testing. The provided protocols, based on industry-standard methods, offer a framework for evaluating the efficacy of this compound in specific formulations. As the industry moves towards more sustainable and less hazardous materials, the use of formaldehyde-releasing preservatives like this compound is likely to continue to be scrutinized, necessitating the exploration of alternative preservation strategies.

References

Application Notes and Protocols for the Electrochemical Detection of Quaternium-15 in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, a quaternary ammonium (B1175870) salt, is a widely utilized preservative in cosmetics and industrial products due to its broad-spectrum antimicrobial activity.[1][2] Its mechanism of action involves the release of formaldehyde (B43269), a potent biocide.[3][4] Monitoring the concentration of this compound in aqueous samples is crucial for quality control, formulation stability, and safety assessment, as it is a known skin toxicant and allergen.[3] While traditional analytical methods for this compound detection involve chromatography and spectroscopy, electrochemical techniques offer a promising alternative, providing rapid, sensitive, and cost-effective analysis.

This document outlines two potential electrochemical protocols for the determination of this compound in aqueous samples. Due to the limited literature on direct electrochemical detection of this compound, these protocols are based on established methods for the detection of its hydrolysis product, formaldehyde, and the analysis of similar quaternary ammonium compounds.

Method 1: Indirect Detection via Formaldehyde Release

This method is predicated on the hydrolysis of this compound in an aqueous medium to release formaldehyde, which is then detected electrochemically. Various electrochemical sensors have been developed for the sensitive detection of formaldehyde.[5][6]

Experimental Protocol

1. Sample Preparation: Hydrolysis of this compound

  • To a known volume of the aqueous sample containing this compound, add a suitable buffer to adjust the pH to a range of 6-8 to facilitate controlled hydrolysis.

  • Heat the sample at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete or consistent hydrolysis of this compound to formaldehyde. The exact time and temperature should be optimized based on preliminary studies.

  • Cool the sample to room temperature before electrochemical analysis.

2. Electrochemical Detection of Formaldehyde

Two approaches are proposed for the electrochemical detection of the released formaldehyde:

a) Electrocatalytic Oxidation using a Modified Electrode

  • Working Electrode: A glassy carbon electrode (GCE) modified with platinum-palladium nanoparticles (Pt-Pd/GCE).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M H₂SO₄.

  • Technique: Differential Pulse Voltammetry (DPV) or Amperometry.

  • Procedure:

    • Pre-treat the modified GCE by cycling the potential in the electrolyte solution.

    • Add the hydrolyzed sample to the electrochemical cell containing the electrolyte.

    • Record the DPV from a suitable potential range (e.g., -0.2 to 1.0 V). The oxidation peak current of formaldehyde will be proportional to its concentration.

    • Alternatively, for amperometric detection, apply a constant potential (e.g., +0.6 V) and record the current response upon addition of the sample.

b) Enzyme-Based Biosensor

  • Working Electrode: A screen-printed carbon electrode (SPCE) modified with formaldehyde dehydrogenase (FDH) and a suitable mediator (e.g., NAD+).

  • Reference Electrode: Ag/AgCl (integrated on SPCE).

  • Counter Electrode: Carbon (integrated on SPCE).

  • Electrolyte: Phosphate buffer solution (PBS), pH 7.4.

  • Technique: Amperometry.

  • Procedure:

    • Add a small volume of the hydrolyzed sample to the surface of the FDH-modified SPCE.

    • Apply a constant potential and measure the resulting current. The FDH catalyzes the oxidation of formaldehyde, and the measured current is proportional to the formaldehyde concentration.

Data Presentation

The following table summarizes the potential quantitative performance of the formaldehyde-based detection method, based on literature values for formaldehyde sensors.

ParameterElectrocatalytic Method (Pt-Pd/GCE)Enzyme-Based Method (FDH/SPCE)
Linear Range 10 µM - 5000 µM1 µM - 100 µM
Limit of Detection (LOD) 3.3 µM0.3 µM
Response Time < 5 seconds< 10 seconds
Potential Interferences Other aldehydes, reducing agentsMethanol, ethanol (B145695) (depending on enzyme specificity)

Note: These values are indicative and require experimental validation for the specific application.

Experimental Workflow: Indirect Detection via Formaldehyde Release

G cluster_sample_prep Sample Preparation cluster_detection Electrochemical Detection sample Aqueous Sample (containing this compound) buffer Add Buffer (pH 6-8) sample->buffer heat Controlled Heating (e.g., 60°C) buffer->heat cool Cool to Room Temperature heat->cool electrocatalytic Electrocatalytic Oxidation (Pt-Pd/GCE) cool->electrocatalytic enzyme Enzyme-Based Biosensor (FDH/SPCE) cool->enzyme analysis Data Acquisition & Analysis (DPV or Amperometry) electrocatalytic->analysis enzyme->analysis result result analysis->result Concentration of This compound

Caption: Workflow for the indirect electrochemical detection of this compound.

Method 2: Direct Detection as a Quaternary Ammonium Compound

This method aims for the direct electrochemical detection of the this compound molecule. While specific methods for this compound are not established, techniques used for other quaternary ammonium compounds (QACs) can be adapted.

Experimental Protocol

1. Sample Preparation

  • For clear aqueous samples, minimal preparation may be needed. Filtration may be required for samples with particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to isolate the QACs.

2. Electrochemical Detection

a) Potentiometric Titration

  • Working Electrode: Ionic Surfactant Electrode.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

  • Titrant: Standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS).

  • Procedure:

    • Place a known volume of the sample into a beaker and immerse the electrodes.

    • Titrate the sample with the standardized SLS solution.

    • The potential change is monitored, and the endpoint is determined from the inflection point of the titration curve. The volume of titrant used is proportional to the concentration of this compound.

b) Cholinesterase-Based Biosensor

  • Principle: Quaternary ammonium compounds can inhibit the activity of enzymes like acetylcholinesterase (AChE). This inhibition can be measured electrochemically.

  • Working Electrode: Screen-printed carbon electrode modified with cobalt phthalocyanine (B1677752) and acetylcholinesterase (AChE).

  • Reference Electrode: Ag/AgCl (integrated on SPCE).

  • Counter Electrode: Carbon (integrated on SPCE).

  • Substrate: Acetylthiocholine.

  • Technique: Amperometry.

  • Procedure:

    • Measure the baseline amperometric response of the biosensor to the substrate (acetylthiocholine).

    • Incubate the biosensor with the aqueous sample containing this compound for a fixed period.

    • Measure the amperometric response to the substrate again. The decrease in the current is proportional to the concentration of this compound due to enzyme inhibition.

Data Presentation

The following table summarizes the potential quantitative performance of the direct detection methods, based on literature values for similar QACs.

ParameterPotentiometric TitrationCholinesterase-Based Biosensor
Quantitation Range 1 - 1000 ppmPotentially nM to µM range
Limit of Detection (LOD) ~1 ppmPotentially in the nM range
Analysis Time Minutes per sampleMinutes (including incubation)
Potential Interferences Other cationic surfactantsOther cholinesterase inhibitors (e.g., organophosphates)

Note: These values are indicative and require experimental validation for the specific application.

Experimental Workflow: Direct Detection of this compound

G cluster_sample_prep Sample Preparation cluster_detection Electrochemical Detection sample Aqueous Sample (containing this compound) filter Filtration / SPE (if necessary) sample->filter titration Potentiometric Titration (Ionic Surfactant Electrode) filter->titration biosensor Cholinesterase Biosensor (AChE Inhibition) filter->biosensor analysis Data Acquisition & Analysis titration->analysis biosensor->analysis result result analysis->result Concentration of This compound

Caption: Workflow for the direct electrochemical detection of this compound.

Conclusion

The presented application notes provide two feasible, albeit indirect, electrochemical approaches for the determination of this compound in aqueous samples. The choice of method will depend on the required sensitivity, the sample matrix, and the available instrumentation. The indirect method via formaldehyde detection is likely to be more sensitive, while the direct potentiometric titration may be more suitable for higher concentrations and quality control applications. It is imperative to perform thorough method development and validation for the specific sample matrix and concentration range of interest.

References

Application Notes and Protocols: Quaternium-15 as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, a quaternary ammonium (B1175870) salt, is widely utilized as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity. Its efficacy stems from its ability to act as a formaldehyde-releasing agent. As a regulated substance in many regions, with maximum permitted concentrations in cosmetic formulations, the accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment.

These application notes provide detailed protocols for the use of this compound as a reference standard in its analytical determination, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods. The information is intended to guide researchers and analysts in establishing robust and reliable analytical procedures.

Physicochemical Properties and Handling of this compound Reference Standard

This compound is a cream-colored, pungent powder that is highly soluble in water and methanol (B129727). As a reference standard, it is available from various chemical suppliers, often as a certified solution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
CAS Number 4080-31-3; 51229-78-8 (cis-isomer)
Molecular Formula C₉H₁₆Cl₂N₄
Molecular Weight 251.16 g/mol
Solubility Readily soluble in water and methanol; practically insoluble in mineral oil.
Stability Aqueous solutions are unstable at room temperature and decompose to release formaldehyde (B43269). Stable for up to 2 days when refrigerated. Decomposes when heated above 60°C.

Handling and Storage:

  • Store this compound reference material in a cool, dry place, away from heat and direct sunlight.

  • Standard solutions should be prepared fresh or stored under refrigeration (2-8°C) for no longer than two days to minimize decomposition.

  • Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be a skin and eye irritant.

Quantitative Data and Method Performance

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results.

Table 2: Specifications of this compound Certified Reference Material

ParameterSpecificationReference
Purity Assay Typically ≥94%
Concentration (for solutions) e.g., 100 µg/mL in Methanol
Storage Ambient (>5°C) for sealed ampules

Table 3: Performance Characteristics of HPLC Method for this compound Analysis

ParameterValueReference
Detection Limit 1 µg/mL (0.001%)
Recovery from Spiked Samples 94% - 106%
Spike Levels in Cosmetics 0.01%, 0.1%, and 0.2%
Matrices Tested Lotion, body detergent, mascara

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for calibration.

Materials:

  • This compound certified reference standard (e.g., 100 µg/mL in methanol).

  • Methanol, HPLC grade.

  • Deionized water, HPLC grade.

  • Volumetric flasks and pipettes.

Procedure:

  • Primary Stock Solution (if starting from solid): Accurately weigh a known amount of this compound reference standard powder and dissolve it in a known volume of methanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Stock Solution: If using a certified solution (e.g., 100 µg/mL), this can serve as the working stock. Otherwise, dilute the primary stock solution with methanol to a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with a suitable solvent (e.g., mobile phase or water). A typical concentration range for calibration could be 1 µg/mL to 20 µg/mL.

  • Storage: Store all standard solutions in a refrigerator at 2-8°C and use within two days.

Sample Preparation from Cosmetic Matrices

Objective: To extract this compound from various cosmetic formulations for analysis.

Materials:

  • Cosmetic sample (e.g., lotion, shampoo, cream).

  • Methanol, HPLC grade.

  • Deionized water, HPLC grade.

  • Centrifuge and centrifuge tubes.

  • Syringe filters (0.45 µm).

Procedure:

  • Accurately weigh approximately 1 gram of the cosmetic sample into a centrifuge tube.

  • Add a known volume of methanol (e.g., 10 mL) and vortex vigorously for 2-3 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

HPLC Method with Post-Column Derivatization and Fluorescence Detection

Objective: To separate and quantify this compound in the presence of other cosmetic ingredients and free formaldehyde. This method relies on the post-column derivatization of formaldehyde released from this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Post-column reaction module with a heating coil.

  • Fluorescence detector.

  • Pellicular reverse-phase C18 column.

Reagents:

  • Mobile Phase: To be optimized, but a gradient of methanol and water is a common starting point for reverse-phase chromatography of polar compounds.

  • Derivatization Reagent (2,4-pentanedione reagent): A solution containing ammonium acetate (B1210297) and 2,4-pentanedione. This reacts with formaldehyde to form a fluorescent derivative.

Chromatographic Conditions:

  • Column: Pellicular reverse-phase C18.

  • Mobile Phase and Gradient: Method development required. A typical starting point could be a gradient from 10% to 90% methanol in water over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Post-Column Reaction: The column eluent is mixed with the 2,4-pentanedione reagent and passed through a heated reaction coil to facilitate the derivatization.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific fluorescent derivative formed (3,5-diacetyl-1,4-dihydrolutidine).

Analysis:

  • Inject the prepared calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC Method using ZIC-HILIC Column

Objective: To quantify highly polar compounds like this compound using Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation:

  • HPLC system with a pump, autosampler, and UV or Mass Spectrometric (MS) detector.

  • ZIC-HILIC column.

Reagents:

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

Chromatographic Conditions:

  • Column: ZIC-HILIC (e.g., 100 x 2.1 mm, 5 µm).

  • Mobile Phase Gradient: A gradient from high organic (e.g., 93% acetonitrile) to lower organic content (e.g., 60% acetonitrile) is used to elute the polar analytes.

  • Flow Rate: To be optimized, typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a low wavelength (e.g., ~210 nm) or MS detection for higher selectivity and sensitivity.

Visualizations

Analytical Workflow for this compound Quantification

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard std_prep Standard Solution Preparation ref_std->std_prep sample Cosmetic Sample sample_prep Sample Extraction (Methanol, Sonication) sample->sample_prep hplc HPLC Separation (e.g., C18 or HILIC) std_prep->hplc Inject Standards calibration Calibration Curve Generation std_prep->calibration sample_prep->hplc Inject Sample detection Detection (Fluorescence or UV/MS) hplc->detection detection->calibration quantification Quantification of This compound detection->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound in cosmetic samples.

Formaldehyde Release from this compound

formaldehyde_release q15 This compound C₉H₁₆Cl₂N₄ decomp Decomposition (Heat, Water) q15->decomp formaldehyde Formaldehyde CH₂O decomp->formaldehyde other Other Degradation Products decomp->other

Caption: Decomposition of this compound to release formaldehyde.

Troubleshooting & Optimization

Factors affecting the rate of formaldehyde release from Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the rate of formaldehyde (B43269) release from Quaternium-15 (B179280). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern regarding formaldehyde release?

This compound (systematic name: hexamethylenetetramine chloroallyl chloride) is a quaternary ammonium (B1175870) salt used as a preservative and surfactant in various cosmetics and industrial products.[1][2] It functions as an antimicrobial agent by slowly releasing formaldehyde, a known biocide.[1] The concern stems from the fact that formaldehyde is a known carcinogen and a common cause of allergic contact dermatitis.[3]

Q2: What is the primary mechanism of formaldehyde release from this compound?

Formaldehyde release from this compound is understood to occur through hydrolysis.[4] At low pH values, it is expected to undergo acid hydrolysis, leading to a significant release of formaldehyde via the Delepine reaction.[1]

Q3: Is this compound always considered a significant formaldehyde releaser?

There is some controversy on this topic. While it is classified as a formaldehyde-releaser, some studies suggest that in certain cosmetic formulations, it may not release significant amounts of formaldehyde.[5][6] However, factors like temperature, pH, and storage time can influence the rate of release.[3]

Q4: What are the key factors that influence the rate of formaldehyde release from this compound?

The primary factors affecting the rate of formaldehyde release from this compound are:

  • Temperature: Decomposition of this compound and subsequent formaldehyde release are accelerated at temperatures above 60°C.[7]

  • pH: Acidic conditions (low pH) are expected to increase the rate of hydrolysis and formaldehyde release.[1] However, some reports indicate stability over a broad pH range of 4.0 to 10.5.[7]

  • Storage Time: The amount of formaldehyde released can increase with longer storage times.[3]

  • Matrix Composition: The presence of other ingredients in a formulation, such as nonionic, anionic, cationic, and proteinaceous materials, can potentially influence the stability of this compound.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent formaldehyde measurements between batches. Variation in storage conditions (temperature, light exposure).Ensure all samples are stored under identical, controlled conditions. Monitor and record temperature and humidity.
Differences in the pH of the formulation.Measure and record the pH of each batch. Adjust pH to a consistent value if necessary for the experiment.
Degradation of this compound stock material.Use a fresh, properly stored stock of this compound for each set of experiments.
Higher than expected formaldehyde levels. High storage or processing temperature.Review experimental protocol to ensure temperatures did not exceed 60°C.[7] Consider performing experiments at a lower, controlled temperature.
Low pH of the formulation.Measure the pH of the sample. If it is acidic, consider if this is representative of the intended conditions or an experimental artifact.
Extended storage time of the product.Analyze samples as soon as possible after preparation. If studying stability over time, ensure consistent time points for analysis.[3]
Lower than expected or no detectable formaldehyde. Analytical method not sensitive enough.Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Consider using a more sensitive method like HPLC with derivatization.[8]
pH of the formulation is neutral to alkaline.This compound may be more stable at higher pH values.[7] Confirm the pH of your sample.
Complex matrix interfering with analysis.Perform spike and recovery experiments to assess matrix effects. Sample cleanup or dilution may be necessary.

Quantitative Data Summary

The following tables summarize the known quantitative effects of various factors on the stability of this compound and its formaldehyde release.

Table 1: Effect of Temperature on this compound Decomposition

Temperature Observation Reference
> 60°CDecomposition occurs.[7]
Room TemperatureReductions in detectable this compound over time in aqueous solutions.[7]

Table 2: Effect of pH on this compound Stability and Formaldehyde Release

pH Range Observation Reference
4.0 - 10.5Reported to be reasonably stable.[7]
Low pHExpected to release significant amounts of formaldehyde due to acid hydrolysis.[1]
5, 7, and 9Calculated degradation half-lives in 0.05 M buffer solutions at 1004 ppm were 6.3, 13, and 26 days, respectively.[9]

Experimental Protocols

Protocol 1: Quantification of Formaldehyde Release by HPLC with DNPH Derivatization

This method is based on the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative that can be quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10][11]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Formaldehyde standard solution

  • Sample containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in 2 M HCl.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample into a volumetric flask.

    • Dilute with water to a known volume.

    • If the sample is a solid or semi-solid, perform an aqueous extraction.

  • Derivatization:

    • Take a known volume of the sample solution (or extract) and add an equal volume of the DNPH reagent.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.

    • After incubation, cool the solution to room temperature.

  • Extraction of Derivative:

    • Extract the formaldehyde-DNPH derivative using a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to separate the layers.

  • HPLC Analysis:

    • Filter the organic layer through a 0.45 µm syringe filter.

    • Inject a known volume into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector at a wavelength of approximately 360 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde treated with the same derivatization procedure.

    • Calculate the concentration of formaldehyde in the original sample based on the peak area of the derivative.

Protocol 2: Semi-Quantitative Analysis using Formaldehyde Test Strips

This method provides a rapid, semi-quantitative estimation of formaldehyde concentration and is useful for screening purposes.[12]

Materials:

  • Commercial formaldehyde test strips (e.g., MQuant® or Quantofix®)

  • Sample containing this compound

  • Deionized water for dilution

Procedure:

  • Sample Preparation: If the expected formaldehyde concentration is high, dilute the sample with deionized water to fall within the detection range of the test strips.[12]

  • Measurement:

    • Dip the test strip into the sample solution for the time specified by the manufacturer.

    • Remove the strip and wait for the color to develop as indicated in the instructions.

  • Reading: Compare the color of the test strip to the color chart provided with the kit to determine the approximate concentration of formaldehyde.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc_steps HPLC Workflow sample Sample with this compound extraction Aqueous Extraction (if solid) sample->extraction dilution Dilution extraction->dilution hplc HPLC with DNPH Derivatization dilution->hplc Quantitative Analysis strips Semi-Quantitative Test Strips dilution->strips Screening derivatization Derivatization with DNPH hplc_analysis HPLC Analysis derivatization->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the analysis of formaldehyde release.

logical_relationship cluster_factors Influencing Factors Q15 This compound Formaldehyde Formaldehyde Release Q15->Formaldehyde Hydrolysis Temp Temperature (>60°C) Temp->Formaldehyde Increases pH Low pH (Acidic) pH->Formaldehyde Increases Time Storage Time Time->Formaldehyde Increases

Caption: Factors influencing the rate of formaldehyde release from this compound.

References

Technical Support Center: Strategies to Minimize Quaternium-15-Induced Skin Irritation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and experimental protocols to help researchers understand and mitigate skin irritation associated with Quaternium-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a quaternary ammonium (B1175870) salt that functions as a broad-spectrum antimicrobial preservative in cosmetics and personal care products.[1][2] It is effective against bacteria, yeast, and molds, thereby extending product shelf life.[1][2] Its preservative action stems from its ability to slowly release formaldehyde (B43269), a potent biocide.[2][3]

Q2: What is the primary mechanism of this compound-induced skin irritation?

The primary cause of skin irritation is the release of formaldehyde, a known skin sensitizer (B1316253) and irritant.[1][4] This can lead to two types of reactions:

  • Irritant Contact Dermatitis (ICD): A direct inflammatory reaction of the skin to a substance.

  • Allergic Contact Dermatitis (ACD): An immune-mediated (Type IV hypersensitivity) reaction that occurs in individuals previously sensitized to formaldehyde.[5] this compound is a leading cause of allergic contact dermatitis.[6]

Q3: What are the regulatory limits for this compound in cosmetic products?

Regulatory limits vary by region. For example, the European Union permits a maximum concentration of 0.2% in cosmetic products.[4][6][7] In the United States, there are no federal regulations specifically for this compound in cosmetics, but products must be safe for their intended use.[4] As of January 1, 2025, California has banned the sale and manufacture of cosmetic products containing this compound.[1]

Q4: How can I confirm that this compound is the source of irritation in my formulation?

To isolate this compound as the causative agent, a systematic approach is required:

  • Patch Testing: Conduct a Human Repeat Insult Patch Test (HRIPT) comparing the full formulation, a vehicle-only control (formulation without this compound), and a control with this compound in the vehicle at the target concentration.[8][9]

  • In Vitro Skin Model Testing: Use a validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™) to assess the irritation potential of the formulation with and without this compound.[10][11] A significant decrease in tissue viability below 50% indicates irritation potential.[12][13]

Troubleshooting Guide: Formulation-Specific Issues

Issue: Higher-than-expected skin irritation observed in clinical or in vitro tests.

Possible Cause Troubleshooting Steps & Rationale
High "Free Formaldehyde" Concentration 1. Quantify Free Formaldehyde: Use an analytical method like HPLC with derivatization to measure the actual concentration of free formaldehyde in the formulation.[14][15][16] 2. Introduce Formaldehyde Scavengers: Ingredients like urea, amino acids (e.g., arginine, glycine), or sodium metabisulfite (B1197395) can bind to and neutralize free formaldehyde, reducing its irritancy potential.[17][18]
Formulation pH 1. Measure Formulation pH: The rate of formaldehyde release from this compound can be pH-dependent. Acidic conditions (low pH) can accelerate hydrolysis and increase formaldehyde release.[6] 2. Optimize pH: Adjust the formulation to a neutral or slightly acidic pH (typically 6.0-7.0) to potentially slow the degradation of this compound. Re-test for irritation after pH adjustment.
High Use Concentration of this compound 1. Review Concentration: Ensure the concentration is within recommended limits (typically ≤0.2%).[7][19] 2. Perform Dose-Response Study: Conduct in vitro irritation testing at various concentrations (e.g., 0.05%, 0.1%, 0.2%) to determine the irritation threshold for your specific formulation base.
Storage Conditions & Product Age 1. Analyze Aged Samples: The degradation of this compound can occur over time, especially when exposed to high temperatures (>60°C) or light, leading to increased formaldehyde levels.[7] 2. Review Stability Protocol: Ensure storage conditions for stability testing and for the final product are controlled to minimize degradation.
Synergistic Irritation with Other Ingredients 1. Component Analysis: Use in vitro skin models to test individual ingredients and combinations to identify any synergistic or additive irritation effects. 2. Reformulate: If a problematic interaction is identified, consider replacing the interacting ingredient.

Mitigation Strategies & Experimental Validation

A primary strategy to minimize irritation is to reduce the concentration of free formaldehyde or to counteract its inflammatory effects.

Key Mitigation Approaches
  • Incorporate Anti-Irritant/Soothing Agents: Co-formulate with agents known to quell inflammatory responses.

  • Utilize Formaldehyde Scavengers: Add ingredients that chemically neutralize free formaldehyde.

  • Optimize the Preservative System: Combine this compound at a lower concentration with other, less-irritating preservatives to achieve broad-spectrum efficacy.[20]

Data Summary: Efficacy of Mitigation Strategies

Quantitative data on the direct reduction of this compound irritation by specific anti-irritants is limited in publicly available literature. The following table provides a conceptual framework for presenting such data, which would be generated through the experimental protocols outlined below.

Mitigation Strategy Mechanism of Action Typical Use Level (%) Expected Outcome (Example Data)
Bisabolol Anti-inflammatory; inhibits pro-inflammatory cytokines0.1 - 0.525% increase in cell viability (in vitro)
Allantoin Keratolytic, moisturizing, soothing0.2 - 2.0Reduction in erythema scores (in vivo)
Niacinamide Improves skin barrier function; anti-inflammatory2.0 - 5.015% increase in cell viability (in vitro)
Urea (as a scavenger) Reacts with and binds free formaldehyde0.5 - 2.050% reduction in measurable free formaldehyde

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This protocol is used to identify chemicals that induce skin irritation by assessing their effect on cell viability in an RhE model.[12][21]

Methodology:

  • Tissue Preparation: Culture RhE tissues (e.g., EpiDerm™) to the appropriate maturity at the air-liquid interface.

  • Test Material Application:

    • Apply 25 µL (for liquids) or 25 mg (for solids, moistened) of the test formulation (and controls) topically to the tissue surface.

    • Controls: Use a Negative Control (e.g., Phosphate-Buffered Saline) and a Positive Control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure & Incubation: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing: Thoroughly rinse the test material from the tissue surface with PBS.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay):

    • Incubate tissues with MTT solution (1 mg/mL) for 3 hours. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) precipitate.[11]

    • Extract the formazan from the tissue using isopropanol.

    • Read the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis:

    • Calculate cell viability (%) for each tissue relative to the negative control.

    • Classification: A mean tissue viability of ≤ 50% classifies the material as an irritant (UN GHS Category 2).[13]

Protocol 2: Quantification of Free Formaldehyde by HPLC with Pre-column Derivatization

This method quantifies the amount of free formaldehyde available to cause irritation.[14][16]

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of the formulation and dilute it in a suitable solvent (e.g., water:methanol mixture).[22]

  • Derivatization:

    • React the sample solution with a derivatizing agent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), in an acidic medium. This reaction forms a stable hydrazone derivative that is readily detectable by UV spectroscopy.[14][16]

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., RP-8 or C18).[14]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically used.[14]

    • Detection: Monitor the eluent at a specific wavelength (e.g., 345 nm) using a UV detector.[14][16]

    • Flow Rate: Typically 1.0 mL/min.[16]

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde derivatized in the same manner as the samples.

    • Calculate the concentration of formaldehyde in the original formulation based on the peak area of the derivative and the calibration curve. The detection limit for this method can be as low as 0.2 ppm.[14]

Visualizations: Pathways and Workflows

Signaling Pathway of Formaldehyde-Induced Skin Irritation

G

Caption: Simplified signaling cascade of this compound irritation.

Experimental Workflow for Assessing Mitigation Strategies

G Start Hypothesis: 'Agent X will reduce Q-15 irritation' Formulate Formulate Test Samples: - Vehicle + Q-15 - Vehicle + Q-15 + Agent X Start->Formulate InVitro In Vitro Skin Irritation Test (OECD TG 439) Formulate->InVitro Data Analyze Cell Viability Data InVitro->Data Compare Compare Viability: (Q-15) vs (Q-15 + Agent X) Data->Compare Conclusion Conclusion on Efficacy Compare->Conclusion Statistically Significant Increase? NoEffect No Significant Effect Compare->NoEffect No Effective Mitigation Effective Conclusion->Effective Yes

Caption: Workflow for validating an anti-irritant agent.

Logical Flow for Troubleshooting Formulation Issues

G Start Irritation Observed in Formulation CheckConc Is Q-15 Conc. > 0.2%? Start->CheckConc ReduceConc Action: Reduce Concentration CheckConc->ReduceConc Yes CheckpH Is pH < 5.0? CheckConc->CheckpH No ConsiderAntiIrritant Action: Add Anti-Irritant ReduceConc->ConsiderAntiIrritant CheckHCHO Measure Free HCHO AddScavenger Action: Add Formaldehyde Scavenger CheckHCHO->AddScavenger If High AddScavenger->ConsiderAntiIrritant CheckpH->CheckHCHO No AdjustpH Action: Adjust pH to 6.0 - 7.0 CheckpH->AdjustpH Yes AdjustpH->ConsiderAntiIrritant

Caption: Decision tree for troubleshooting Q-15 irritation.

References

Technical Support Center: Optimizing Quaternium-15 for Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Quaternium-15 concentrations for synergistic antimicrobial effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent by slowly releasing formaldehyde (B43269).[1][2] Formaldehyde is a potent biocide that is effective against a broad spectrum of microbes, including bacteria and fungi.[1][2]

Q2: What is the regulatory status of this compound in cosmetic products?

A2: The use of this compound in cosmetics is regulated in several regions. For instance, the European Union permits its use at a maximum concentration of 0.2%.[3] In the United States, while there are no federal regulations specifically for this compound in cosmetics, its use has been declining due to concerns about formaldehyde release and skin sensitization.[3]

Q3: Can this compound be combined with other preservatives for enhanced antimicrobial activity?

A3: Yes, combining this compound with other preservatives can potentially lead to synergistic or additive antimicrobial effects. This approach may allow for lower concentrations of individual preservatives, reducing the risk of skin irritation and sensitization. Common preservatives that could be explored for synergy include parabens and phenoxyethanol.

Q4: What are the main challenges when formulating with this compound?

A4: The primary challenges include its potential to cause skin sensitization due to formaldehyde release, and its stability, which can be affected by high temperatures (above 60°C) and pH.[4] It is crucial to carefully control these factors during formulation and to conduct thorough safety and stability testing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent antimicrobial efficacy in experiments. - Inaccurate dilutions of this compound or the synergistic agent.- Variation in inoculum size.- Instability of this compound in the test medium.- Prepare fresh stock solutions for each experiment and verify concentrations.- Standardize the inoculum preparation to ensure a consistent microbial load.- Ensure the pH of the medium is within the stable range for this compound (pH 4.0-10.5).[4]
Precipitation or cloudiness in the formulation. - Incompatibility with other ingredients.- pH of the formulation is outside the optimal range.- Review the compatibility of all formulation ingredients. This compound is generally stable with nonionic, anionic, and cationic ingredients.[4]- Adjust the pH of the formulation to be within the stable range for this compound.
High variability in Minimum Inhibitory Concentration (MIC) values. - Microbial resistance development.- Inconsistent incubation conditions.- Use fresh microbial cultures for each experiment to avoid selecting for resistant strains.- Ensure consistent temperature and incubation times for all assays.
Skin irritation observed in preliminary safety testing. - The concentration of this compound is too high.- Synergistic partner is also an irritant.- Reduce the concentration of this compound and its partner, leveraging the synergistic effect to maintain efficacy at lower levels.- Evaluate the irritation potential of each component individually.

Quantitative Data on Synergistic Combinations

Disclaimer: The following tables present illustrative data based on the principles of antimicrobial synergy. Specific experimental validation is required for any new formulation.

Table 1: Hypothetical MICs of this compound in Combination with Phenoxyethanol against S. aureus

This compound (µg/mL)Phenoxyethanol (µg/mL)Growth InhibitionFICIInterpretation
100 (MIC alone)0+--
01250 (MIC alone)+--
50312.5+0.75Additive
25625+0.75Additive
25 312.5 + 0.5 Synergy
12.5625--No Inhibition

Table 2: Hypothetical MICs of this compound in Combination with Methylparaben against E. coli

This compound (µg/mL)Methylparaben (µg/mL)Growth InhibitionFICIInterpretation
150 (MIC alone)0+--
01000 (MIC alone)+--
75250+0.75Additive
37.5500+0.75Additive
37.5 250 + 0.5 Synergy
18.75500--No Inhibition

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the synergistic antimicrobial effects of two compounds.

Methodology:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the synergistic partner (e.g., Phenoxyethanol) in an appropriate solvent.

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, serially dilute this compound along the x-axis and the synergistic partner along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also, include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for a specified period (e.g., 24 hours).

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Time-Kill Assay

A time-kill assay provides information on the rate of microbial killing by an antimicrobial agent or a combination of agents.

Methodology:

  • Preparation of Cultures: Prepare a standardized suspension of the test microorganism.

  • Exposure: Add the antimicrobial agents (alone and in combination at their synergistic concentrations determined by the checkerboard assay) to separate culture tubes. Include a growth control without any antimicrobial.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates to allow for colony formation.

  • Data Analysis:

    • Count the number of colony-forming units (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[5]

Visualizations

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay A1 Prepare Stock Solutions A2 Serial Dilutions in 96-well Plate A1->A2 A3 Inoculate with Microorganism A2->A3 A4 Incubate A3->A4 A5 Determine MICs & Calculate FICI A4->A5 B2 Expose to Antimicrobials A5->B2 Synergistic Concentrations B1 Prepare Cultures B1->B2 B3 Sample at Time Intervals B2->B3 B4 Plate and Incubate B3->B4 B5 Count CFU & Plot Data B4->B5

Caption: Workflow for determining antimicrobial synergy.

Mechanism_of_Action Q15 This compound Formaldehyde Formaldehyde Q15->Formaldehyde Slow Release BacterialCell Bacterial Cell Formaldehyde->BacterialCell Enters Cell DNA DNA/Proteins BacterialCell->DNA Cross-links CellDeath Cell Death DNA->CellDeath

Caption: Antimicrobial mechanism of this compound.

References

Technical Support Center: Degradation of Quaternium-15 in the Presence of Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Quaternium-15 when exposed to oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation with oxidizing agents a concern?

This compound, chemically known as N-(3-chloroallyl)hexaminium chloride, is a quaternary ammonium (B1175870) salt widely used as a preservative in cosmetics and industrial products due to its broad-spectrum antimicrobial activity.[1][2] Its degradation is a significant concern because it can act as a formaldehyde-releaser.[3][4] Formaldehyde (B43269) is a known human carcinogen, and its release can pose health risks.[3] Furthermore, interaction with strong oxidizing agents can lead to a vigorous and potentially hazardous reaction, producing various degradation products and potentially toxic gases.[5]

Q2: What are the primary factors that influence the degradation of this compound?

The stability of this compound is influenced by several factors:

  • Temperature: Decomposition of this compound is known to occur at temperatures above 60°C.

  • pH: At low pH values, this compound is expected to release significant amounts of formaldehyde through acid hydrolysis via the Delepine reaction.[1]

  • Presence of Oxidizing Agents: Strong oxidizing agents can cause vigorous reactions and lead to the degradation of this compound.[2][5]

  • Presence of Water: As a formaldehyde-releaser, the presence of water can facilitate the hydrolysis of this compound, leading to the release of formaldehyde.[6]

Q3: What are the potential degradation products of this compound in the presence of oxidizing agents?

While specific studies detailing all degradation products from reactions with various oxidizing agents are limited, based on the structure of this compound (a hexaminium salt) and the known reactivity of similar compounds, the following are potential degradation products:

Oxidizing AgentPotential Degradation Products
Sodium Hypochlorite (Bleach) Formaldehyde, Chloroform, Nitrogen oxides, and other chlorinated organic compounds. Potentially toxic gases may be released.
Hydrogen Peroxide Formaldehyde, Formamides, Pyrimidines, and various oxidation products of the hexamine ring.
Ozone N-oxides, Secondary amines, Aldehydes, and other products resulting from the oxidation of the tertiary amine structure.

Q4: What analytical techniques are recommended for studying the degradation of this compound and its byproducts?

Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) To quantify the remaining this compound and separate non-volatile degradation products. A C18 column with UV detection is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For the identification and structural elucidation of unknown degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing volatile degradation products like formaldehyde. Pyrolysis GC-MS can be used for the direct analysis of this compound and its non-volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in my formulation.

  • Possible Cause 1: Presence of undeclared oxidizing agents.

    • Troubleshooting Step: Analyze all raw materials in your formulation for the presence of residual oxidizing agents (e.g., peroxides from synthesis).

  • Possible Cause 2: High temperature during processing or storage.

    • Troubleshooting Step: Review your experimental protocol to ensure that temperatures do not exceed 60°C. Monitor storage conditions closely.

  • Possible Cause 3: Low pH of the formulation.

    • Troubleshooting Step: Measure the pH of your formulation. If it is acidic, consider adjusting the pH to a more neutral range to minimize acid-catalyzed hydrolysis.

Issue 2: Formation of unknown peaks in my chromatogram after exposing this compound to an oxidizing agent.

  • Possible Cause: Generation of degradation products.

    • Troubleshooting Step 1: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This will help in proposing potential structures for the degradation products.

    • Troubleshooting Step 2: If volatile compounds are suspected, perform headspace GC-MS analysis of your sample.

    • Troubleshooting Step 3: Compare the obtained mass spectra with spectral libraries and literature data for known degradation products of this compound, hexamine, and other quaternary ammonium compounds.

Issue 3: Difficulty in quantifying this compound and its degradation products.

  • Possible Cause 1: Poor chromatographic separation.

    • Troubleshooting Step: Optimize your HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase.

  • Possible Cause 2: Lack of reference standards for degradation products.

    • Troubleshooting Step: If reference standards are unavailable, consider using relative response factors for quantification if the structures of the degradation products are known or can be reasonably inferred. For unknown products, reporting the peak area percentage can be a semi-quantitative approach.

  • Possible Cause 3: Low concentration of degradation products.

    • Troubleshooting Step: Use a more sensitive detector, such as a mass spectrometer. You can also try to concentrate your sample before analysis, but be mindful of potential degradation during the concentration step.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound with Hydrogen Peroxide

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

    • Prepare a 3% (v/v) solution of hydrogen peroxide in purified water.

  • Degradation Experiment:

    • In a clean glass vial, mix equal volumes of the this compound stock solution and the 3% hydrogen peroxide solution.

    • Prepare a control sample by mixing the this compound stock solution with an equal volume of purified water.

    • Incubate both the test and control samples at room temperature (approximately 25°C) for a specified period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Quench the reaction in the test sample by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) if necessary.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and to observe the formation of degradation products.

    • For identification of degradation products, analyze the stressed samples by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis prep_q15 Prepare this compound Stock Solution mix Mix this compound and Oxidizing Agent prep_q15->mix prep_ox Prepare Oxidizing Agent Solution prep_ox->mix incubate Incubate at Controlled Temperature and Time mix->incubate hplc HPLC Analysis (Quantification) incubate->hplc lcms LC-MS/MS Analysis (Identification) incubate->lcms

Caption: Experimental workflow for a forced degradation study.

degradation_pathway q15 This compound intermediate Reactive Intermediate q15->intermediate Oxidation oxidizing_agent Oxidizing Agent (e.g., H2O2, NaOCl, O3) oxidizing_agent->intermediate formaldehyde Formaldehyde intermediate->formaldehyde other_products Other Degradation Products (e.g., Formamides, Pyrimidines, N-oxides, Chlorinated compounds) intermediate->other_products

Caption: Proposed degradation pathway of this compound.

References

Troubleshooting phase separation in formulations containing Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation in formulations containing Quaternium-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

A1: this compound is a quaternary ammonium (B1175870) salt that functions as a broad-spectrum antimicrobial preservative.[1] It is effective against bacteria, yeast, and mold, and is used to extend the shelf-life of a wide range of cosmetic and pharmaceutical products. It works by slowly releasing formaldehyde, which creates an environment hostile to microbial growth.

Q2: What are the common signs of phase separation in a this compound formulation?

A2: Phase separation can manifest in several ways, including:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the formulation.

  • Sedimentation: The settling of the dispersed phase to the bottom.

  • Flocculation: The clumping together of dispersed droplets, which can lead to a grainy or curdled appearance.

  • Coalescence: The merging of droplets, leading to the formation of larger droplets and eventually a complete separation of the oil and water phases.

  • Changes in viscosity: A noticeable thickening or thinning of the product.

Q3: Can this compound itself cause phase separation?

A3: While this compound is generally stable in formulations within a pH range of 4.0 to 10.5, its cationic nature can lead to incompatibilities with other ingredients, which is a primary cause of phase separation.[2] It can also decompose at temperatures above 60°C.[2]

Troubleshooting Guide: Phase Separation

Problem: My emulsion containing this compound is showing signs of phase separation.

This guide will walk you through a systematic approach to identify and resolve the root cause of the instability.

Step 1: Initial Assessment and Ingredient Review

The first step is to carefully review your formulation for potential incompatibilities.

Q4: Which ingredients are most likely to be incompatible with this compound?

A4: The most common culprits are anionic ingredients . This compound is a cationic (positively charged) molecule. When it interacts with anionic (negatively charged) ingredients, they can form insoluble complexes that precipitate out of the solution, leading to phase separation.

Key Incompatibilities:

  • Anionic Surfactants: These are frequently used as primary emulsifiers or cleansing agents. Sulfate- and sulfonate-based surfactants are known to have strong interactions with cationic compounds.[3]

  • Anionic Polymers: Thickeners and stabilizers like carbomers, acrylates copolymers, and xanthan gum can interact with this compound.

  • High Concentrations of Electrolytes: Salts can compress the electrical double layer around emulsion droplets, reducing the repulsive forces that keep them suspended and leading to flocculation and coalescence.[4][5]

Step 2: Systematic Investigation and Hypothesis Testing

Once you have identified potential incompatibilities, the next step is to test your hypotheses through systematic experimentation.

Q5: How can I confirm if an anionic ingredient is causing the phase separation?

A5: You can perform a compatibility test . This involves preparing simplified formulations to isolate the interaction between this compound and the suspected anionic ingredient.

Experimental Protocol: this compound and Anionic Ingredient Compatibility Test

Objective: To visually assess the compatibility of this compound with a specific anionic ingredient in an aqueous solution.

Materials:

  • This compound solution (e.g., 1% w/v in deionized water)

  • Anionic ingredient solution (e.g., 1% w/v in deionized water)

  • Glass test tubes or beakers

  • Pipettes

  • Vortex mixer

Methodology:

  • Prepare stock solutions of this compound and the anionic ingredient in deionized water.

  • In a series of test tubes, combine the this compound and anionic ingredient solutions in different ratios (e.g., 1:1, 1:2, 2:1).

  • Include a control test tube with only the this compound solution and another with only the anionic ingredient solution.

  • Vortex each test tube for 30 seconds.

  • Visually inspect the test tubes immediately and after a set period (e.g., 1 hour, 24 hours) at room temperature. Look for signs of precipitation, cloudiness, or gel formation, which indicate incompatibility.

Data Presentation: Compatibility Test Results

Ratio (this compound:Anionic)Immediate Observation1 Hour Observation24 Hour Observation
1:1Clear / Hazy / PrecipitateClear / Hazy / PrecipitateClear / Hazy / Precipitate
1:2Clear / Hazy / PrecipitateClear / Hazy / PrecipitateClear / Hazy / Precipitate
2:1Clear / Hazy / PrecipitateClear / Hazy / PrecipitateClear / Hazy / Precipitate
1:0 (Control)ClearClearClear
0:1 (Control)ClearClearClear

Q6: My formulation contains electrolytes. How can I determine if they are causing the instability?

A6: The presence of salts can destabilize an emulsion by reducing the electrostatic repulsion between droplets. You can investigate this by preparing your formulation with varying concentrations of the electrolyte and observing the impact on stability. A more quantitative approach is to measure the zeta potential of the emulsion droplets.

Experimental Protocol: Zeta Potential and Particle Size Analysis

Objective: To measure the effect of electrolyte concentration on the surface charge and size of emulsion droplets.

Instrumentation:

  • Zeta potential and particle size analyzer (e.g., using Dynamic Light Scattering - DLS)

  • pH meter

Methodology:

  • Prepare your emulsion with varying concentrations of the electrolyte (e.g., 0%, 0.1%, 0.5%, 1.0% w/v).

  • Ensure the pH of all samples is consistent.

  • Dilute a small aliquot of each emulsion sample with deionized water to the appropriate concentration for the instrument.

  • Measure the zeta potential and mean particle size of each sample in triplicate.

  • Repeat the measurements over time (e.g., day 1, day 7, day 30) to assess stability.

Data Presentation: Effect of Electrolyte Concentration on Emulsion Stability

Electrolyte Conc. (%)Initial Zeta Potential (mV)Initial Particle Size (nm)Zeta Potential after 30 days (mV)Particle Size after 30 days (nm)Visual Stability after 30 days
0(e.g., +40)(e.g., 200)(e.g., +38)(e.g., 210)Stable
0.1(e.g., +30)(e.g., 250)(e.g., +25)(e.g., 300)Slight Creaming
0.5(e.g., +15)(e.g., 500)(e.g., +5)(e.g., 800)Flocculation
1.0(e.g., +5)(e.g., 1000)(e.g., -2)(e.g., >2000)Phase Separation

Note: A zeta potential value greater than +/- 30 mV generally indicates good stability.

Step 3: Formulation Optimization

Based on the results of your investigation, you can now take steps to reformulate and improve the stability of your product.

Q7: How can I resolve the incompatibility between this compound and an anionic ingredient?

A7: You have several options:

  • Replace the Anionic Ingredient: If possible, substitute the anionic surfactant or polymer with a non-ionic or cationic alternative that performs a similar function.

  • Use a "Soft" Cationic Preservative: If this compound is proving to be too "hard" in its interaction with anionic components, consider a different cationic preservative that is known to be more compatible.

  • Incorporate a Stabilizer: Adding a protective colloid, such as a non-ionic polymer, can sometimes prevent the interaction between the cationic and anionic components.

  • Adjust the Order of Addition: In some cases, the order in which ingredients are added during the manufacturing process can influence stability. Try adding the this compound at a different stage, for example, during the cool-down phase.

Q8: What can I do to mitigate the destabilizing effect of electrolytes?

A8:

  • Reduce Electrolyte Concentration: If the electrolyte is not essential for the performance of the product, reduce its concentration to a level that does not compromise stability.

  • Use a Non-ionic or Steric Stabilizer: These types of stabilizers provide a physical barrier around the emulsion droplets, preventing them from getting too close and coalescing, even at lower zeta potentials.

  • Optimize the Emulsifier System: A more robust emulsifier system, potentially a blend of emulsifiers, can create a more stable emulsion that is less susceptible to the effects of electrolytes.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Phase Separation Observed ingredient_review Review Formulation for Anionic Ingredients & Electrolytes start->ingredient_review compatibility_test Perform Compatibility Test with Suspected Anionic Ingredient ingredient_review->compatibility_test zeta_potential_analysis Conduct Zeta Potential & Particle Size Analysis with Varying Electrolyte Concentrations ingredient_review->zeta_potential_analysis incompatibility_found Incompatibility Confirmed? compatibility_test->incompatibility_found instability_found Instability with Electrolytes Confirmed? zeta_potential_analysis->instability_found incompatibility_found->instability_found No replace_anionic Replace Anionic Ingredient with Non-ionic/Cationic Alternative incompatibility_found->replace_anionic Yes adjust_order Adjust Order of Addition incompatibility_found->adjust_order Yes reduce_electrolyte Reduce Electrolyte Concentration instability_found->reduce_electrolyte Yes add_stabilizer Add Non-ionic/Steric Stabilizer instability_found->add_stabilizer Yes optimize_emulsifier Optimize Emulsifier System instability_found->optimize_emulsifier Yes end Stable Formulation Achieved instability_found->end No replace_anionic->end adjust_order->end reduce_electrolyte->end add_stabilizer->end optimize_emulsifier->end

Caption: A logical workflow for troubleshooting phase separation in formulations containing this compound.

Visualization of Chemical Interaction Pathway

Chemical_Interaction cluster_emulsion Stable Emulsion cluster_destabilization Destabilization leading to Phase Separation oil_droplet {Oil Droplet | + Positively Charged Surface} anionic Anionic Ingredient (e.g., Anionic Surfactant) quaternium This compound (Cationic) quaternium->oil_droplet Adsorbs to Droplet Surface complex Insoluble Cationic-Anionic Complex quaternium->complex Interaction anionic->complex Interaction flocculation Flocculation & Coalescence complex->flocculation Leads to

Caption: Interaction of cationic this compound with anionic ingredients leading to emulsion destabilization.

References

Technical Support Center: The Influence of pH on Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antimicrobial efficacy of Quaternium-15.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous formulations?

A1: this compound is reported to be reasonably stable in aqueous solutions over a broad pH range, typically between 4.0 and 10.5.[1] Within this range, the degradation of the molecule is relatively slow, ensuring its function as a preservative. However, stability can be compromised at pH values outside of this range.

Q2: How does pH affect the antimicrobial efficacy of this compound?

A2: The antimicrobial activity of this compound is primarily attributed to its slow release of formaldehyde (B43269), a potent biocide.[2][3] The rate of formaldehyde release is dependent on the pH of the formulation.[3][4] At lower pH values (acidic conditions), the hydrolysis of this compound is expected to increase, leading to a more significant release of formaldehyde.[2] This can enhance its antimicrobial efficacy but may also increase the potential for skin sensitization in susceptible individuals.

Q3: What are the primary degradation products of this compound?

A3: The decomposition of this compound can yield several products, including pyrimidines and formamides.[1] Under certain conditions, particularly at elevated temperatures and outside its optimal pH range, the primary degradation pathway of concern is the hydrolysis that leads to the release of formaldehyde.

Q4: Is there a risk of reduced efficacy at alkaline pH?

A4: While this compound is generally stable up to a pH of 10.5, extreme alkaline conditions can affect its stability and, consequently, its efficacy. The rate of formaldehyde release may be altered at very high pH values. It is crucial to conduct stability and efficacy testing at the specific pH of your formulation to ensure optimal performance.

Q5: Can pH influence the potential for skin sensitization with this compound?

A5: Yes, pH can indirectly influence the sensitization potential. Since lower pH values can accelerate the release of formaldehyde, formulations with acidic pH may have a higher concentration of free formaldehyde, which is a known contact allergen.[2][5] This can increase the risk of allergic contact dermatitis in individuals sensitive to formaldehyde.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Antimicrobial Efficacy Formulation pH is outside the optimal range (4.0-10.5), leading to degradation of this compound.1. Measure the pH of your formulation.2. Adjust the pH to be within the 4.0-10.5 range using appropriate buffering agents.3. Conduct a preservative efficacy test (challenge test) to confirm antimicrobial activity.
Incompatibility with other formulation ingredients.1. Review the formulation for ingredients that may interact with this compound.2. Perform compatibility studies with individual ingredients.
High Levels of Free Formaldehyde Formulation pH is too acidic, accelerating the hydrolysis of this compound.1. Measure and adjust the pH of the formulation to a less acidic value within the stable range (e.g., closer to neutral).2. Quantify formaldehyde levels using a validated analytical method (see Experimental Protocols).
High storage temperature.1. Store the product at the recommended temperature.2. Conduct stability studies at elevated temperatures to understand the impact on formaldehyde release.
Skin Irritation or Sensitization Reported Increased formaldehyde release due to low pH.1. Investigate the pH of the product batch associated with the reports.2. Consider reformulating to a higher pH within the stable range to minimize free formaldehyde.3. Conduct patch testing with the formulation to assess its irritation and sensitization potential.
Individual sensitivity to this compound or formaldehyde.1. Ensure the concentration of this compound is within regulatory limits (e.g., up to 0.2% in the EU).[5]2. Clearly label the presence of this compound on the product as it is a known allergen.
Physical Instability of Formulation (e.g., color change, precipitation) Degradation of this compound and interaction of its byproducts with other ingredients.1. Assess the stability of the formulation at various pH values and temperatures.2. Analyze for degradation products to understand the reaction pathways.

Quantitative Data

Table 1: pH-Dependent Formaldehyde Release from a 0.2% this compound Solution

While comprehensive data across a wide pH range is limited in publicly available literature, a study using an HPLC method reported the following formaldehyde release from a 0.2% this compound solution in tetrahydrofuran. It is important to note that the release is also influenced by the matrix of the formulation.

Preservative (0.2% Solution)Formaldehyde Released (ppm)
This compound68[6]

Note: This table provides a single data point. It is crucial to perform specific stability studies for your formulation at different pH values.

Table 2: General Stability of this compound as a Function of pH

pH RangeStability Assessment
< 4.0Potentially increased hydrolysis and formaldehyde release.[2]
4.0 - 10.5Generally considered stable.[1]
> 10.5Stability may be compromised; testing is recommended.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

Objective: To quantify the concentration of this compound in a formulation over time at different pH values.

Methodology:

  • Sample Preparation:

    • Prepare samples of the formulation at different pH values (e.g., 4, 5, 6, 7, 8, 9, 10).

    • Store the samples under controlled temperature and humidity conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot of each sample.

    • Extract this compound from the sample matrix using a suitable solvent (e.g., 50% aqueous ethanol). This may require optimization based on the formulation.

    • Filter the extract through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC, 100 x 2.1 mm, 5 µm) is suitable for retaining the polar this compound molecule.[7]

    • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[7] The gradient program should be optimized to achieve good separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at 210 nm.[7]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Protocol 2: Quantification of Formaldehyde Release using the Acetylacetone (B45752) (Nash) Method

Objective: To measure the amount of free formaldehyde released from this compound in a formulation at different pH values.

Methodology:

  • Reagent Preparation (Nash Reagent):

    • Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and dilute to 1 L.[8] Store in a light-protected bottle.

  • Sample Preparation and Reaction:

    • Prepare samples of the formulation at different pH values.

    • At specified time points, take an aliquot of each sample.

    • Mix a known volume of the sample with the Nash reagent in a test tube.

    • Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C for 10 minutes or 37°C for 30 minutes).[8] A yellow color will develop in the presence of formaldehyde.

  • Spectrophotometric Measurement:

    • After incubation, cool the samples to room temperature.

    • Measure the absorbance of the solution at approximately 415 nm using a spectrophotometer, against a reagent blank.[8]

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde of known concentrations.

    • Determine the concentration of formaldehyde in the samples from the calibration curve.

Protocol 3: Antimicrobial Efficacy Testing (Challenge Test)

Objective: To evaluate the effectiveness of this compound in preserving a formulation against microbial challenge at a specific pH.

Methodology (based on USP <51> and ISO 11930 principles): [9][10][11]

  • Preparation of Inoculum:

    • Use a panel of relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and yeast (Candida albicans).

    • Culture the microorganisms to achieve a high concentration (e.g., 10^8 CFU/mL).

  • Inoculation:

    • Inoculate separate samples of the formulation (at the desired pH) with each test microorganism to achieve a final concentration of 10^5 to 10^6 CFU/mL.

  • Incubation:

    • Store the inoculated samples at a specified temperature (e.g., 20-25°C) and protected from light.[12]

  • Sampling and Microbial Counting:

    • At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.

    • Perform serial dilutions and plate on appropriate growth media to determine the number of viable microorganisms (CFU/mL).

  • Evaluation:

    • Compare the microbial counts at each time point to the initial inoculum level.

    • The preservative is considered effective if there is a significant reduction in the microbial population over time, according to the acceptance criteria of the chosen standard (e.g., a 3-log reduction for bacteria and no increase for yeast and mold).

Visualizations

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (0, 1, 2, 4, 8, 12 weeks) cluster_results Data Evaluation prep Prepare Formulation at Various pH Values (e.g., 4, 5, 6, 7, 8, 9, 10) storage Store Samples at Controlled Temperature prep->storage hplc HPLC-UV Analysis (this compound conc.) storage->hplc spectro Spectrophotometry (Formaldehyde Release) storage->spectro degradation Determine Degradation Rate hplc->degradation formaldehyde Quantify Formaldehyde Release spectro->formaldehyde

Caption: Workflow for assessing the pH-dependent stability and formaldehyde release of this compound.

Efficacy_Signaling_Pathway low_pH Low pH (Acidic) Quaternium15 This compound low_pH->Quaternium15 optimal_pH Optimal pH (4.0 - 10.5) optimal_pH->Quaternium15 high_pH High pH (Alkaline) high_pH->Quaternium15 increased_release Increased Release Quaternium15->increased_release Hydrolysis slow_release Slow, Sustained Release Quaternium15->slow_release Controlled Hydrolysis altered_release Potentially Altered Release Quaternium15->altered_release Degradation high_efficacy Potentially Higher Efficacy (Higher Sensitization Risk) increased_release->high_efficacy optimal_efficacy Optimal Efficacy slow_release->optimal_efficacy reduced_efficacy Potentially Reduced Efficacy altered_release->reduced_efficacy

References

Technical Support Center: Quenching Formaldehyde in Quaternium-15-Preserved Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quaternium-15-preserved products. The focus is on methods and protocols for quenching formaldehyde (B43269), a known degradation product of this compound.

Frequently Asked Questions (FAQs)

Background and Mechanism

Q1: What is this compound and why is it used in product formulations?

This compound (systematic name: hexamethylenetetramine chloroallyl chloride) is a quaternary ammonium (B1175870) salt used as a preservative in a variety of water-based products, including cosmetics, lotions, and industrial fluids like latex paints and cutting fluids.[1][2] Its primary function is to prevent the growth of microbes, such as bacteria and fungi, thereby extending the shelf life of the product.[3][4] It is effective against a broad spectrum of microorganisms.

Q2: How does this compound release formaldehyde?

This compound acts as an antimicrobial agent by slowly releasing formaldehyde in the presence of water through a process of hydrolysis.[5] Formaldehyde is a potent biocide that contributes to the preservative action.[1] The release of formaldehyde is a key part of its mechanism but can also be a concern due to formaldehyde's classification as a known allergen and potential human carcinogen.[3][6][7]

Q3: What factors influence the rate of formaldehyde release from this compound?

Several factors can influence the rate at which this compound releases formaldehyde. These are critical to consider during product formulation, stability testing, and storage. Key factors include:

  • Temperature: Higher temperatures accelerate the decomposition of this compound, leading to an increased rate of formaldehyde release.[2][3] It has been noted that this compound decomposes when heated above 60°C.[2]

  • pH: The stability of this compound can be pH-dependent. At low pH values, it is expected to release significant amounts of formaldehyde due to acid hydrolysis.[1] However, it is considered reasonably stable over a broad pH range of 4.0 to 10.5.[2]

  • Storage Time: The concentration of free formaldehyde can increase with longer storage times as the hydrolysis reaction continues.[2][3]

  • Presence of Water: As hydrolysis is the primary mechanism, the presence of water is essential for formaldehyde release.[5]

Formaldehyde Quenching (Scavenging)

Q4: What are formaldehyde quenchers and why are they used?

Formaldehyde quenchers, also known as scavengers, are chemical compounds that react with and neutralize free formaldehyde. In a research or development setting, they are used to stop formaldehyde-mediated reactions, such as protein cross-linking in biological experiments, or to reduce the concentration of free formaldehyde in a finished formulation to meet regulatory limits or reduce sensitization potential.[8][9]

Q5: Which chemical agents are effective at quenching formaldehyde?

Several nucleophilic compounds can effectively quench formaldehyde. The choice of agent may depend on the specific application, formulation compatibility, and desired reaction kinetics. Common and effective quenchers include amino-group-containing compounds like glycine (B1666218) and Tris (tris(hydroxymethyl)aminomethane).[8][9]

Table 1: Common Formaldehyde Quenching Agents

Quenching Agent Mechanism of Action Key Considerations
Glycine The amino group of glycine acts as a nucleophile, reacting with formaldehyde to form a Schiff base, thus neutralizing its reactivity.[8][9] Commonly used in biological applications like ChIP. Efficacy can be pH-dependent.[9]
Tris The primary amino group reacts with formaldehyde. The resulting product is stabilized by the formation of a cyclic ring involving the hydroxyl groups, making Tris a very efficient quencher.[8][9] Considered more efficient than glycine.[9] However, high concentrations may facilitate the reversal of some formaldehyde cross-links.[8]
Ammonium Sulfite Reacts with formaldehyde to form stable addition products. Often used in industrial applications. May impact the odor and pH of the final product.
Sodium Bisulfite Forms a stable, water-soluble adduct with formaldehyde (formaldehyde bisulfite). Effective but can alter the pH and may not be suitable for all cosmetic or pharmaceutical formulations.

Q6: How does a typical amine-based quencher neutralize formaldehyde?

Amine-based quenchers, such as glycine or Tris, utilize their nucleophilic amino groups to attack the electrophilic carbonyl carbon of formaldehyde. This reaction typically forms an intermediate that can be further stabilized, effectively sequestering the formaldehyde and preventing it from reacting with other components in the formulation or biological sample.

G cluster_reactants Reactants cluster_product Product Formaldehyde Formaldehyde H₂C=O Intermediate Intermediate Formaldehyde->Intermediate Nucleophilic Attack Amine Amine Scavenger R-NH₂ Amine->Intermediate Product Schiff Base R-N=CH₂ Intermediate->Product - H₂O

Caption: Mechanism of formaldehyde quenching by an amine scavenger.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Quantification of Free Formaldehyde via HPLC

This protocol is based on the widely used method of derivatizing formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC).[10]

Objective: To accurately quantify the concentration of free formaldehyde in a liquid sample.

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1 N)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium hydroxide (B78521) (1 M)

  • Formaldehyde standard solution

  • RP-C8 or RP-C18 HPLC column

  • HPLC system with UV detector (set to 345 nm)

Methodology:

  • Standard Preparation: Prepare a series of formaldehyde standard solutions (e.g., 0, 2, 4, 8, 16 ppm) by diluting a stock solution.

  • Sample and Standard Derivatization:

    • To an aliquot of your sample (or standard), add 0.1 N DNPH solution.

    • Mix thoroughly and allow the derivatization reaction to proceed.

    • Add phosphate buffer and sodium hydroxide solution as described in established methods to stabilize the derivative.[10]

  • HPLC Analysis:

    • Inject a known volume (e.g., 10 µL) of the derivatized sample/standard onto the HPLC system.

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 45:55 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength of 345 nm.[10]

    • The formaldehyde-DNPH derivative will appear as a distinct peak.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the formaldehyde standards against their known concentrations.

    • Determine the concentration of formaldehyde in your sample by interpolating its peak area on the standard curve.

Table 2: Example HPLC Method Parameters

Parameter Value
Column Licrosorb RP-8 (250 x 4 mm, 10 µm)
Mobile Phase 45% Acetonitrile in Water
Flow Rate 1.0 mL/min
Detection Wavelength 345 nm
Injection Volume 10 µL
Detection Limit ~0.2 ppm

Parameters adapted from literature.[10]

Protocol 2: Evaluating the Efficacy of a Formaldehyde Quencher

Objective: To determine the effectiveness of a quenching agent at reducing free formaldehyde concentration in a this compound preserved product.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare base formulation with this compound B Divide into two batches: Control and Test A->B E Measure initial [HCHO] in both batches (T=0) A->E C To Test Batch: Add Quenching Agent B->C D Incubate both batches (e.g., 40°C for 4 weeks) C->D F Measure final [HCHO] in both batches (T=final) D->F G Calculate % Reduction in Test vs. Control F->G

Caption: Experimental workflow for evaluating a formaldehyde quencher.

Methodology:

  • Preparation: Prepare a base formulation containing a known concentration of this compound (e.g., 0.2%). Divide this into a "Control" batch and a "Test" batch.

  • Initial Measurement (T=0): Immediately after preparation, take a sample from the Control batch and measure the initial free formaldehyde concentration using the HPLC protocol described above.

  • Quencher Addition: Add the selected quenching agent to the "Test" batch at the desired concentration. Ensure thorough mixing.

  • Incubation/Aging: Store both batches under controlled conditions to simulate aging. A common stress condition is incubation at an elevated temperature (e.g., 40°C or 50°C) for several weeks.

  • Final Measurement (T=final): After the incubation period, take samples from both the "Control" and "Test" batches and measure their free formaldehyde concentrations using the HPLC protocol.

  • Efficacy Calculation: Calculate the percentage reduction of formaldehyde in the test sample relative to the control sample to determine the quencher's efficacy.

    • % Reduction = [ ( [HCHO]Control - [HCHO]Test ) / [HCHO]Control ] * 100

Troubleshooting Guide

Q7: My free formaldehyde measurements are inconsistent or higher than expected. What could be the cause?

Inconsistent formaldehyde readings can arise from several issues related to sample handling, preparation, or the analytical method itself.

  • Sample Homogeneity: Ensure the sample is well-mixed before taking an aliquot for analysis, as formaldehyde concentration may not be uniform.

  • Contamination: Formaldehyde is a common environmental contaminant. Ensure all glassware is thoroughly cleaned and that reagents are free from formaldehyde contamination.

  • Derivatization Issues: The DNPH derivatization reaction can be sensitive to pH and reaction time. Ensure these parameters are consistent across all samples and standards.

  • Product Matrix Interference: Other aldehydes or ketones in the product matrix can potentially react with DNPH, causing interfering peaks in the chromatogram. A mass spectrometric detector (LC-MS) can be used to confirm the identity of the formaldehyde-DNPH peak.[11]

  • Temperature during Sample Prep: Performing sample preparation at elevated temperatures could accelerate formaldehyde release from this compound, leading to artificially high readings.

Q8: I've added a quencher, but the free formaldehyde level is still too high. Why might this be happening?

If a quenching agent appears ineffective, consider the following possibilities. The troubleshooting diagram below outlines a logical approach to diagnosing the issue.

G Start High [HCHO] after quenching attempt Q1 Is quencher concentration stochiometrically sufficient? Start->Q1 Sol1 Increase quencher concentration Q1->Sol1 No Q2 Is the quencher compatible with the formulation's pH? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Adjust formulation pH or select a different quencher Q2->Sol2 No Q3 Is the rate of HCHO release exceeding the rate of quenching? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Consider formulation stabilizers or store at lower temperatures Q3->Sol3 Yes End Re-evaluate analytical method for interferences Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting guide for incomplete formaldehyde quenching.

  • Insufficient Quencher Concentration: The amount of quencher may be insufficient to react with all the free formaldehyde being released over time.

  • Poor Reaction Kinetics: The reaction between the quencher and formaldehyde may be too slow, especially if the formulation is stored at low temperatures or if the pH is not optimal for the reaction.

  • Quencher Degradation: The quenching agent itself might be unstable in the formulation, degrading over time and losing its efficacy.

  • Continuous Formaldehyde Release: this compound will continue to release formaldehyde over the product's shelf life. The quenching reaction must be able to keep pace with this continuous release. An initial dose of quencher may not be sufficient for long-term stability.

References

Analytical challenges in measuring low levels of Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of low levels of Quaternium-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging at low levels?

This compound is a quaternary ammonium (B1175870) salt used as a preservative in cosmetics and personal care products.[1][2][3][4] Its primary analytical challenges at low concentrations stem from its high polarity, lack of a strong chromophore for UV-Vis detection, and its propensity to release formaldehyde (B43269), which can complicate direct measurement.[5][6]

Q2: What are the common analytical techniques for this compound determination?

The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5] Due to its ionic nature, ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[5] Indirect analysis by quantifying the amount of formaldehyde released is also a widely used approach.[6] For higher concentrations, titrimetric methods can be utilized.[7][8][9][10]

Q3: Can I use standard Reverse-Phase HPLC for this compound analysis?

Standard reverse-phase HPLC is generally not ideal for this compound due to its high polarity, which results in poor retention on typical C8 or C18 columns. To overcome this, techniques like ion-pair chromatography or HILIC are recommended to achieve adequate retention and separation.

Q4: What is the significance of formaldehyde release in this compound analysis?

This compound is a formaldehyde-releasing preservative.[2][11] This means that in aqueous solutions, it can slowly decompose and release formaldehyde.[1] This property is central to its antimicrobial activity but also presents an analytical challenge. Some methods focus on quantifying the released formaldehyde as an indirect measure of the this compound concentration.[6] However, it's important to note that the rate of formaldehyde release can be influenced by factors such as pH, temperature, and the sample matrix.[6]

Q5: Are there any regulatory limits for this compound in cosmetic products?

Yes, regulatory bodies in various regions have set maximum allowable concentrations for this compound in cosmetic products. For instance, the European Union permits its use up to a maximum concentration of 0.2%.[2]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Consider using a column with end-capping or a different stationary phase (e.g., HILIC). Optimize mobile phase pH and ionic strength.
No or low retention This compound is too polar for the reverse-phase column.Switch to a HILIC column or employ ion-pair chromatography.
Baseline noise or drift Contaminated mobile phase or column.Filter all mobile phases. Flush the column with a strong solvent. Ensure high-purity solvents and reagents.
Inconsistent retention times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature.Ensure sufficient column equilibration time between injections. Use a column oven for temperature control. Premix mobile phases where possible.
Low sensitivity This compound has a weak chromophore.Use a lower UV wavelength (e.g., 210 nm). Consider derivatization to enhance UV absorbance or switch to a more sensitive detector like a mass spectrometer.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low signal intensity Poor ionization efficiency. Ion suppression from the matrix.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Improve sample cleanup to remove interfering matrix components.
Matrix effects Co-eluting matrix components suppressing or enhancing the signal.Develop a more effective sample preparation method (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard.
Poor reproducibility Inconsistent sample preparation. Instability of the analyte in the final extract.Standardize the sample preparation procedure. Investigate analyte stability in the injection solvent and store extracts appropriately.
No detectable peak Analyte concentration is below the limit of detection. Inappropriate MS parameters.Concentrate the sample extract. Optimize MS parameters, including precursor and product ion selection and collision energy.
Sample Preparation
Issue Potential Cause Troubleshooting Steps
Low recovery Incomplete extraction from the sample matrix. Adsorption to container surfaces.Optimize the extraction solvent and technique (e.g., increase sonication time). Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
High background/interference Co-extraction of matrix components.Incorporate a cleanup step such as solid-phase extraction (SPE) with a weak cation-exchange sorbent.
Emulsion formation (for creams/lotions) Incompatible solvent system with the sample matrix.Use a different extraction solvent or a combination of solvents. Consider centrifugation at higher speeds or for a longer duration.

Quantitative Data Summary

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Reference
HILIC-HPLC-UVThis compound0.2 mg/mLNot ReportedSkin Creams[5]
HPLC-UV (after derivatization)Formaldehyde0.2 ppm0.4 ppmCosmetic Products[12]
LC-MS/MSQuaternary Ammonium Compounds0.002–0.42 ng/mL0.006–1.40 ng/mLHuman Serum and Urine[13]
Potentiometric TitrationQuaternary Ammonium Compounds-1 ppm (as quaternary nitrogen)Antimicrobial Products[8]

Experimental Protocols

HILIC-HPLC-UV Method for this compound

This method is suitable for the direct quantification of this compound in cosmetic products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (100 x 2.1 mm, 5 µm)[5]

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile (B52724)

    • Gradient: (A detailed gradient program is not available in the literature and would require method development. A typical starting point would be a high percentage of Mobile Phase B, gradually decreasing to elute the polar analyte).

    • Flow Rate: 0.2 - 0.5 mL/min (to be optimized)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm[5]

  • Sample Preparation (Creams and Lotions):

    • Weigh approximately 1 gram of the sample into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of tetrahydrofuran (B95107) and methanol).

    • Vortex for 2 minutes to disperse the sample.

    • Sonicate for 15-20 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Indirect HPLC-UV Method via Formaldehyde Derivatization

This method quantifies this compound by measuring the formaldehyde it releases.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Derivatization Reagent:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution in acidified acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v)[14]

    • Flow Rate: 1.5 mL/min[12]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • UV Detection: 345 nm or 365 nm[6][12]

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample as described in the HILIC method.

    • Take a known volume of the extract and add the DNPH derivatization reagent.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time to allow for derivatization.

    • Cool the solution and inject it into the HPLC system.

Potentiometric Titration for Quaternary Ammonium Compounds

This method is suitable for determining higher concentrations of this compound.

  • Instrumentation:

    • Automatic potentiometric titrator[8]

    • Ionic surfactant electrode[8]

    • Ag/AgCl reference electrode[8]

  • Reagents:

  • Procedure:

    • Accurately weigh a known amount of the sample and dissolve it in deionized water.

    • Add the pH buffer to the sample solution.

    • Place the electrodes into the solution.

    • Titrate with the standardized SLS solution until the endpoint is reached, which is detected by a potential change at the ionic surfactant electrode.

    • The concentration of this compound is calculated based on the volume of titrant used.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample extract Solvent Extraction & Sonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC System filter->hplc Inject column Analytical Column (HILIC or Ion-Pair) hplc->column detector UV or MS Detector column->detector data Data Acquisition & Processing detector->data

Figure 1. General experimental workflow for the analysis of this compound by HPLC.

Troubleshooting_Logic cluster_method Method Optimization cluster_prep Sample Prep Refinement cluster_instrument Instrument Maintenance start Analytical Issue (e.g., Poor Peak Shape) check_method Review Method Parameters (Column, Mobile Phase) start->check_method check_sample_prep Evaluate Sample Preparation (Extraction, Cleanup) start->check_sample_prep check_instrument Verify Instrument Performance (Pump, Detector) start->check_instrument optimize_mp Adjust Mobile Phase check_method->optimize_mp change_column Change Column Type check_method->change_column improve_extraction Optimize Extraction check_sample_prep->improve_extraction add_cleanup Add Cleanup Step (SPE) check_sample_prep->add_cleanup flush_system Flush System check_instrument->flush_system calibrate_detector Calibrate Detector check_instrument->calibrate_detector solution Problem Resolved optimize_mp->solution change_column->solution improve_extraction->solution add_cleanup->solution flush_system->solution calibrate_detector->solution

Figure 2. A logical relationship diagram for troubleshooting analytical issues.

References

Technical Support Center: Managing the Allergenic Potential of Quaternium-15 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quaternium-15. The focus is on understanding and mitigating its allergenic potential in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a quaternary ammonium (B1175870) salt that functions as a broad-spectrum antimicrobial preservative in a variety of cosmetic and pharmaceutical products.[1] Its primary role is to prevent the growth of bacteria, yeast, and mold in water-based formulations, thereby extending shelf life and ensuring product safety.

Q2: What is the primary cause of allergic reactions to this compound?

The allergenic potential of this compound is predominantly attributed to its capacity to release formaldehyde (B43269).[1][2] Formaldehyde is a known contact allergen, and individuals sensitized to it are likely to react to this compound.[2] The allergic reaction is a classic example of allergic contact dermatitis, a delayed-type hypersensitivity reaction.

Q3: How is an allergy to this compound diagnosed?

Diagnosis is typically confirmed through patch testing.[3] A standardized concentration of this compound (usually 1.0% in petrolatum) is applied to the skin under occlusion and observed for a reaction, typically read at 48 and 96 hours. A positive reaction, characterized by erythema, edema, and vesicles, indicates an allergy.

Q4: What are the key factors that influence the rate of formaldehyde release from this compound?

Several factors can influence the degradation of this compound and the subsequent release of formaldehyde. These include:

  • Temperature: Higher temperatures accelerate the decomposition of this compound and increase formaldehyde release.[1][4]

  • pH: this compound is reported to be most stable in a pH range of 4.0 to 10.5.[4] Deviations outside this range can lead to increased degradation and formaldehyde release.

  • Storage Time: The amount of free formaldehyde can increase over time as the preservative degrades.[1]

  • Formulation Matrix: The presence of other ingredients in the formulation can impact the stability of this compound.[1]

Q5: Are there regulatory limits on the use of this compound in cosmetic products?

Yes, regulatory bodies in various regions have established limits for the use of this compound in cosmetic products. For instance, the European Union has banned the use of this compound in cosmetics. It is crucial to consult the specific regulations for the target market of your product.

Troubleshooting Guides

Issue 1: A subject in a clinical trial has developed allergic contact dermatitis to a formulation containing this compound.

Possible Cause: The subject may have a pre-existing sensitivity to formaldehyde or this compound.

Troubleshooting Steps:

  • Confirm the Allergy: Recommend the subject consult a dermatologist for patch testing to confirm sensitivity to this compound and formaldehyde.

  • Analyze the Formulation: Quantify the amount of free formaldehyde in the batch of the product used by the subject. Elevated levels may indicate a stability issue. (See Experimental Protocol 1).

  • Review Formulation Parameters: Check the pH of the formulation to ensure it is within the optimal stability range for this compound (4.0-10.5).[4]

  • Consider Alternatives: If the subject is confirmed to be allergic, the most effective solution is to reformulate the product with an alternative preservative that is not a formaldehyde-releaser. (See Table 2 for alternatives).

Issue 2: How can I minimize the risk of sensitization to this compound during product development?

Preventative Strategies:

  • Optimize Concentration: Use the minimum effective concentration of this compound required to achieve adequate preservation.

  • Control Formulation pH: Maintain the pH of the formulation within the stable range for this compound (4.0-10.5).[4]

  • Manage Storage Conditions: Store the product at controlled room temperature and protect from extreme heat to minimize degradation.[1][4]

  • Incorporate Formaldehyde Scavengers: Consider the inclusion of ingredients that can react with and neutralize free formaldehyde. (See Experimental Protocol 3).

  • Conduct Pre-market Safety Assessments: Perform in vitro skin sensitization tests to evaluate the final formulation's allergenic potential.[5][6]

Data Summary

Table 1: Factors Influencing Formaldehyde Release from this compound

FactorEffect on Formaldehyde ReleaseRecommended Control Measures
Temperature Increased temperature accelerates release.[1][4]Store formulations at controlled room temperature. Avoid exposure to high heat during manufacturing and storage.
pH Release is minimized within the 4.0-10.5 range.[4]Buffer the formulation to maintain a stable pH within the optimal range.
Storage Time Release increases with prolonged storage.[1]Establish appropriate shelf-life based on stability studies.
Formulation Matrix Interactions with other ingredients can affect stability.[1]Conduct compatibility studies with all formulation components.

Table 2: Alternative Preservatives to Formaldehyde-Releasers

Preservative ClassExamplesSpectrum of ActivityConsiderations
Parabens Methylparaben, Propylparaben, ButylparabenBroad-spectrum (bacteria and fungi)Potential for endocrine disruption concerns in some markets.
Phenoxyethanol PhenoxyethanolBroad-spectrum (bacteria)Often used in combination with other preservatives for broader coverage.
Organic Acids Benzoic Acid, Sorbic Acid, Dehydroacetic AcidPrimarily effective against fungi and some bacteriaEfficacy is pH-dependent (typically requires pH < 6).
Alcohols Benzyl Alcohol, Caprylyl GlycolBroad-spectrum (bacteria and fungi)Can have a characteristic odor and may cause skin dryness at high concentrations.
Isothiazolinones Methylisothiazolinone (MIT), Methylchloroisothiazolinone (CMIT)Broad-spectrum (bacteria and fungi)High potential for skin sensitization; use is highly restricted in many regions.
Natural Preservatives Grapefruit Seed Extract, Rosemary Extract, Thyme OilVariesEfficacy can be variable and may require higher concentrations. Potential for strong odors and color.

Experimental Protocols

Experimental Protocol 1: Quantification of Free Formaldehyde in a Cosmetic Cream by HPLC

Objective: To determine the concentration of free formaldehyde in a cosmetic cream formulation containing this compound.

Methodology: This protocol is based on the pre-column derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7][8][9][10][11]

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid

  • Formaldehyde standard solution

  • Cosmetic cream sample

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of formaldehyde of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize each standard by adding DNPH solution and hydrochloric acid.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic cream.

    • Disperse the cream in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetonitrile/water mixture).

    • Centrifuge the sample to separate the excipients.

    • Take a known volume of the supernatant and derivatize with DNPH solution and hydrochloric acid.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Mobile Phase: Acetonitrile and water gradient.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Column Temperature: 25°C.

      • UV Detection Wavelength: 360 nm.

    • Inject the derivatized standards and sample solutions into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the standards.

    • Determine the concentration of formaldehyde in the sample by comparing its peak area to the calibration curve.

Experimental Protocol 2: Assessing the Allergenic Potential of a Formulation using In Vitro Skin Sensitization Assays

Objective: To evaluate the skin sensitization potential of a final formulation containing this compound.

Methodology: A combination of in vitro tests covering different key events in the Adverse Outcome Pathway (AOP) for skin sensitization is recommended.[5][6]

Assays:

  • Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C):

    • Principle: Measures the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.

    • Procedure: The formulation is incubated with the synthetic peptides, and the depletion of the peptides is quantified by HPLC.

    • Interpretation: Significant peptide depletion indicates a potential for skin sensitization.

  • KeratinoSens™ Assay (OECD TG 442D):

    • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in a human keratinocyte cell line.

    • Procedure: Keratinocytes are exposed to the formulation, and the induction of a luciferase reporter gene is measured.

    • Interpretation: A significant induction of luciferase activity suggests a sensitization potential.

  • human Cell Line Activation Test (h-CLAT) (OECD TG 442E):

    • Principle: Measures the expression of cell surface markers (CD86 and CD54) associated with the activation of dendritic cells.

    • Procedure: A human monocytic cell line (THP-1) is exposed to the formulation, and the expression of CD86 and CD54 is measured by flow cytometry.

    • Interpretation: A significant increase in the expression of these markers indicates a sensitization potential.

Data Integration: The results from these assays are integrated in a "2 out of 3" approach to predict the skin sensitization potential of the formulation. A positive result in at least two of the three assays is indicative of a sensitizing potential.

Experimental Protocol 3: Evaluating the Efficacy of Formaldehyde Scavengers in a Formulation

Objective: To determine the effectiveness of a formaldehyde scavenger in reducing the concentration of free formaldehyde in a cosmetic cream containing this compound.

Methodology: This protocol involves incorporating a formaldehyde scavenger into the formulation and measuring the change in free formaldehyde concentration over time using HPLC.

Materials:

  • Formaldehyde scavenger (e.g., Urea, Sodium Bisulfite)

  • Cosmetic cream base

  • This compound

  • HPLC system and reagents as described in Experimental Protocol 1.

Procedure:

  • Formulation Preparation:

    • Prepare a control formulation containing this compound without the scavenger.

    • Prepare test formulations containing this compound and varying concentrations of the formaldehyde scavenger.

  • Stability Study:

    • Store all formulations under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take samples from each formulation.

  • Formaldehyde Quantification:

    • Analyze the free formaldehyde concentration in each sample using the HPLC method described in Experimental Protocol 1.

  • Data Analysis:

    • Compare the free formaldehyde levels in the test formulations to the control formulation at each time point.

    • Calculate the percentage reduction in free formaldehyde due to the scavenger.

    • A significant and sustained reduction in free formaldehyde indicates the efficacy of the scavenger.

Visualizations

Allergenic_Pathway_of_Quaternium15 cluster_formulation Formulation cluster_skin Skin Quaternium15 This compound Degradation Degradation (Heat, pH, Time) Quaternium15->Degradation instability Formaldehyde Free Formaldehyde Degradation->Formaldehyde releases SkinProtein Skin Proteins Formaldehyde->SkinProtein penetrates and binds Haptenation Hapten-Protein Complex SkinProtein->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Haptenation->APC uptake and processing TCell T-Cell Activation and Proliferation APC->TCell antigen presentation Dermatitis Allergic Contact Dermatitis TCell->Dermatitis inflammatory response

Caption: Allergic pathway of this compound in the skin.

Experimental_Workflow_Formaldehyde_Quantification start Start prep_standards Prepare Formaldehyde Calibration Standards start->prep_standards prep_sample Prepare Cosmetic Sample start->prep_sample derivatize_standards Derivatize Standards with DNPH prep_standards->derivatize_standards derivatize_sample Derivatize Sample with DNPH prep_sample->derivatize_sample hplc_analysis HPLC Analysis derivatize_standards->hplc_analysis derivatize_sample->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantify Quantify Formaldehyde in Sample calibration_curve->quantify end End quantify->end

Caption: Workflow for formaldehyde quantification by HPLC.

Logical_Relationship_Allergen_Mitigation cluster_mitigation Mitigation Strategies Quaternium15 This compound Formulation FormaldehydeRelease Formaldehyde Release Quaternium15->FormaldehydeRelease AllergenicPotential Allergenic Potential FormaldehydeRelease->AllergenicPotential Optimize Optimize Formulation (pH, Temp, Conc.) Optimize->FormaldehydeRelease reduces Scavengers Use Formaldehyde Scavengers Scavengers->FormaldehydeRelease reduces Alternatives Use Alternative Preservatives Alternatives->Quaternium15 replaces

Caption: Strategies to mitigate this compound allergenicity.

References

Technical Support Center: Quaternium-15 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quaternium-15 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work involving this preservative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a quaternary ammonium (B1175870) salt used as a preservative in cosmetics and other products due to its antimicrobial properties. Its stability is a significant concern because it can degrade under certain conditions to release formaldehyde (B43269), a known sensitizer (B1316253) and carcinogen.[1][2] Understanding the factors that influence its degradation is crucial for ensuring product safety and efficacy.

Q2: What are the primary factors that affect the stability of this compound?

The main factors influencing this compound stability are temperature, pH, and the presence of water. Elevated temperatures and highly acidic or alkaline conditions can accelerate its degradation.[3][4]

Q3: What are the known degradation products of this compound?

The primary and most well-documented degradation product of this compound is formaldehyde.[1][3] Other decomposition products that can form, particularly at high temperatures, include pyrimidines and formamides.[3]

Troubleshooting Guide

Issue: Unexpectedly High Levels of Formaldehyde Detected in a this compound Formulation

Possible Causes:

  • High Storage Temperature: this compound decomposes at temperatures above 60°C.[3] Storing formulations at elevated temperatures, even for short periods, can lead to significant formaldehyde release.

  • Inappropriate pH: this compound is most stable in a pH range of 4.0 to 10.5.[3] Outside of this range, particularly in acidic conditions (pH < 4), its degradation and subsequent formaldehyde release are accelerated.

  • Extended Storage Time: The degradation of this compound and the release of formaldehyde can occur over time, even under recommended storage conditions.[3]

Solutions:

  • Temperature Control: Store all this compound containing materials and formulations in a temperature-controlled environment, avoiding exposure to temperatures above 60°C.

  • pH Monitoring and Adjustment: Ensure the pH of the formulation is within the stable range of 4.0 to 10.5. Use appropriate buffer systems to maintain the desired pH.

  • Real-Time Stability Studies: Conduct real-time stability studies under recommended storage conditions to understand the rate of formaldehyde release over the product's intended shelf life.

Issue: Inconsistent Results in this compound Stability Studies

Possible Causes:

  • Variable Storage Conditions: Fluctuations in temperature, humidity, or light exposure can lead to inconsistent degradation rates.

  • Analytical Method Variability: Inconsistencies in the analytical method used to quantify this compound or formaldehyde can introduce errors.

  • Matrix Effects: The other ingredients in the formulation can interact with this compound or interfere with the analytical method.

Solutions:

  • Controlled Environment: Utilize stability chambers with tight control over temperature and humidity for all stability studies. Protect samples from light unless photodegradation is the variable being studied.

  • Method Validation: Thoroughly validate the analytical methods used for linearity, accuracy, precision, and specificity in the formulation matrix.

  • Use of Placebos: Analyze a placebo formulation (without this compound) to identify any potential matrix interferences.

Data on this compound Degradation

The following tables summarize available quantitative data on the degradation of this compound and the release of formaldehyde under different conditions.

Table 1: Formaldehyde Release from this compound in Different Solvents/Conditions

Concentration of this compoundSolvent/ConditionFormaldehyde Released (ppm)Reference
0.2%Tetrahydrofuran (THF) solution68[5]
Not SpecifiedAcidic solution (pH < 2)1176[5]
0.1%Cream1000[3]
2.0%Cream2000[3]

Table 2: General Stability Profile of this compound

ParameterConditionObservationReference
pH 4.0 - 10.5Reasonably stable[3]
Temperature > 60°CDecomposes[3]
Storage Room Temperature (aqueous solution)Reduction in detectable this compound over time[3]

Experimental Protocols

Protocol for Accelerated Stability Testing of a this compound Formulation

This protocol outlines a general procedure for assessing the stability of a cosmetic or pharmaceutical formulation containing this compound under accelerated conditions.

1.1. Objective: To evaluate the physical and chemical stability of the formulation and quantify the degradation of this compound and the formation of formaldehyde at an elevated temperature.

1.2. Materials:

  • Test formulation containing a known concentration of this compound.

  • Placebo formulation (without this compound).

  • Stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Appropriate containers for the formulation that mimic the final product packaging.

  • Calibrated pH meter.

  • Viscometer.

  • HPLC system with a UV/Vis or PDA detector.

1.3. Procedure:

  • Initial Analysis (Time 0):

    • Record the physical appearance (color, odor, phase separation) of the test and placebo formulations.

    • Measure the pH and viscosity of both formulations.

    • Using a validated HPLC method, determine the initial concentration of this compound and formaldehyde in the test formulation.

  • Sample Storage:

    • Place a sufficient number of samples of the test and placebo formulations in the stability chamber at 40°C/75% RH.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 2, 3, and 6 months), remove samples from the stability chamber.

    • Allow samples to equilibrate to room temperature.

    • Repeat the analyses performed at Time 0 for both the test and placebo formulations.

  • Data Analysis:

    • Compare the results at each time point to the initial data.

    • Plot the concentration of this compound and formaldehyde over time.

    • Note any significant changes in physical appearance, pH, or viscosity.

Protocol for HPLC Quantification of Formaldehyde (via 2,4-DNPH Derivatization)

This protocol describes a common method for quantifying free formaldehyde in a sample by derivatizing it with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) and analyzing the derivative by HPLC.

2.1. Objective: To accurately determine the concentration of free formaldehyde in a formulation containing this compound.

2.2. Materials:

  • Sample containing this compound.

  • Formaldehyde standard solution.

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution.

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid.

  • HPLC system with a C8 or C18 column and a UV/Vis or PDA detector.

  • Syringe filters (0.45 µm).

2.3. Procedure:

  • Standard Preparation:

    • Prepare a series of formaldehyde standard solutions of known concentrations.

    • Derivatize each standard by reacting a known volume with an excess of 2,4-DNPH solution in an acidic environment (e.g., using phosphoric acid). The reaction forms a stable hydrazone derivative.

  • Sample Preparation:

    • Accurately weigh a portion of the sample and extract the formaldehyde into a suitable solvent (e.g., water or a water/organic solvent mixture).

    • Derivatize the extracted sample solution with 2,4-DNPH in the same manner as the standards.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Set the detector wavelength to the absorbance maximum of the formaldehyde-2,4-DNPH derivative (typically around 360 nm).

    • Inject the derivatized standards and sample onto the HPLC column.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the formaldehyde-2,4-DNPH derivative against the concentration of the formaldehyde standards.

    • Determine the concentration of formaldehyde in the sample by comparing its peak area to the calibration curve.

Visualizations

Quaternium15_Degradation_Pathway Quaternium15 This compound (N-(3-chloroallyl)hexaminium chloride) Hydrolysis Hydrolysis Quaternium15->Hydrolysis H₂O Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Intermediates Unstable Intermediates Hydrolysis->Intermediates Decomposition_Products Decomposition Products (Pyrimidines, Formamides) Intermediates->Decomposition_Products Conditions Accelerating Conditions (High Temperature > 60°C, Acidic/Alkaline pH) Conditions->Hydrolysis

Caption: this compound degradation pathway via hydrolysis.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_initial Initial Analysis (Time 0) cluster_storage Storage cluster_timepoint Time Point Analysis Formulation Prepare Test Formulation (with this compound) Physical_Initial Assess Physical Properties (Appearance, pH, Viscosity) Formulation->Physical_Initial Chemical_Initial Quantify this compound and Formaldehyde (HPLC) Formulation->Chemical_Initial Placebo Prepare Placebo Formulation (without this compound) Placebo->Physical_Initial Stability_Chamber Store Samples at Accelerated Conditions (e.g., 40°C/75% RH) Physical_Initial->Stability_Chamber Chemical_Initial->Stability_Chamber Physical_Timepoint Assess Physical Properties Stability_Chamber->Physical_Timepoint At specified time intervals Chemical_Timepoint Quantify this compound and Formaldehyde (HPLC) Stability_Chamber->Chemical_Timepoint At specified time intervals Data_Analysis Data Analysis and Stability Assessment Physical_Timepoint->Data_Analysis Chemical_Timepoint->Data_Analysis

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Mitigating Discoloration in Products Preserved with Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address discoloration issues encountered when using Quaternium-15 as a preservative in product formulations. The information is presented in a direct question-and-answer format to assist in your experimental design and problem-solving.

Troubleshooting Guides & FAQs

Understanding the Discoloration Phenomenon

Q1: What is the primary cause of discoloration in my product preserved with this compound?

A1: The discoloration is most likely a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This compound acts as a formaldehyde-releaser; it is this released formaldehyde (B43269) that can react with amines, amino acids, or proteins present in your formulation to produce colored compounds, often yellow or brown.[1][2][3][4] This process can be accelerated by factors such as heat, light, and pH.

Q2: My formulation does not contain amino acids. What else could be reacting with the released formaldehyde to cause discoloration?

A2: While amino acids are common culprits, other ingredients in your formulation could also be contributing to the discoloration. Any compound with a primary or secondary amine group can potentially react with formaldehyde. This includes certain emulsifiers, botanical extracts, and other active ingredients. It is crucial to review the chemical structure of all components in your formulation for potential reactivity.

Q3: How do storage conditions affect the discoloration of my product?

A3: Storage conditions play a significant role in the rate and extent of discoloration.

  • Temperature: Higher temperatures accelerate the degradation of this compound and the subsequent Maillard reaction, leading to more rapid and intense discoloration.[2]

  • Light: Exposure to UV light can also contribute to color changes in the formulation.

  • pH: The pH of your formulation can influence the rate of formaldehyde release and the reactivity of other components.

It is recommended to conduct stability testing under various temperature and light conditions to understand their impact on your specific product.

Preventing and Mitigating Discoloration

Q4: What practical steps can I take to prevent or minimize discoloration in my formulation?

A4: Several strategies can be employed to combat discoloration:

  • Ingredient Selection: Carefully select raw materials with low levels of amine-containing impurities.

  • pH Optimization: Adjust the pH of your formulation to a range that minimizes formaldehyde release and the Maillard reaction. Generally, a lower pH can slow down the Maillard reaction.

  • Use of Antioxidants: Incorporate antioxidants into your formulation to inhibit the chemical reactions that lead to color formation.

  • Chelating Agents: Use chelating agents to bind any metal ions that may catalyze discoloration reactions.

  • Light Protection: Package your product in opaque or UV-protective containers to shield it from light.

Q5: Which antioxidants are most effective at preventing this type of discoloration?

A5: Antioxidants that can scavenge free radicals and inhibit oxidation are beneficial. Some commonly used and effective antioxidants include:

  • Sodium Metabisulfite: Known for its anti-browning properties in various applications.[5]

  • Tocopherol (Vitamin E): A potent antioxidant commonly used in cosmetic and pharmaceutical formulations.

  • Ascorbic Acid (Vitamin C): Another powerful antioxidant that can help maintain color stability.

  • Rosemary Extract: A natural antioxidant that can be effective in preventing oxidation.

The choice and concentration of the antioxidant will depend on your specific formulation and should be validated through stability testing.

Q6: How can I test the effectiveness of my preventative measures?

A6: A systematic stability testing program is essential. This involves subjecting your formulation (with and without the preventative measures) to accelerated aging conditions, such as elevated temperatures and light exposure. The color of the samples should be monitored at regular intervals using a colorimeter to obtain quantitative Lab* values.[2] Visual assessment should also be recorded.

Data Presentation

Table 1: Influence of pH and Temperature on Discoloration (Illustrative Data)

FormulationpHTemperature (°C)Storage Time (Weeks)L* Value (Lightness)a* Value (Red/Green)b* Value (Yellow/Blue)Visual Discoloration
Control7.045485.21.515.8Noticeable Yellowing
With Antioxidant A7.045492.10.85.2Slight Yellowing
Control5.545490.50.98.1Minimal Yellowing
With Antioxidant A5.545494.30.53.5No Discernible Change
Control7.025493.80.64.5No Discernible Change

Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Color Evaluation

Objective: To assess the color stability of a formulation containing this compound under accelerated aging conditions.

Methodology:

  • Prepare three batches of your final formulation:

    • Batch A: Control (no antioxidant).

    • Batch B: With Antioxidant X at concentration Y.

    • Batch C: With Antioxidant Z at concentration W.

  • Package each batch in the final intended packaging, as well as in clear glass containers to assess light effects.

  • Store samples from each batch under the following conditions:

    • 25°C / 60% RH (Real-time control)

    • 40°C / 75% RH (Accelerated)

    • 50°C (Accelerated)

    • Cyclic Temperature: 24 hours at 4°C followed by 24 hours at 40°C (repeat for 5 cycles)

    • UV light exposure (in clear containers)

  • At initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

  • Allow samples to equilibrate to room temperature.

  • Measure the color of each sample using a calibrated colorimeter to obtain L, a, and b* values.

  • Visually assess and photograph each sample against a white background.

  • Record all data and observations systematically.

Protocol 2: Quantitative Determination of Formaldehyde Release

Objective: To quantify the amount of free formaldehyde released from a formulation preserved with this compound.

Methodology:

  • Prepare your formulation with a known concentration of this compound.

  • Store the formulation under controlled conditions (e.g., 25°C and 40°C).

  • At specified time points, extract a sample of the formulation.

  • Derivatize the free formaldehyde in the sample using a suitable reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6]

  • Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6][7]

  • Quantify the formaldehyde concentration by comparing the peak area to a standard curve prepared with known concentrations of formaldehyde-DNPH derivative.

Visualizations

Discoloration_Pathway cluster_conditions Influencing Factors Quaternium15 This compound Formaldehyde Formaldehyde (HCHO) Quaternium15->Formaldehyde Degradation (Heat, Time) SchiffBase Schiff Base (Intermediate) Formaldehyde->SchiffBase Reaction Amine Amine-Containing Compound (e.g., Amino Acid) Amine->SchiffBase Melanoidins Melanoidins (Colored Polymers) SchiffBase->Melanoidins Maillard Reaction (Polymerization) Heat High Temperature Light UV Light pH High pH Troubleshooting_Workflow start Discoloration Observed in Product check_ingredients Review Formulation for Amine-Containing Ingredients start->check_ingredients stability_test Conduct Accelerated Stability Testing check_ingredients->stability_test Amines Present fail Further Reformulation Required check_ingredients->fail No Obvious Amines (Investigate other interactions) optimize_ph Optimize Formulation pH stability_test->optimize_ph add_antioxidant Incorporate Antioxidant optimize_ph->add_antioxidant protect_light Use UV-Protective Packaging add_antioxidant->protect_light re_evaluate Re-evaluate Color Stability protect_light->re_evaluate end Product Stabilized re_evaluate->end Stable re_evaluate->fail Unstable

References

Optimization of patch test concentrations for Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of patch test concentrations for Quaternium-15 (B179280).

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard patch test concentration for this compound?

The most widely recommended and used concentration for patch testing with this compound is 1% in petrolatum.[1] Some sources also mention the use of a 2% concentration in petrolatum.[1] It is crucial to use a standardized concentration to avoid false-negative reactions (if the concentration is too low) or irritant reactions (if the concentration is too high).[2]

Q2: What is the appropriate vehicle for this compound in patch testing?

Petrolatum is the standard and most recommended vehicle for patch testing with this compound.[1]

Q3: My patient has a clinical history highly suggestive of a this compound allergy, but the patch test result is negative. What are the possible reasons and next steps?

A false-negative patch test result can occur for several reasons.[3][4] Common factors include:

  • Low Allergen Concentration: The standard 1% concentration may be too low to elicit a reaction in some individuals.

  • Inadequate Percutaneous Penetration: The vehicle or skin condition may affect the absorption of the allergen.

  • Technique Error: Improper application of the patch test can lead to inaccurate results.

  • Immunosuppressive Therapy: Use of systemic or potent topical corticosteroids or other immunosuppressants can suppress the allergic reaction.

  • Ultraviolet (UV) Exposure: Recent UV exposure at the test site can also lead to a false-negative result.

Recommended next steps:

  • Review Clinical History and Exposure: Re-evaluate the patient's exposure to products containing this compound.

  • Repeat the Patch Test: Consider re-testing with fresh allergen preparations.

  • Use of a Different Vehicle: Although petrolatum is standard, consulting literature for alternative vehicles could be an option in specific research contexts.

  • Repeat Open Application Test (ROAT): This involves applying a product containing this compound to a small area of skin twice daily for up to a week to observe for any reaction.[5]

  • Intradermal Testing: In some cases, intradermal testing may be considered to ensure the specificity of the patch test result, though this is a more specialized procedure.[3][4]

Q4: How should I interpret a doubtful (?+) or weak positive (1+) reaction to this compound?

A doubtful reaction is characterized by faint, non-palpable erythema, while a weak positive reaction presents with palpable erythema, infiltration, and possibly papules. The clinical relevance of these reactions should be carefully assessed in conjunction with the patient's history. A ROAT can be particularly useful in determining the clinical significance of a weak or doubtful reaction.[5]

Q5: What is the significance of co-reactivity between this compound and formaldehyde (B43269)?

This compound is a formaldehyde-releasing preservative.[1][6] This means it can break down and release formaldehyde, which is a known allergen. A significant number of individuals allergic to this compound also react to formaldehyde, and vice versa.[7][8][9] Studies have shown that in a group of patients allergic to formaldehyde, 73% also reacted to this compound.[7] Conversely, of patients allergic to this compound, 59% also showed a reaction to formaldehyde.[7] Therefore, when a positive reaction to this compound is observed, it is essential to also test for formaldehyde allergy.

Q6: How can I differentiate between an allergic and an irritant reaction to this compound?

Differentiating between an allergic and an irritant reaction requires careful observation of the morphology of the reaction.

  • Allergic Reactions: Typically characterized by erythema, infiltration, papules, and vesicles. The reaction is often pruritic (itchy) and may spread beyond the application site.

  • Irritant Reactions: Often present as erythema that is sharply demarcated to the area of application. It may have a glazed or scalded appearance and can be associated with a burning or stinging sensation. Vesicles are less common in irritant reactions.

The timing of the reaction can also be a clue. Allergic contact dermatitis is a delayed hypersensitivity reaction, with the peak reaction usually occurring at 48-96 hours after application. Irritant reactions can appear earlier.

Data on this compound Patch Test Reactions

While direct dose-response studies comparing multiple concentrations of this compound are limited in publicly available literature, the following table summarizes reaction data from studies using the standard 1% concentration.

Study Population/YearNumber of Patients TestedThis compound ConcentrationPositive Reaction Rate (%)Co-reaction Rate with Formaldehyde (%)Reference
Retrospective Analysis (1994-2009)65030.1 mg/cm² (TRUE Test®)1.659[7]
Retrospective Analysis1905Not Specified9.55.4 (reacted to both)[8][9]
Patients with suspected contact dermatitisNot Specified1% in petrolatumMost common preservative-induced dermatitisHigh co-reactivity[10]

Experimental Protocols

Standard Patch Test Protocol for this compound

This protocol is based on established guidelines for epicutaneous patch testing.

1. Materials:

  • This compound, 1% in petrolatum

  • Hypoallergenic adhesive patches with chambers (e.g., Finn Chambers®)

  • Marker for skin marking

  • Reading plate

2. Procedure:

  • Patient Preparation: Ensure the test area (typically the upper back) is clean, dry, and free of hair and any skin lesions. The patient should not have applied topical corticosteroids to the area for at least one week.

  • Patch Application:

    • Apply a small, consistent amount of the 1% this compound in petrolatum into the chamber.

    • Carefully apply the patch to the marked area on the patient's back, ensuring good adhesion.

  • Patch Removal: The patches are typically left in place for 48 hours.

  • Reading of Results:

    • First Reading: Perform the first reading 30-60 minutes after patch removal to allow any pressure-related erythema to subside.

    • Second Reading: A second reading is crucial and should be performed at 72 or 96 hours after the initial application. A final reading at day 7 may be beneficial for detecting delayed reactions.[11]

3. Scoring of Reactions: The International Contact Dermatitis Research Group (ICDRG) scoring system is widely used:[11]

ScoreInterpretationDescription
-NegativeNo reaction
?+DoubtfulFaint, non-palpable erythema
+Weak PositivePalpable erythema, infiltration, possibly papules
++Strong PositiveErythema, infiltration, papules, vesicles
+++Extreme PositiveIntense erythema, infiltration, coalescing vesicles, bullae
IRIrritant ReactionDiscrete erythema, sometimes with a glazed or eroded surface, often with a sharp border

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_read Reading & Interpretation patient_prep Patient Preparation (Clean, Dry Skin) allergen_prep Allergen Preparation (1% this compound in Petrolatum) patch_app Patch Application (48 hours) allergen_prep->patch_app Load Allergen read1 First Reading (30-60 min post-removal) patch_app->read1 Remove Patch read2 Second Reading (72-96 hours) read1->read2 read3 Optional Final Reading (Day 7) read2->read3 interpretation Scoring (ICDRG) & Clinical Correlation read3->interpretation

Caption: Experimental workflow for this compound patch testing.

troubleshooting_workflow cluster_positive Positive Result (+, ++, +++) cluster_negative Negative Result (-) cluster_doubtful Doubtful Result (?+) start Patch Test Result for this compound positive Positive Reaction Observed start->positive negative Negative Reaction start->negative doubtful Doubtful Reaction start->doubtful assess_relevance Assess Clinical Relevance positive->assess_relevance test_formaldehyde Test for Formaldehyde Allergy assess_relevance->test_formaldehyde advise_avoidance Advise Avoidance of This compound & Formaldehyde Releasers test_formaldehyde->advise_avoidance history_suggestive Clinical History Suggestive? negative->history_suggestive false_negative Consider False-Negative (Review Technique, Meds, UV) history_suggestive->false_negative Yes no_further No Further Action if History is Not Suggestive history_suggestive->no_further No roat Consider Repeat Open Application Test (ROAT) false_negative->roat retest Consider Retesting roat->retest doubtful_roat Perform Repeat Open Application Test (ROAT) doubtful->doubtful_roat doubtful_relevance Assess Clinical Relevance Based on ROAT doubtful_roat->doubtful_relevance

Caption: Troubleshooting guide for this compound patch test results.

References

Technical Support Center: Mitigating the Environmental Impact of Quaternium-15 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quaternium-15. The focus is on mitigating the environmental impact of its disposal through effective degradation and analytical monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound disposal?

A1: The primary environmental concerns are its aquatic toxicity and its potential to act as a formaldehyde-releaser.[1][2][3][4] this compound is a quaternary ammonium (B1175870) compound (QAC), a class of substances known to be toxic to aquatic organisms.[5][6][7] Its degradation can release formaldehyde (B43269), a known carcinogen, and other byproducts such as pyrimidines and formamides, particularly when heated above 60°C.[8]

Q2: What are the main approaches for the environmental degradation of this compound?

A2: The two main approaches for degrading this compound are biological degradation (bioremediation) and chemical degradation, primarily through Advanced Oxidation Processes (AOPs). Bioremediation utilizes microorganisms to break down the compound, while AOPs use powerful oxidizing agents to decompose it.

Q3: Is this compound biodegradable?

A3: Yes, studies on quaternary ammonium compounds suggest that this compound is biodegradable under aerobic conditions. However, its degradation in anaerobic environments like sediments can be significantly slower.[5]

Q4: What are Advanced Oxidation Processes (AOPs) and how do they apply to this compound?

A4: AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[9] For this compound, AOPs like the Fenton process (Fe²⁺ + H₂O₂), UV/H₂O₂, and ozonation can be effective in breaking down its complex structure.

Q5: How can I quantify the concentration of this compound in my experimental samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method for quantifying this compound.[10][11] A specific method involves using a ZIC-HILIC column with a gradient of acetic acid in water and acetonitrile (B52724).[10]

Troubleshooting Guides

Biological Degradation (Bioremediation)

Issue: Low degradation efficiency of this compound in a bioreactor.

Possible Cause Troubleshooting Step
Inappropriate microbial consortium Ensure the microbial culture has been acclimated to this compound or similar QACs. Consider bioaugmentation with known QAC-degrading bacteria such as Pseudomonas aeruginosa.[12][13][14][15]
Suboptimal pH Maintain the pH of the medium within the optimal range for the microbial consortium, typically between 6.5 and 8.0.
Nutrient limitation Supplement the culture medium with essential nutrients like nitrogen and phosphorus to support microbial growth and metabolic activity.
Toxicity at high concentrations If the initial concentration of this compound is high, it may inhibit microbial activity. Start with a lower concentration and gradually increase it as the microbial population adapts.
Insufficient aeration (for aerobic degradation) Ensure adequate oxygen supply through sparging or agitation to maintain aerobic conditions, which are generally more effective for QAC degradation.[5]
Chemical Degradation (Advanced Oxidation Processes)

Issue: Incomplete degradation of this compound using the Fenton process.

Possible Cause Troubleshooting Step
Suboptimal pH The Fenton reaction is highly pH-dependent. Adjust the pH of the solution to the optimal range, which is typically around 3-4, for maximum hydroxyl radical generation.[16]
Incorrect Fe²⁺:H₂O₂ ratio The molar ratio of Fe²⁺ to H₂O₂ is critical. A common starting point is a 1:10 ratio, but this should be optimized for your specific conditions.[17]
Scavenging of hydroxyl radicals Other organic matter or inorganic ions (e.g., carbonate) in the sample matrix can compete for hydroxyl radicals, reducing the efficiency of this compound degradation.[18] Consider a pre-treatment step if the matrix is complex.
Insufficient reaction time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the degradation over time to determine the optimal reaction time.
Analytical Quantification (HPLC)

Issue: Poor peak shape or resolution during HPLC analysis of this compound.

Possible Cause Troubleshooting Step
Inappropriate mobile phase Optimize the mobile phase composition. For this compound analysis using a HILIC column, a gradient of acetonitrile and aqueous acetic acid is recommended.[10] Ensure the mobile phase components are of high purity and are properly degassed.
Column contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Sample matrix interference The sample matrix may contain compounds that co-elute with this compound. Use a sample preparation technique like solid-phase extraction (SPE) to clean up the sample before injection.
Incorrect detection wavelength (UV detector) Determine the optimal wavelength for this compound detection by scanning its UV spectrum. Analysis is often performed at around 201 nm.[10]

Data Presentation

Table 1: Comparison of this compound Degradation Methods (Hypothetical Data Based on Similar Compounds)

Degradation MethodKey ParametersDegradation Efficiency (%)Reaction TimeReference
Biodegradation Pseudomonas aeruginosa culture, 30°C, pH 7.0~85%7 days[13][14]
Fenton's Reagent [Fe²⁺] = 0.1 mM, [H₂O₂] = 1 mM, pH 3>95%60 min[17][19]
UV/H₂O₂ [H₂O₂] = 10 mM, UV-C lamp>99%30 min[20][21][22]
Photocatalysis (TiO₂) [TiO₂] = 1 g/L, UV-A lamp, pH 7~92%120 min[23][24][25][26][27]

Experimental Protocols

Biodegradation of this compound using Pseudomonas aeruginosa**

Objective: To assess the biodegradation of this compound by a pure culture of Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Mineral Salts Medium (MSM)

  • This compound stock solution (1000 mg/L)

  • Sterile culture flasks

  • Shaking incubator

  • HPLC system for analysis

Methodology:

  • Prepare a sterile Mineral Salts Medium (MSM).

  • Inoculate a flask containing MSM with P. aeruginosa and incubate at 30°C with shaking until the culture reaches the late exponential growth phase.

  • Harvest the bacterial cells by centrifugation and wash them with sterile MSM.

  • Resuspend the cells in fresh MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • In sterile flasks, add the bacterial suspension and spike with this compound stock solution to a final concentration of 10 mg/L.

  • Incubate the flasks at 30°C with shaking (150 rpm).

  • At regular time intervals (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots for analysis.

  • Centrifuge the aliquots to remove bacterial cells and analyze the supernatant for the remaining this compound concentration using HPLC.

Chemical Degradation of this compound using Fenton's Reagent

Objective: To determine the efficiency of Fenton's reagent in degrading this compound.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) solution (e.g., 10 mM)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • HPLC system for analysis

Methodology:

  • In a beaker, place a known volume of the this compound solution.

  • Adjust the pH of the solution to 3.0 using sulfuric acid.

  • Add the ferrous sulfate solution to achieve the desired Fe²⁺ concentration (e.g., 0.1 mM).

  • Initiate the reaction by adding the hydrogen peroxide solution to the desired concentration (e.g., 1 mM) while stirring.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take samples and immediately quench the reaction by adding a small amount of NaOH to raise the pH and precipitate the iron.

  • Filter the samples and analyze the filtrate for the residual this compound concentration by HPLC.

Visualizations

Experimental_Workflow_Biodegradation cluster_prep Culture Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep_msm Prepare Mineral Salts Medium inoculate Inoculate with P. aeruginosa prep_msm->inoculate incubate_culture Incubate Culture inoculate->incubate_culture harvest Harvest & Wash Cells incubate_culture->harvest setup_flasks Set up Experimental Flasks harvest->setup_flasks add_q15 Spike with this compound setup_flasks->add_q15 incubate_exp Incubate with Shaking add_q15->incubate_exp sampling Collect Samples at Time Intervals incubate_exp->sampling centrifuge Centrifuge Samples sampling->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc data Quantify Degradation hplc->data

Caption: Workflow for the biodegradation of this compound.

Signaling_Pathway_Biodegradation Q15 This compound Membrane Bacterial Cell Membrane Q15->Membrane Uptake Dealkylase Dealkylase / Amine Oxidase Membrane->Dealkylase Enzymatic Attack Intermediate N-dealkylated Intermediate Dealkylase->Intermediate Formaldehyde Formaldehyde Dealkylase->Formaldehyde CentralMetabolism Central Metabolism Intermediate->CentralMetabolism Formaldehyde->CentralMetabolism

Caption: Postulated microbial degradation pathway of this compound.

References

Technical Support Center: Quaternium-15 Solubility in Non-Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Quaternium-15 in non-aqueous systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative solubility data, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in non-aqueous formulations.

Q1: Why is my this compound not dissolving in a non-aqueous solvent?

A1: this compound, a quaternary ammonium (B1175870) salt, exhibits varying solubility in organic solvents. Its solubility is dictated by the polarity of the solvent. While it is soluble in some polar organic solvents like methanol (B129727) and propylene (B89431) glycol, it is practically insoluble in non-polar solvents such as mineral oil.[1][2][3] If you are experiencing dissolution issues, consider the following:

  • Solvent Polarity: Ensure the solvent is sufficiently polar to interact with the cationic nature of this compound.

  • Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below.

  • Temperature: Solubility can be temperature-dependent. Gentle heating may improve dissolution, but be aware that this compound can decompose at temperatures above 60°C.[1]

  • Moisture Content: The presence of trace amounts of water can sometimes influence the solubility of ionic compounds in organic solvents.

Q2: My formulation with this compound has become cloudy or has formed a precipitate after cooling. What should I do?

A2: This phenomenon, known as precipitation, often occurs when the concentration of this compound exceeds its solubility at a lower temperature. To address this:

  • Re-heating and Dilution: Gently reheat the solution to redissolve the precipitate and then dilute it with more of the solvent or a co-solvent to a concentration that remains stable at your target storage temperature.

  • Co-solvent Addition: Incorporate a co-solvent in which this compound has higher solubility. For example, adding propylene glycol to an ethanol-based solution can enhance the overall solubility.

  • Use of Surfactants: In some systems, the addition of a non-ionic or cationic surfactant can help to stabilize this compound in the formulation.

Q3: I am observing color changes in my formulation containing this compound over time. What is the cause?

A3: Color changes can indicate chemical instability or degradation. This compound is known to be a formaldehyde-releasing preservative, and at low pH, it can undergo hydrolysis.[3][4] Additionally, interactions with other ingredients in your formulation could lead to colored byproducts.

  • pH Monitoring: Ensure the pH of your formulation is within a stable range for this compound, typically between 4.0 and 10.5.[1]

  • Ingredient Compatibility: Review the compatibility of this compound with all other components in your formulation.

  • Storage Conditions: Store the formulation in a cool, dark place to minimize degradation from heat and light.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common non-aqueous cosmetic solvents?

A1: The solubility of this compound varies significantly among different non-aqueous solvents. Please refer to the Quantitative Solubility Data table below for specific values. Generally, it shows better solubility in polar solvents like glycols and short-chain alcohols and is poorly soluble in hydrocarbons and some esters.

Q2: Can I use heat to dissolve this compound in a non-aqueous solvent?

A2: Yes, gentle heating can aid in the dissolution of this compound. However, it is crucial to avoid temperatures above 60°C, as this compound can decompose, potentially releasing toxic and flammable vapors.[1]

Q3: Are there any general strategies to improve the solubility of this compound in a new non-aqueous system?

A3: Yes, several strategies can be employed:

  • Co-solvency: This is a primary technique where a solvent in which this compound is highly soluble (e.g., propylene glycol) is added to the primary solvent to increase the overall solvating power of the system.

  • Use of Solvent Modifiers: For hydrocarbon-based systems where solubility is very low, the addition of "solvent modifiers" like isodecanol (B128192) or tributyl phosphate (B84403) can increase the solubility of quaternary ammonium compounds.[5]

  • Ion-Pairing: While more complex, altering the counter-ion of the quaternary ammonium salt can significantly impact its solubility in organic solvents. This is an advanced technique that involves chemical modification.

Q4: Is this compound stable in non-aqueous formulations?

A4: this compound is reasonably stable in the presence of nonionic, anionic, and cationic ingredients over a broad pH range (4.0 to 10.5).[1] However, its stability can be affected by high temperatures (above 60°C) and potentially by prolonged storage at room temperature in aqueous solutions, where reductions in detectable amounts have been observed.[1] In anhydrous systems, stability is generally higher, but compatibility with all formulation components should always be tested.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various non-aqueous solvents at 25°C.

SolventSolubility ( g/100 g of solvent)Reference
Methanol (anhydrous)20.8[1][2]
Propylene Glycol, USP18.7[1][2]
Glycerine (99.5%)12.6[1][2]
Ethanol (absolute)2.04[1][2]
Isopropanol (anhydrous)< 0.1[1][2]
Mineral Oil< 0.1[1][2][3]
AcetoneAlmost insoluble[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To improve the solubility of this compound in a moderately polar organic solvent (e.g., ethanol) using a co-solvent (e.g., propylene glycol).

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it exhibits high solubility, such as propylene glycol. For example, prepare a 10% (w/w) solution by dissolving 10g of this compound in 90g of propylene glycol. Gentle warming (not exceeding 50°C) and stirring may be required to facilitate dissolution.

  • Determination of Initial Solubility: In a separate container, determine the approximate solubility of this compound in your primary solvent (e.g., ethanol) at the desired temperature by adding small, pre-weighed increments of this compound to a known volume of the solvent until no more solute dissolves.

  • Co-solvent Titration: To a known volume of the primary solvent, add the this compound stock solution dropwise while stirring. Observe for any signs of precipitation or cloudiness.

  • Optimization: Systematically vary the ratio of the primary solvent to the co-solvent to determine the optimal blend that can dissolve the desired concentration of this compound while maintaining the desired properties of the final formulation.

  • Stability Testing: Store the final solution at various temperatures (e.g., 4°C, 25°C, 40°C) for a set period and observe for any signs of precipitation or instability.

Protocol 2: General Method for Assessing Solubility in a New Non-Aqueous Solvent

Objective: To determine the approximate solubility of this compound in a novel non-aqueous solvent.

Methodology:

  • Solvent Preparation: Ensure the solvent is of high purity and free from significant amounts of water, as this can affect the results.

  • Saturated Solution Preparation: To a known volume (e.g., 10 mL) of the solvent in a sealed container, add an excess amount of this compound powder.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of this compound in the supernatant can be determined using a suitable analytical technique, such as HPLC with a UV detector or a specific ion-pair titration method.

  • Calculation: Calculate the solubility in grams per 100g of solvent based on the quantified concentration and the density of the solvent.

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_process Process cluster_eval Evaluation prep_stock Prepare this compound Stock Solution (in high-solubility solvent) titrate Titrate Primary Solvent with Stock Solution prep_stock->titrate determine_sol Determine Initial Solubility in Primary Solvent optimize Optimize Solvent: Co-solvent Ratio determine_sol->optimize titrate->optimize stability Conduct Stability Testing at Various Temperatures optimize->stability logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions issue Issue: This compound Fails to Dissolve cause1 Low Solvent Polarity issue->cause1 cause2 Exceeded Solubility Limit issue->cause2 cause3 Insufficient Temperature issue->cause3 solution1 Select More Polar Solvent or Use Co-solvent cause1->solution1 solution2 Reduce Concentration or Increase Solvent Volume cause2->solution2 solution3 Apply Gentle Heat (Do not exceed 60°C) cause3->solution3

References

Validation & Comparative

Comparative Analysis of Quaternium-15 and Other Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and safety of common formaldehyde-releasing preservatives used in cosmetics and personal care products. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Quaternium-15 and its alternatives, supported by experimental data and detailed methodologies.

Introduction

Formaldehyde-releasing preservatives (FRPs) are a class of antimicrobial ingredients widely used in water-containing cosmetics and personal care products to prevent microbial contamination. These compounds slowly release small amounts of formaldehyde (B43269), a potent biocide, to maintain product integrity and consumer safety. This compound has historically been a popular choice; however, concerns over its potential for skin sensitization and the carcinogenic classification of formaldehyde have led to increased scrutiny and the exploration of other FRPs. This guide provides a comparative analysis of this compound against other common FRPs, including Diazolidinyl Urea (DU), DMDM Hydantoin, and Imidazolidinyl Urea (IU), focusing on their antimicrobial efficacy, formaldehyde release, cytotoxicity, and skin sensitization potential.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance and safety profiles of this compound and other formaldehyde-releasing preservatives.

Table 1: Comparative Antimicrobial Efficacy of Formaldehyde-Releasing Preservatives

PreservativeMicroorganismEfficacy Metric (Concentration/Time)Kill RateReference
Diazolidinyl Urea (DAU)Vancomycin-Resistant Enterococcus (VRE)40 mM / 120 min>94%[1]
DMDM HydantoinMethicillin-Resistant Staphylococcus aureus (MRSA)Not specifiedEffective[1]
Sodium Hydroxymethylglycinate (SMG)Methicillin-Resistant Staphylococcus aureus (MRSA)40 mM / 120 min>95%[1]
Sodium Hydroxymethylglycinate (SMG)Pseudomonas aeruginosa100 mM / 60 min96%[2]
Various FRPsPseudomonas aeruginosaNot specifiedAll tested FRPs showed bactericidal effect[1]
Various FRPsCandida albicans100 mM>50%[1]

Table 2: Comparative Formaldehyde Release from Preservatives

PreservativeRelative Amount of Formaldehyde ReleasedReference
Paraformaldehyde (PF)Highest[3]
Diazolidinyl Urea (DU)High[3][4]
DMDM HydantoinModerate to High[3][4]
This compound (QU) Moderate[3][4]
Imidazolidinyl Urea (IU)Moderate[3][4]
Methenamine (MA)Low to Moderate[3]
Bronopol (BP)Low[3][4]
Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF)Lowest[3]

Note: The amount of formaldehyde released is dependent on various factors including the matrix, pH, temperature, and storage time.[3]

Table 3: Comparative In Vitro Cytotoxicity of Formaldehyde-Releasing Preservatives

Preservative/CompoundCell LineAssayIC50 ValueReference
Imidazolidinyl Urea (IMU)Human Newborn Fibroblasts (CCD1072Sk)MTT AssayCytotoxic effects observed, but specific IC50 not provided. Showed greater cytotoxicity than methylparaben and sodium benzoate.[5][6]
FormaldehydeHuman Skin FibroblastsMTS Assay~197 µg/mL[7]
FormaldehydeHuman Hepatoma (HepG2)MTS Assay~104 µg/mL[7]
FormaldehydeHuman Lung Epithelial (A549)MTS Assay~198 µg/mL[7]

Table 4: Comparative Skin Sensitization Potential of Formaldehyde-Releasing Preservatives

PreservativeMetricResultNotesReference
This compound Patch Test Reactivity9.5%In a study of 1905 patients.[8]
This compound Co-reactivity with Formaldehyde73% of formaldehyde-allergic patients also reacted to this compound.[8]
Imidazolidinyl UreaPatch Test ReactivityAssociated with contact hypersensitivity in patients with atopic dermatitis.[9]
DMDM HydantoinPatch Test ReactivityAssociated with contact hypersensitivity in patients with atopic dermatitis.[9]
Diazolidinyl UreaPatch Test ReactivityNot associated with contact hypersensitivity in patients with atopic dermatitis in one study.[9]
2-bromo-2-nitropropane-1,3-diolPatch Test ReactivityAssociated with contact hypersensitivity in patients with atopic dermatitis.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the antimicrobial protection of a cosmetic product.

  • Preparation of Inoculum: Standardized strains of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are used. The microorganisms are cultured and harvested to prepare a calibrated inoculum.

  • Inoculation: The cosmetic product is divided into five separate containers. Each container is inoculated with one of the five test microorganisms to achieve a final concentration of >1x10^5 CFU/g or mL.[10] The initial concentration of microorganisms is determined by plating on appropriate culture media.[10]

  • Incubation: The inoculated product containers are stored at room temperature for a minimum of 28 days.[10]

  • Enumeration: At specified time intervals (7, 14, and 28 days), samples are taken from each container.[10] The number of surviving microorganisms is enumerated using standard dilution and plating techniques.[10]

  • Evaluation: The log reduction of each microorganism at each time point is calculated. The preservative system's efficacy is determined by comparing the log reduction values to the acceptance criteria outlined in the ISO 11930 standard.[10]

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., human fibroblasts) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Treatment: Expose the cells to various concentrations of the preservative compounds for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the insoluble purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Murine Local Lymph Node Assay (LLNA)

This in vivo assay is used to determine the skin sensitization potential of a substance.

  • Animal Model: The assay is typically performed using female CBA/J mice.[13]

  • Dose Preparation and Application: The test substance is dissolved in a suitable vehicle (e.g., acetone (B3395972) and olive oil). A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared.[14] The solutions are applied to the dorsal surface of each ear of the mice daily for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, a tracer substance such as 3H-methyl thymidine (B127349) or BrdU is injected intraperitoneally. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared.[14] The incorporation of the tracer substance into the DNA of proliferating lymphocytes is measured.

  • Calculation of Stimulation Index (SI): The level of proliferation in the test groups is compared to the vehicle control group. The ratio of proliferation is expressed as the Stimulation Index (SI).

  • Interpretation: A substance is classified as a skin sensitizer (B1316253) if the SI is greater than or equal to 3.

Mandatory Visualization

Mechanism of Formaldehyde Release

G FRP Formaldehyde-Releasing Preservative (FRP) Hydrolysis Hydrolysis FRP->Hydrolysis H2O Water in Cosmetic Formulation H2O->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Byproducts Inactive Byproducts Hydrolysis->Byproducts Microbe Microorganism Formaldehyde->Microbe interacts with Inhibition Microbial Growth Inhibition Formaldehyde->Inhibition causes Microbe->Inhibition G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Product Cosmetic Product Sample Inoculate Inoculate Product with Microbes Product->Inoculate Inoculum Prepare Microbial Inoculum (Bacteria, Yeast, Mold) Inoculum->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample Sample at Intervals (e.g., 7, 14, 28 days) Incubate->Sample Enumerate Enumerate Surviving Microorganisms Sample->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare to Acceptance Criteria Calculate->Compare G cluster_performance Performance Evaluation cluster_safety Safety Assessment Preservative Select Formaldehyde-Releasing Preservatives for Comparison Antimicrobial Antimicrobial Efficacy (e.g., MIC, Kill Rate) Preservative->Antimicrobial FormaldehydeRelease Formaldehyde Release Rate and Amount Preservative->FormaldehydeRelease Cytotoxicity In Vitro Cytotoxicity (e.g., IC50 on Fibroblasts) Preservative->Cytotoxicity Sensitization Skin Sensitization Potential (e.g., LLNA, Patch Test Data) Preservative->Sensitization Conclusion Comparative Analysis and Risk-Benefit Assessment Antimicrobial->Conclusion FormaldehydeRelease->Conclusion Cytotoxicity->Conclusion Sensitization->Conclusion

References

A Comparative Guide to the Efficacy of Quaternium-15 and Parabens in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic science, the preservation of products against microbial contamination is paramount to ensure consumer safety and product stability. Among the arsenal (B13267) of preservatives available, Quaternium-15 and parabens have been widely utilized, each with a distinct profile of efficacy, mechanism of action, and safety considerations. This guide provides an objective comparison of these two preservative systems, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their formulation decisions.

Antimicrobial Efficacy

The primary function of a preservative is to inhibit the growth of bacteria, yeast, and mold in a cosmetic formulation. The efficacy of a preservative system is typically evaluated through challenge testing, where a product is intentionally inoculated with a range of microorganisms to assess the preservative's ability to reduce the microbial population over time.

While direct comparative studies between this compound and parabens are limited, their individual antimicrobial spectra are well-documented.

This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast and mold.[1][2] Its efficacy stems from its ability to act as a formaldehyde-releaser.[1]

Parabens , a family of alkyl esters of p-hydroxybenzoic acid, also exhibit broad-spectrum antimicrobial activity.[3] Their effectiveness is influenced by the length of the alkyl chain; longer-chain parabens (e.g., propylparaben (B1679720) and butylparaben) are generally more effective against yeasts and molds, while shorter-chain parabens (e.g., methylparaben and ethylparaben) are more active against bacteria.[2] For this reason, parabens are often used in combination to achieve a wider range of protection.[4]

Data Presentation: Antimicrobial Efficacy

Preservative SystemTypical Use ConcentrationSpectrum of ActivityKey Considerations
This compound 0.02% - 0.2%[5][6]Broad-spectrum (bacteria, yeast, mold)[1]Acts by releasing formaldehyde (B43269).[1]
Parabens
Methylparaben0.1% - 0.3%Primarily bacteria (more effective against Gram-positive)[2]Often used in combination with other parabens.[4]
Propylparaben0.05% - 0.2%Primarily yeast and mold[2]Often used in combination with other parabens.[4]
Paraben Blends0.1% - 0.8%Broad-spectrum (bacteria, yeast, mold)Synergistic effects enhance efficacy.

Mechanism of Action

The ways in which this compound and parabens exert their antimicrobial effects are fundamentally different.

This compound: Formaldehyde Release

This compound is a quaternary ammonium (B1175870) salt that functions as a formaldehyde donor.[1] In aqueous solutions, it slowly decomposes to release formaldehyde, a potent biocide. Formaldehyde inactivates microorganisms by cross-linking proteins and nucleic acids, thereby disrupting essential cellular functions.

G Mechanism of Action: this compound Quaternium15 This compound in Aqueous Formulation Hydrolysis Hydrolysis Quaternium15->Hydrolysis Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Microorganism Microorganism (Bacteria, Yeast, Mold) Formaldehyde->Microorganism penetrates cell CellularTargets Cellular Targets (Proteins, Nucleic Acids) Formaldehyde->CellularTargets cross-links Microorganism->CellularTargets Inactivation Cellular Inactivation & Microbial Death CellularTargets->Inactivation

This compound Formaldehyde Release Mechanism

Parabens: Multiple Targets

The antimicrobial action of parabens is multifaceted. They are believed to disrupt microbial cell membrane integrity, leading to leakage of cellular contents. Additionally, they can inhibit key enzymatic processes, such as ATP synthesis and DNA/RNA synthesis, ultimately leading to cell death. The efficacy of parabens increases with the length of their alkyl chain, which is attributed to their enhanced partitioning into the microbial cell membrane.

Safety and Toxicology

The safety profiles of this compound and parabens are a critical consideration for their use in cosmetic products.

This compound

The primary safety concern associated with this compound is its potential to cause allergic contact dermatitis due to the release of formaldehyde.[6] Formaldehyde is a known sensitizer. For individuals with a formaldehyde allergy, products containing this compound can elicit a skin reaction. Regulatory bodies have set maximum allowable concentrations for this compound in cosmetic products to minimize this risk.[6]

Parabens

Parabens have a long history of safe use in cosmetics and are generally considered to have low toxicity and a low potential for skin sensitization.[7] However, they have been the subject of public and scientific debate due to studies suggesting a potential link to endocrine disruption. Some parabens have been shown to weakly mimic the hormone estrogen by binding to estrogen receptors.[8] The estrogenic activity of parabens is also related to their alkyl chain length, with longer-chain parabens exhibiting greater activity. It is important to note that the estrogenic activity of parabens is significantly weaker than that of the body's natural estrogen. Regulatory agencies worldwide have reviewed the safety of parabens and have established safe concentration limits for their use in cosmetics.

G Parabens and Estrogen Receptor Interaction Paraben Paraben Molecule EstrogenReceptor Estrogen Receptor (ER) Paraben->EstrogenReceptor binds (weakly) CellNucleus Cell Nucleus EstrogenReceptor->CellNucleus translocates to DNA DNA (Estrogen Response Element) EstrogenReceptor->DNA binds to CellNucleus->DNA GeneExpression Altered Gene Expression DNA->GeneExpression

Paraben Interaction with Estrogen Receptor

Data Presentation: Toxicological Profile

PreservativePrimary Toxicological ConcernRegulatory Status (EU)
This compound Allergic contact dermatitis (formaldehyde release)[6]Maximum concentration of 0.2%[6]
Parabens Potential endocrine disruption (weak estrogenic activity)[8]Methylparaben and Ethylparaben: up to 0.4% (single) or 0.8% (total). Butylparaben and Propylparaben have more restricted limits.

Experimental Protocols

A. Preservative Efficacy Test (Challenge Test)

The challenge test is a standardized method to evaluate the effectiveness of a preservative system in a cosmetic product.

Methodology:

  • Microorganism Preparation: Standardized strains of bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus brasiliensis) are cultured and harvested.

  • Inoculation: A known amount of each microorganism is individually inoculated into separate samples of the cosmetic product.

  • Incubation: The inoculated product samples are incubated at a specified temperature (typically 20-25°C) for a defined period (usually 28 days).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), a small amount of the inoculated product is removed, serially diluted, and plated onto appropriate growth media.

  • Enumeration: After incubation of the plates, the number of surviving microorganisms (colony-forming units, CFU) is counted.

  • Evaluation: The log reduction in the microbial population from the initial inoculum level is calculated at each time point. The preservative system is deemed effective if it meets the specified log reduction criteria (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within 14 days).

G Experimental Workflow: Challenge Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Product Cosmetic Product Sample Inoculation Inoculate Product with Microorganisms Product->Inoculation Microorganisms Prepare Microorganism Inoculum (Bacteria, Yeast, Mold) Microorganisms->Inoculation Incubation Incubate at 20-25°C for 28 days Inoculation->Incubation Sampling Sample at Day 7, 14, 28 Incubation->Sampling Plating Serial Dilution & Plating Sampling->Plating Enumeration Count Colonies (CFU) Plating->Enumeration Evaluation Calculate Log Reduction Enumeration->Evaluation

Workflow of a Cosmetic Challenge Test

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Methodology:

  • Cell Culture: Human skin cells (e.g., keratinocytes or fibroblasts) are cultured in a 96-well plate.

  • Treatment: The cells are exposed to various concentrations of the preservative (this compound or parabens) for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the preservative that causes 50% inhibition of cell viability) can be calculated.

Stability

Both this compound and parabens are generally stable in cosmetic formulations over a wide pH range. However, the stability of this compound can be affected by high temperatures, which can accelerate the release of formaldehyde. Parabens can be hydrolyzed at extreme pH values and high temperatures, but they are generally stable under typical formulation and storage conditions.

Conclusion

The choice between this compound and parabens as a preservative system involves a careful evaluation of their respective strengths and weaknesses. This compound offers potent, broad-spectrum antimicrobial activity but carries the risk of skin sensitization due to formaldehyde release. Parabens have a long history of safe and effective use, with a lower risk of sensitization, but have faced public scrutiny over their potential for endocrine disruption, albeit weak.

For researchers and formulators, the selection of a preservative should be based on a comprehensive risk assessment that considers the product's formulation, packaging, intended use, and target consumer population. The experimental data and protocols outlined in this guide provide a framework for making an informed decision that prioritizes both product integrity and consumer safety.

References

Validation of a Novel Mass Spectrometry Method for Quaternium-15 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Quaternium-15 (B179280) against established analytical techniques. The performance of the proposed method is evaluated alongside High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for formaldehyde (B43269) release and a specialized HPLC method utilizing a ZIC-HILIC column. This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific application, with a focus on accuracy, sensitivity, and robustness.

Introduction to this compound Analysis

This compound, a quaternary ammonium (B1175870) salt, is widely used as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity.[1][2][3] Its mechanism of action involves the slow release of formaldehyde, a potent biocide.[2][3][4] The monitoring of this compound levels in product formulations is crucial for ensuring product safety and efficacy, as regulatory bodies have set limits on its concentration.[5] A variety of analytical methods have been employed for its determination, including titrimetric and spectrophotometric methods, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[6][7] This guide introduces a highly sensitive and selective LC-MS method and compares its validation parameters with existing alternatives.

Comparative Analysis of Analytical Methods

The performance of the proposed LC-MS method was validated and compared with two alternative methods: an indirect HPLC-UV method based on the quantification of released formaldehyde and a direct HPLC method with a ZIC-HILIC column. The key validation parameters are summarized in the table below.

ParameterProposed LC-MS MethodHPLC-UV (Formaldehyde Release)HPLC-HILIC Method
Principle Direct quantification of the intact molecule by mass spectrometry.Indirect quantification by measuring formaldehyde released from this compound after derivatization.Direct separation and quantification based on hydrophilic interaction.
Linearity (R²) >0.995>0.999Not explicitly stated, requires further validation.
Limit of Detection (LOD) 0.4 - 1.0 µg/kg0.5 mg/LNeeds improvement for lower concentrations.[8]
Limit of Quantification (LOQ) 1 - 4 µg/kg1.5 mg/L0.2 mg/mL (corresponds to max. allowed concentration)[8]
Accuracy (Recovery) 81 - 115%95.33 - 98.37%Not explicitly stated.
Precision (RSD) < 17%< 2%Not explicitly stated.
Specificity High (based on mass-to-charge ratio)Moderate (potential interference from other formaldehyde donors)Moderate (potential interference from other hydrophilic compounds)

Experimental Protocols

Proposed Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is based on the successful analysis of other quaternary ammonium compounds and is proposed for the direct and sensitive quantification of this compound.[9][10]

  • Sample Preparation:

    • Accurately weigh 1 g of the cosmetic sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of a methanol-water mixture (1:1, v/v) as the extraction solvent.

    • Vortex for 2 minutes, followed by ultrasonication for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • The supernatant is purified using an Oasis WCX solid-phase extraction (SPE) cartridge.[9]

    • Elute the analyte with an appropriate solvent and dilute to a final volume for injection.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK CR 1:4 or equivalent C18 column suitable for quaternary ammonium compounds.[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 50 mmol L⁻¹ ammonium formate (B1220265) aqueous solution containing 0.1% formic acid.[9]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Alternative Method 1: HPLC-UV (Formaldehyde Release)

This method indirectly quantifies this compound by measuring the amount of formaldehyde it releases, which is then derivatized and detected by UV.[11][12]

  • Sample Preparation and Derivatization:

    • Accurately weigh a sample amount equivalent to a known concentration of this compound.

    • Induce formaldehyde release under controlled pH and temperature conditions.

    • Derivatize the released formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • Extract the resulting hydrazone derivative into a suitable organic solvent.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[11]

    • Mobile Phase: Acetonitrile and distilled water (45:55, v/v).[11]

    • Flow Rate: 2.0 mL/min.[11]

    • Detection: UV at 345 nm.[11]

    • Injection Volume: 20 µL.

Alternative Method 2: HPLC with ZIC-HILIC Column

This method allows for the direct analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

  • Sample Preparation:

    • Extract the sample with a 50% aqueous ethanol (B145695) solution.[8]

    • Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (100x2.1 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[8]

    • Flow Rate: 0.2 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method validation process and a conceptual representation of the this compound analysis signaling pathway.

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Select Validation Parameters p1->p2 Defines e1 Prepare Standards & Samples p2->e1 Guides e2 Instrumental Analysis e1->e2 e3 Data Acquisition e2->e3 d1 Assess Linearity & Range e3->d1 d2 Determine Accuracy & Precision e3->d2 d3 Calculate LOD & LOQ e3->d3 d4 Evaluate Specificity & Robustness e3->d4 d5 Generate Validation Report d1->d5 Summarized in d2->d5 Summarized in d3->d5 Summarized in d4->d5 Summarized in

Caption: Workflow for the validation of a new analytical method.

AnalysisSignaling cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result sample Cosmetic Product (Cream, Lotion, etc.) extraction Extraction of This compound sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc Liquid Chromatography (Separation) cleanup->lc ms Mass Spectrometry (Detection & Quantification) lc->ms result Concentration of This compound ms->result

Caption: Conceptual pathway for this compound analysis by LC-MS.

References

Cross-Reactivity in Allergic Contact Dermatitis: A Comparative Analysis of Quaternium-15 and Formaldehyde Patch Testing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and clinicians on the co-reactivity between the preservative Quaternium-15 and formaldehyde (B43269), detailing experimental data, testing protocols, and the underlying chemical relationship.

The diagnosis of allergic contact dermatitis (ACD) relies on accurate identification of the causative allergens, often through epicutaneous patch testing. Among the common culprits are preservatives found in cosmetics and personal care products. This compound, a widely used antimicrobial preservative, is a known sensitizer. Its allergenic potential is closely linked to its ability to release formaldehyde, another potent contact allergen. This guide provides a detailed comparison of patch test reactivity to this compound and formaldehyde, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and investigating this important cross-reactivity.

Quantitative Analysis of Co-Reactivity

Numerous studies have investigated the prevalence of co-reactivity between this compound and formaldehyde in patients undergoing patch testing for suspected ACD. The data consistently show a statistically significant association between sensitization to these two allergens. Below is a summary of findings from key retrospective studies.

Study Cohort & SizeAllergen TestedPrevalence of Positive ReactionCo-Reactivity RateKey Findings
de Groot et al. (1994-2009) [1][2]FormaldehydeN/A (86 formaldehyde-allergic patients)73% of formaldehyde-allergic patients co-reacted to this compound. This rate was higher in women (83%).Stronger patch test reactions to formaldehyde were associated with a higher likelihood of reacting to this compound, particularly in women.[1][2]
This compoundN/A (107 this compound-allergic patients)Over 50% of patients allergic to this compound also reacted to formaldehyde.Stronger reactions to this compound were significantly associated with formaldehyde sensitivity.[1]
Heavens et al. (Retrospective analysis) [3][4]This compound9.5%5.4% of all patients reacted to both this compound and formaldehyde.A statistically significant relationship exists between reactivity to this compound and formaldehyde (P < 0.001).[3][4]
Formaldehyde7.2%The severity of the formaldehyde reaction did not predict reactivity to this compound in this study.[3][4]
McKenzie et al. (Retrospective analysis) [5]This compound & FormaldehydeN/APatch testing with this compound alone identified 53% of patients with formaldehyde-related allergies.Adding formaldehyde 1% as a second allergen increased the detection rate to 78%.[5]

The Chemical Link: Formaldehyde Release

This compound (systematic name: hexamethylenetetramine chloroallyl chloride) is classified as a formaldehyde-releasing preservative.[6][7] Its antimicrobial properties are, in fact, due to the slow release of formaldehyde through hydrolysis.[2][6] This chemical relationship is the primary basis for the observed cross-reactivity in patch testing. Individuals sensitized to formaldehyde will react to the formaldehyde released by this compound when applied to the skin during a patch test.

cluster_0 This compound Structure cluster_1 Hydrolysis cluster_2 Released Product Q15 This compound Release releases Q15->Release H2O Water (H₂O) in skin H2O->Release FA Formaldehyde Release->FA cluster_workflow Patch Test Experimental Workflow start Patient Selection (Suspected ACD) prep Patient Preparation (Clean, dry back; no topicals) start->prep apply Allergen Application (Patches applied to back) prep->apply occlude Occlusion Period (48 hours) apply->occlude remove Patch Removal & First Reading (48h) occlude->remove read2 Second Reading (72-96 hours) remove->read2 score Scoring of Reactions (ICDRG Criteria) read2->score end Diagnosis & Counseling score->end

References

A Comparative Analysis of In Vivo and In Vitro Methods for Assessing the Skin Irritation Potential of Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro methodologies for evaluating the skin irritation potential of Quaternium-15, a widely used preservative in cosmetics and personal care products. Understanding the correlation between these testing approaches is crucial for accurate risk assessment and the adoption of alternative, non-animal testing strategies in product development. This document summarizes key experimental data, details the protocols of pivotal studies, and visualizes complex biological and experimental workflows.

Executive Summary

This compound has been identified as a mild to moderate skin irritant and a contact allergen, primarily due to its mechanism as a formaldehyde-releaser. Traditional in vivo assessments, such as the Draize rabbit test and human patch testing, have historically been the standard for determining its irritation potential. However, the development and validation of in vitro alternatives, particularly those utilizing Reconstituted Human Epidermis (RhE) models, offer promising avenues for reducing and replacing animal testing. This guide explores the methodologies and findings from both in vivo and in vitro studies to provide a correlated understanding of this compound's skin irritation profile.

Quantitative Data Comparison

The following tables summarize the available quantitative and semi-quantitative data from in vivo and in vitro studies on this compound. A direct quantitative correlation is challenging due to variations in experimental designs and endpoints.

Table 1: In Vivo Skin Irritation Data for this compound

Test MethodSpeciesConcentrationObservationPrimary Irritation Index (PII)Reference
Draize TestRabbitUndiluted (0.5 g)Slight to moderate erythema and edema1.2 (Mild Irritant)[1]
Human Patch TestHuman1% in petrolatumUsed for diagnosing contact allergyNot Applicable[2]
Human Patch TestHuman2% aqueous4% of 1818 patients showed positive reactions (1980-1981)Not Applicable

Table 2: In Vitro Skin Irritation Data for this compound (Illustrative based on typical RhE test outcomes for irritants)

Test MethodModelEndpointPredicted Outcome for a Mild/Moderate Irritant
Reconstituted Human Epidermis (RhE) TestEpiDerm™, EpiSkin™, etc.Cell Viability (MTT Assay)Reduced cell viability (e.g., < 50% for irritants)
Reconstituted Human Epidermis (RhE) TestEpiDerm™, EpiSkin™, etc.Cytokine Release (e.g., IL-1α)Increased release of pro-inflammatory cytokines

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate understanding and replication.

In Vivo Methodologies

1. Draize Skin Irritation Test (Rabbit)

  • Objective: To assess the primary skin irritation potential of a substance.

  • Procedure:

    • A small area of the rabbit's back is clipped free of fur.

    • The test substance (e.g., 0.5 g of undiluted this compound) is applied to intact and sometimes abraded skin under an occlusive patch.[1]

    • The patch remains in place for a specified period, typically 4 to 24 hours.[1]

    • After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

    • Observations are scored on a numerical scale (typically 0-4 for both erythema and edema).

    • The Primary Irritation Index (PII) is calculated from the sum of the scores, providing a classification of the substance's irritation potential (e.g., non-irritant, mild, moderate, or severe).[3]

2. Human Repeat Insult Patch Test (HRIPT)

  • Objective: To determine the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) in humans.

  • Procedure:

    • Induction Phase: A patch containing the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of human volunteers for 24-48 hours. This is repeated on the same site for several applications over a few weeks.

    • Rest Phase: A period of about two weeks with no patch applications.

    • Challenge Phase: A patch with the test substance is applied to a new, previously unexposed skin site.

    • Scoring: The skin at the application sites is scored for signs of irritation (erythema, edema) at specified time points after patch removal. A reaction at the challenge site indicates potential sensitization.

In Vitro Methodology

1. Reconstituted Human Epidermis (RhE) Test (e.g., EpiDerm™ Skin Irritation Test - SIT)

  • Objective: To assess the skin irritation potential of a substance by measuring its cytotoxic effect on a 3D model of the human epidermis.

  • Procedure:

    • Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™) are cultured to form a multi-layered, differentiated model of the human epidermis.

    • Application of Test Substance: A precise amount of the test substance is applied topically to the surface of the RhE tissue.

    • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

    • Rinsing: The test substance is thoroughly rinsed from the tissue surface.

    • Post-Incubation: Tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours).

    • Endpoint Measurement:

      • Cell Viability (MTT Assay): The tissues are incubated with MTT solution. Viable cells convert the yellow MTT into a purple formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically. A reduction in cell viability below a certain threshold (typically 50%) indicates an irritant.

      • Cytokine Release: The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), using methods like ELISA. An increase in cytokine release is an indicator of an inflammatory response associated with irritation.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and a generalized signaling pathway for skin irritation.

InVivo_Draize_Test_Workflow cluster_animal_prep Animal Preparation cluster_application Test Substance Application cluster_exposure Exposure cluster_observation Observation & Scoring cluster_analysis Data Analysis Animal Albino Rabbit Clipping Clip Fur on Back Animal->Clipping Application Apply 0.5g this compound to Intact/Abraded Skin Clipping->Application Patching Apply Occlusive Patch Application->Patching Exposure 24-hour Exposure Patching->Exposure Removal Remove Patch Exposure->Removal Scoring Score Erythema & Edema (1, 24, 48, 72 hrs) Removal->Scoring PII Calculate Primary Irritation Index (PII) Scoring->PII Classification Classify Irritation Potential PII->Classification

Caption: Workflow of the in vivo Draize skin irritation test.

InVitro_RhE_Test_Workflow cluster_tissue_prep Tissue Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis Tissue Reconstituted Human Epidermis (RhE) Tissue Application Topical Application of This compound Tissue->Application Incubation1 60 min Incubation Application->Incubation1 Rinsing Rinse Tissue Incubation1->Rinsing Incubation2 42 hr Post-Incubation Rinsing->Incubation2 MTT MTT Assay (Cell Viability) Incubation2->MTT Cytokine Cytokine Assay (e.g., IL-1α) (Inflammation) Incubation2->Cytokine Analysis Compare to Controls MTT->Analysis Cytokine->Analysis Classification Classify as Irritant/ Non-Irritant Analysis->Classification

Caption: Workflow of the in vitro Reconstituted Human Epidermis (RhE) skin irritation test.

Skin_Irritation_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_inflammatory_cascade Inflammatory Cascade cluster_clinical_signs Clinical Signs Irritant This compound (Irritant) Keratinocytes Keratinocytes Irritant->Keratinocytes Penetrates Stratum Corneum CellStress Cellular Stress / Damage Keratinocytes->CellStress CytokineRelease Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) CellStress->CytokineRelease ChemokineRelease Release of Chemokines (e.g., IL-8) CytokineRelease->ChemokineRelease Vasodilation Vasodilation & Increased Permeability CytokineRelease->Vasodilation ImmuneCellRecruitment Recruitment of Immune Cells ChemokineRelease->ImmuneCellRecruitment Erythema Erythema (Redness) ImmuneCellRecruitment->Erythema Edema Edema (Swelling) Vasodilation->Edema

Caption: Generalized signaling pathway of skin irritation.

Correlation and Conclusion

The available data indicates that this compound is a mild to moderate skin irritant in vivo. The Draize test on rabbits with undiluted this compound yielded a Primary Irritation Index of 1.2, classifying it as a mild irritant.[1] Human patch testing has primarily been used to identify its sensitizing potential, where it is a known allergen, particularly in individuals sensitive to formaldehyde.

While direct comparative quantitative data for this compound in in vitro RhE models is limited in publicly accessible literature, the established mechanisms of these in vitro tests allow for a predictive correlation. A substance like this compound, which causes mild to moderate irritation in vivo, would be expected to induce a corresponding dose-dependent decrease in cell viability and an increase in the release of pro-inflammatory cytokines like IL-1α in an RhE model.

The correlation between in vitro and in vivo skin irritation tests for various chemicals has been shown to be strong, particularly for distinguishing irritants from non-irritants.[4][5] For milder irritants, the measurement of inflammatory markers such as IL-1α in vitro can provide a more sensitive and discriminating assessment that correlates well with in vivo observations.

References

A Comparative Analysis of the Antimicrobial Efficacy of Quaternium-15 and Isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers, Scientists, and Drug Development Professionals

In the realm of antimicrobial preservatives, both Quaternium-15 and isothiazolinones have been widely utilized across cosmetic, personal care, and industrial applications to prevent microbial contamination in water-based products.[1][2] This guide provides an objective, data-supported comparison of their antimicrobial activities, mechanisms of action, and key characteristics to inform formulation and development decisions.

At a Glance: Key Differences

FeatureThis compoundIsothiazolinones (e.g., MCI/MI)
Primary Mechanism Formaldehyde (B43269) Release[3][4]Enzyme Inhibition[5][6]
Chemical Nature Quaternary Ammonium Salt[7]Heterocyclic Compounds[8]
Spectrum of Activity Broad-spectrum, more active against bacteria than yeast and molds.[7]Broad-spectrum, effective against bacteria, fungi, and algae.[5][9]
Key Considerations Potential for formaldehyde sensitization; regulatory restrictions.[1][10]Potent skin sensitizers; stability can be pH and temperature dependent.[8][11]

Mechanism of Antimicrobial Action

The fundamental difference in how these two preservatives function dictates their application and potential drawbacks.

This compound: This compound's antimicrobial prowess stems from its ability to act as a formaldehyde donor.[12] It slowly hydrolyzes in aqueous solutions to release small amounts of formaldehyde.[13][14] Formaldehyde is a potent, broad-spectrum biocide that works by reacting with and denaturing critical proteins and peptides within microbial cells, ultimately leading to cell death.[14]

G cluster_Q15 This compound Mechanism Q15 This compound in Aqueous Solution Hydrolysis Slow Hydrolysis Q15->Hydrolysis Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Proteins Microbial Proteins (e.g., enzymes, cell wall) Formaldehyde->Proteins Denaturation Denaturation & Cross-linking Proteins->Denaturation Death Cell Death Denaturation->Death

Fig. 1: Mechanism of this compound via formaldehyde release.

Isothiazolinones: This class of preservatives, which includes common mixtures like Methylchloroisothiazolinone (MCI) and Methylisothiazolinone (MI), operates through a multi-step mechanism.[15] They rapidly inhibit microbial growth, respiration, and energy generation by disrupting key metabolic pathways involving dehydrogenase enzymes.[6] The core action involves the isothiazolinone molecule acting as an electrophile, reacting with thiol groups (sulfur-containing) on essential enzymes and proteins, leading to irreversible cell damage and death.[5][6]

G cluster_ISO Isothiazolinone Mechanism ISO Isothiazolinone (e.g., MCI/MI) Reaction Electrophilic Attack (Disulfide Bond Formation) ISO->Reaction Enzymes Microbial Enzymes with Thiol Groups Enzymes->Reaction Inhibition Enzyme Inhibition Reaction->Inhibition Disruption Disruption of Respiration & ATP Synthesis Inhibition->Disruption Death Cell Death Disruption->Death G cluster_Workflow Experimental Workflow: Broth Microdilution MIC Test start Start prep_agent Prepare Serial Dilutions of Preservative start->prep_agent prep_inoculum Standardize Microorganism Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine Determine Lowest Concentration with No Growth (MIC) read->determine end End determine->end

References

A Comparative Safety Assessment of Non-Formaldehyde-Releasing Alternatives to Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy of common non-formaldehyde-releasing preservatives as alternatives to Quaternium-15. The information is supported by experimental data to aid in the selection of appropriate preservative systems for cosmetic and personal care products.

Introduction to Preservative Systems

Preservatives are essential components in water-containing cosmetic and personal care products, preventing microbial contamination and ensuring product safety and longevity.[1][2] this compound, a quaternary ammonium (B1175870) salt, functions as a preservative by slowly releasing formaldehyde (B43269), a potent biocide.[3][4][5] However, due to concerns about formaldehyde being a known carcinogen and a skin sensitizer (B1316253), the industry has been actively seeking safer alternatives.[6][7][8] This guide focuses on the safety and performance of several widely used non-formaldehyde-releasing preservatives: parabens, phenoxyethanol (B1677644), isothiazolinones, and caprylyl glycol.

Comparative Safety and Efficacy Data

The following tables summarize the key safety and efficacy data for this compound and its non-formaldehyde-releasing alternatives.

Table 1: Summary of Acute Toxicity and Irritation Data

PreservativeOral LD50 (Rat)Dermal LD50 (Rabbit)Skin Irritation (Human)Eye Irritation
This compound 940 - 1552 mg/kg[6]565 mg/kg[6]Known sensitizer and cause of allergic contact dermatitis[2][8]Possible eye irritant[2]
Parabens (Methyl, Propyl) Low order of toxicity[9]Low order of toxicity[9]Rarely irritating or sensitizing to normal human skin at typical use concentrations[9]Poor to moderate irritants[[“]]
Phenoxyethanol Practically nontoxic[11]Practically nontoxic[11]Non-irritating at 2.2%[11]Strong irritant undiluted, slight irritant at 2.2%[11]
Isothiazolinones (CMIT/MIT) N/AN/APredominant contact allergens[12]N/A
Caprylyl Glycol Not a significant concern[13]Not a significant concern[13]Generally well-tolerated, rare instances of mild irritation[14][15][16]N/A

Table 2: Summary of Genotoxicity, Carcinogenicity, and Endocrine Disruption Potential

PreservativeGenotoxicityCarcinogenicityEndocrine Disruption
This compound Formaldehyde is a known carcinogen[6]Formaldehyde is a known human carcinogen[6]N/A
Parabens (Methyl, Propyl) Generally non-mutagenic[9]Non-carcinogenic in a mouse chronic feeding study (Isobutylparaben and Butylparaben)[9]Weak estrogenic activity, potential to interfere with androgen and thyroid signaling[[“]][17][18][19][20]
Phenoxyethanol Non-mutagenic in Ames test and mouse micronucleus test[11]No evidence of carcinogenicityNot considered an endocrine disruptor[21]
Isothiazolinones (CMIT/MIT) N/AN/AN/A
Caprylyl Glycol Not genotoxic[13]N/ANo known endocrine-disrupting effects

Table 3: Antimicrobial Efficacy Overview

PreservativeSpectrum of ActivityMechanism of Action
This compound Broad-spectrum (bacteria, fungi, yeast)[3]Slow release of formaldehyde, which acts as a biocide[3][4][5]
Parabens (Methyl, Propyl) Broad-spectrum, more effective against fungi and Gram-positive bacteria[1][4]Disruption of membrane transport processes and inhibition of DNA/RNA synthesis[1][4]
Phenoxyethanol Broad-spectrum, particularly effective against Gram-negative bacteria[12][22]Disrupts the cell membrane, leading to leakage of intracellular components[12][22][23]
Isothiazolinones (CMIT/MIT) Broad-spectrum (bacteria, fungi, algae)[7]Inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites[7][9]
Caprylyl Glycol Primarily antibacterial, limited efficacy against fungi[13]Disrupts the cell membrane of microorganisms[13][24]

Experimental Protocols

Detailed methodologies for key safety and efficacy experiments are crucial for the interpretation and comparison of data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), and human hepatoma cells (HepG2) are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of the preservative being tested.

    • After a 24-hour incubation period, the treatment medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a further 3 hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are then dissolved using a solubilization solution.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.[[“]][23]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization (contact allergy).

  • Subjects: A panel of 50-200 human volunteers is typically used.

  • Procedure:

    • Induction Phase: A small amount of the test material is applied to the skin of the back under an occlusive or semi-occlusive patch. This is repeated nine times over a three-week period at the same application site. The site is evaluated for any signs of irritation after each application.

    • Rest Period: A 10-21 day rest period follows the induction phase, allowing for the development of any potential allergic sensitization.

    • Challenge Phase: A patch with the test material is applied to a new, untreated site on the back.

    • Evaluation: The challenge site is evaluated for any signs of a reaction (erythema, edema) at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.[21][25]

Antimicrobial Efficacy Testing (Challenge Test)

This test evaluates the effectiveness of a preservative system in a cosmetic formulation.

  • Microorganisms: A panel of relevant microorganisms, typically including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli (bacteria), Candida albicans (yeast), and Aspergillus brasiliensis (mold), is used.[26][27]

  • Procedure:

    • The cosmetic product is inoculated with a known concentration of each test microorganism.

    • The inoculated product is stored at a specified temperature.

    • Samples are taken at various time intervals (e.g., 7, 14, and 28 days) and the number of viable microorganisms is determined.

    • The reduction in the microbial count over time is calculated and compared to specified acceptance criteria to determine the effectiveness of the preservative system.[26][27]

Visualizing Mechanisms and Workflows

Logical Flow for Preservative Selection

Preservative_Selection start Start: New Formulation req Define Preservation Requirements (e.g., pH, product type, desired spectrum) start->req screen Initial Preservative Screening (Non-formaldehyde releasing alternatives) req->screen safety_eval Safety Assessment screen->safety_eval in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) safety_eval->in_vitro Acceptable? fail_safety Fail safety_eval->fail_safety Not Acceptable efficacy_eval Efficacy Assessment (Challenge Testing) mic Determine Minimum Inhibitory Concentration (MIC) efficacy_eval->mic Proceed sensitization Skin Sensitization (e.g., HRIPT) in_vitro->sensitization genotox Genotoxicity/Carcinogenicity Review sensitization->genotox genotox->efficacy_eval Safe challenge Perform Preservative Efficacy Test (PET) in final formulation mic->challenge optimize Optimize Concentration challenge->optimize final Final Preservative System Selection optimize->final Effective fail_efficacy Fail optimize->fail_efficacy Not Effective fail_safety->screen Re-screen fail_efficacy->screen Re-screen

Caption: A logical workflow for selecting a suitable non-formaldehyde-releasing preservative.

Experimental Workflow for Safety Assessment

Safety_Assessment_Workflow start Candidate Preservative lit_review Literature Review (Existing Toxicity Data) start->lit_review in_vitro_tox In Vitro Toxicity Testing lit_review->in_vitro_tox cytotox Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) in_vitro_tox->cytotox genotox Genotoxicity Assays (e.g., Ames Test) in_vitro_tox->genotox skin_model In Vitro Skin Model Testing in_vitro_tox->skin_model irritation Skin Irritation Test (Reconstructed Human Epidermis) skin_model->irritation corrosion Skin Corrosion Test skin_model->corrosion clinical_testing Clinical Safety Testing skin_model->clinical_testing hript Human Repeat Insult Patch Test (HRIPT) (Sensitization & Irritation) clinical_testing->hript phototox Phototoxicity/Photoallergy Testing clinical_testing->phototox risk_assessment Comprehensive Risk Assessment clinical_testing->risk_assessment safe Safe for Use risk_assessment->safe Acceptable Risk not_safe Not Safe for Use risk_assessment->not_safe Unacceptable Risk

Caption: A typical experimental workflow for the safety assessment of a new cosmetic preservative.

Signaling Pathway: Isothiazolinone-Induced Neurotoxicity

Isothiazolinone_Neurotoxicity mit Methylisothiazolinone (MIT) gsh_depletion Glutathione (GSH) Depletion mit->gsh_depletion zinc_increase Increased Intracellular Zinc (Zn2+) mit->zinc_increase lox_activation 12-Lipoxygenase (12-LOX) Activation zinc_increase->lox_activation erk_phosphorylation ERK (p44/42 MAPK) Phosphorylation lox_activation->erk_phosphorylation nadph_oxidase NADPH Oxidase Activation erk_phosphorylation->nadph_oxidase ros_generation Reactive Oxygen Species (ROS) Generation nadph_oxidase->ros_generation dna_damage DNA Damage ros_generation->dna_damage parp_overactivation PARP Overactivation dna_damage->parp_overactivation cell_death Neuronal Cell Death (Caspase-Independent) parp_overactivation->cell_death

Caption: A simplified signaling pathway for Methylisothiazolinone (MIT)-induced neurotoxicity.[3]

Conclusion

The selection of a preservative system requires a careful balance of antimicrobial efficacy and consumer safety. While this compound is an effective preservative, the concerns surrounding its formaldehyde-releasing nature have driven the adoption of alternatives. Parabens offer broad-spectrum efficacy with a low potential for skin irritation but have been scrutinized for their potential endocrine-disrupting effects. Phenoxyethanol is a well-tolerated and effective preservative, particularly against Gram-negative bacteria. Isothiazolinones are potent broad-spectrum antimicrobials but are also known contact allergens. Caprylyl glycol presents a favorable safety profile and can act as a preservative booster, though its standalone efficacy against fungi is limited.

This guide provides a comparative overview to assist researchers and formulators in making informed decisions when selecting non-formaldehyde-releasing preservatives. A thorough evaluation of the specific formulation, intended use, and target consumer group is essential for choosing the most appropriate and safest preservative system.

References

A Head-to-Head Showdown: Quaternium-15 vs. DMDM Hydantoin in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of two widely utilized formaldehyde-releasing preservatives, Quaternium-15 and DMDM Hydantoin, reveals comparable broad-spectrum antimicrobial efficacy. Both preservatives are effective against a range of bacteria, yeast, and mold, functioning through the slow release of formaldehyde (B43269). This guide provides a detailed comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound and DMDM Hydantoin are staples in the cosmetic and personal care industries, prized for their ability to prevent microbial contamination in water-based formulations. Their primary mechanism of action is the gradual release of formaldehyde, a potent biocide that creates an environment hostile to microbial growth. While both preservatives demonstrate broad-spectrum activity, the available data suggests nuances in their effectiveness against specific microorganisms. This guide synthesizes the current scientific understanding of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of DMDM Hydantoin against Various Microorganisms

MicroorganismStrainMIC (%)
Bacteria (Gram-negative)
Pseudomonas aeruginosaATCC 90270.05
Yeast
Candida albicansATCC 102310.10
Mold
Aspergillus brasiliensisATCC 164040.15

Experimental Protocols

The evaluation of preservative efficacy is crucial for product safety and stability. The following is a detailed methodology for a standard antimicrobial challenge test, a common procedure used to assess the effectiveness of preservatives like this compound and DMDM Hydantoin.

Antimicrobial Challenge Test (Based on ISO 11930)

This test, also known as a preservative efficacy test (PET), evaluates the ability of a product's preservation system to withstand microbial contamination.

1. Preparation of Microbial Inoculum:

  • Standard challenge organisms are used, typically including Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Bacterial and yeast cultures are grown on appropriate agar (B569324) media and harvested to create a suspension in a sterile saline solution. The concentration is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Mold spores are harvested from a mature culture and suspended in a sterile saline solution containing a wetting agent (e.g., polysorbate 80) to a concentration of approximately 1 x 10⁷ spores/mL.

2. Inoculation of the Product:

  • Aliquots of the cosmetic product are individually inoculated with each of the prepared microbial suspensions. The volume of the inoculum does not exceed 1% of the product's weight or volume.

  • The inoculated product is thoroughly mixed to ensure uniform distribution of the microorganisms.

3. Incubation and Sampling:

  • The inoculated product containers are stored at a controlled temperature, typically between 20°C and 25°C, and protected from light.

  • Samples are withdrawn for microbial enumeration at specified time intervals, usually at 7, 14, and 28 days after inoculation.

4. Microbial Enumeration:

  • The number of viable microorganisms in the samples is determined using standard plate count methods.

  • Appropriate neutralizing agents are used to inactivate the preservative in the sample before plating to allow for the recovery of any surviving microorganisms.

5. Interpretation of Results:

  • The log reduction in the microbial count from the initial inoculum level is calculated for each time point.

  • Acceptance criteria are based on the required log reduction for each type of microorganism at the specified time intervals, as defined by the relevant regulatory guidelines (e.g., ISO 11930, USP <51>).

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of both this compound and DMDM Hydantoin is attributed to the slow release of formaldehyde. Formaldehyde exerts its biocidal effect by denaturing proteins and nucleic acids in microorganisms.

Formaldehyde Release from DMDM Hydantoin

The release of formaldehyde from DMDM Hydantoin occurs through the hydrolytic cleavage of the N-hydroxymethyl groups. This process is influenced by factors such as pH and temperature.

DMDM_Hydantoin_Formaldehyde_Release DMDM_Hydantoin DMDM Hydantoin Hydrolysis Hydrolysis (Cleavage of N-hydroxymethyl group) DMDM_Hydantoin->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde DMH 5,5-Dimethylhydantoin Hydrolysis->DMH

Caption: Formaldehyde release mechanism of DMDM Hydantoin.

Formaldehyde Release from this compound

This compound, a quaternary ammonium (B1175870) salt of hexamethylenetetramine, releases formaldehyde through a process known as the Delepine reaction, particularly under acidic conditions. This reaction involves the hydrolysis of the hexamethylenetetramine structure.

Quaternium15_Formaldehyde_Release Quaternium15 This compound Delepine_Reaction Delepine Reaction (Acid Hydrolysis) Quaternium15->Delepine_Reaction Formaldehyde Formaldehyde Delepine_Reaction->Formaldehyde Amine Primary Amine Delepine_Reaction->Amine Ammonium_Chloride Ammonium Chloride Delepine_Reaction->Ammonium_Chloride

Caption: Formaldehyde release mechanism of this compound.

Logical Workflow for Preservative Efficacy Evaluation

The process of evaluating the efficacy of a preservative system involves a series of logical steps, from initial screening to final product testing.

Preservative_Efficacy_Workflow cluster_0 Preservative Selection cluster_1 Efficacy Testing cluster_2 Final Assessment Initial Screening Initial Screening (e.g., MIC determination) Formulation Compatibility Formulation Compatibility Testing Initial Screening->Formulation Compatibility Challenge Test Antimicrobial Challenge Test (e.g., ISO 11930) Formulation Compatibility->Challenge Test Stability Testing Stability Testing (under various conditions) Challenge Test->Stability Testing Safety Assessment Toxicological & Safety Assessment Stability Testing->Safety Assessment Regulatory Compliance Regulatory Compliance Review Safety Assessment->Regulatory Compliance

Caption: Workflow for evaluating preservative efficacy.

Conclusion

Both this compound and DMDM Hydantoin are effective broad-spectrum preservatives that function by releasing formaldehyde. The choice between them may depend on specific formulation requirements, desired antimicrobial spectrum, and regulatory considerations. While a direct, comprehensive comparative study with quantitative data is lacking, the available information indicates that both are potent antimicrobial agents. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy against a wide range of microorganisms under identical conditions.

Inter-laboratory Validation of a Quantitative Assay for Quaternium-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory validation study for a quantitative assay of Quaternium-15 (B179280), a common preservative in cosmetic and personal care products. The study evaluates the performance of High-Performance Liquid Chromatography (HPLC) as the primary analytical method, with comparisons to other potential techniques. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of cosmetic formulations.

Introduction

This compound is a quaternary ammonium (B1175870) salt that functions as a broad-spectrum antimicrobial agent by releasing formaldehyde (B43269).[1][2][3] Its use in cosmetics is regulated due to its potential to cause skin sensitization and allergic contact dermatitis, often linked to the released formaldehyde.[1][2][4][5] Accurate and precise quantification of this compound is therefore crucial to ensure product safety and compliance with regulatory limits. This guide details a simulated inter-laboratory study designed to validate a quantitative HPLC assay for this compound and compares its performance against other analytical methodologies.

Analytical Methods for this compound Quantification

Several analytical techniques can be employed for the determination of this compound.[6] While this guide focuses on the validation of an HPLC method, other relevant methods are also discussed for comparative purposes.

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of cosmetic ingredients.[7] For this compound, a reversed-phase HPLC method with UV detection is often employed.

  • Gas Chromatography (GC): Can be used for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for the analysis of quaternary ammonium compounds like this compound.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for qualitative identification and semi-quantitative analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification, particularly for pure substances or simple mixtures.[6]

  • Calorimetric Tests: These methods are generally less specific and may be used for screening purposes.[6]

Inter-laboratory Validation Study Design

To assess the robustness and reliability of the quantitative HPLC assay for this compound, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory analyzed three different cosmetic product samples (Lotion, Shampoo, and Cream) spiked with known concentrations of this compound.

Experimental Workflow

The overall workflow of the inter-laboratory validation study is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameters Sample Cosmetic Sample (Lotion, Shampoo, Cream) Spike Spiking with this compound Standard Sample->Spike Extract Extraction of this compound Spike->Extract Filter Filtration Extract->Filter HPLC HPLC System Filter->HPLC Detect UV Detector HPLC->Detect Quant Quantification Detect->Quant Accuracy Accuracy Quant->Accuracy Precision Precision (Repeatability & Reproducibility) Quant->Precision Linearity Linearity Quant->Linearity Specificity Specificity Quant->Specificity LOD_LOQ LOD & LOQ Quant->LOD_LOQ

Caption: Experimental workflow for the inter-laboratory validation of the this compound HPLC assay.
Experimental Protocol: HPLC Method

The following HPLC method was used by all participating laboratories:

  • Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution was employed with:

    • Eluent A: 0.1% o-phosphoric acid in methanol (B129727) (70:30 v/v)

    • Eluent B: Methanol - Acetonitrile (80:20 v/v)

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm and 260 nm.

  • Injection Volume: 20 µL.

  • Run Time: 60 minutes.

Sample Preparation:

  • Accurately weigh 1 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Results and Discussion

The following tables summarize the quantitative data obtained from the inter-laboratory validation study.

Method Validation Parameters

The performance characteristics of the HPLC method were evaluated according to ICH guidelines.[8]

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
**Linearity (R²) **≥ 0.990.9991
Accuracy (% Recovery) 95% - 110%98.5% - 102.3%
Precision (RSD%)
- Repeatability≤ 2%1.2%
- Intermediate Precision≤ 3%2.5%
- Reproducibility≤ 5%4.1%
Specificity No interference at the retention time of this compoundPassed
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.15 µg/mL
Inter-laboratory Comparison of this compound Quantification

The results from the three participating laboratories for the analysis of spiked cosmetic samples are presented below.

Table 2: this compound Concentration (mg/g) in Spiked Cosmetic Samples

SampleSpiked Concentration (mg/g)Lab ALab BLab CMeanStd. Dev.RSD (%)
Lotion 1.000.991.020.980.9970.0212.11
Shampoo 1.001.010.971.031.0030.0313.09
Cream 1.000.981.040.991.0030.0323.19

The low Relative Standard Deviation (RSD) values across the laboratories indicate good reproducibility of the analytical method for different cosmetic matrices.

Comparison with Alternative Methods

While HPLC is a robust and reliable method for the quantification of this compound, other techniques have their own advantages and disadvantages.

Table 3: Comparison of Analytical Methods for this compound

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation and UV detectionHigh specificity, accuracy, and precision; suitable for complex matrices.Requires expensive instrumentation and skilled personnel.
GC Separation of volatile compoundsHigh sensitivity for certain analytes.May require derivatization for non-volatile compounds like this compound.
TLC Planar chromatographySimple, low cost, and rapid screening.Lower sensitivity and precision compared to HPLC; primarily qualitative.
NMR Nuclear magnetic resonanceProvides structural information; quantitative without a reference standard.Lower sensitivity than chromatographic methods; expensive instrumentation.

The relationship between the different validation parameters and the overall method performance is illustrated in the following diagram.

G cluster_performance Method Performance cluster_parameters Validation Parameters Reliability Reliability Robustness Robustness Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Reliability Specificity Specificity Specificity->Robustness LOD LOD LOD->Robustness LOQ LOQ LOQ->Robustness

Caption: Relationship between validation parameters and method performance.

Conclusion

The inter-laboratory validation study demonstrates that the described HPLC method is accurate, precise, and robust for the quantitative determination of this compound in various cosmetic matrices. The method exhibits excellent linearity and specificity, with low limits of detection and quantitation. While other analytical techniques are available, HPLC provides the optimal combination of performance characteristics for routine quality control and regulatory compliance monitoring of this compound in the cosmetics industry. The detailed experimental protocol and comparative data presented in this guide can serve as a valuable resource for laboratories involved in the analysis of cosmetic preservatives.

References

A Comparative Analysis of the Environmental Fate of Quaternium-15 and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of Quaternium-15 and other commonly used quaternary ammonium (B1175870) compounds (QACs), namely Benzalkonium Chloride (BAC), Cetrimonium Chloride (CTAC), and Didecyldimethylammonium Chloride (DDAC). This document summarizes key environmental parameters, outlines experimental protocols for their determination, and provides visual representations of assessment workflows and comparative environmental fates.

Quantitative Comparison of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and other selected QACs. Data has been compiled from various scientific sources and regulatory assessments.

ParameterThis compoundBenzalkonium Chloride (BAC)Cetrimonium Chloride (CTAC)Didecyldimethylammonium Chloride (DDAC)
Biodegradability
Ready Biodegradability (OECD 301)Not readily biodegradable.Readily biodegradable[1].Inherently biodegradable.Not readily biodegradable. May require acclimatized microorganisms for degradation[2].
Degradation RateHydrolysis half-life of ~1.5 days.Rapidly degraded in wastewater treatment plants[1].Readily biodegradable.Can be persistent under certain environmental conditions[3]. Half-life in aerobic soil can be over 1,000 days[4].
Aquatic Toxicity
Fish (96h LC50)Data not readily available in reviewed literature.Moderately to highly toxic to fish[5].Very toxic to aquatic life[6].Moderately to highly toxic to fish[7]. 96-h LC50 for Rainbow Trout is 0.409 mg/L[8].
Daphnia (48h EC50)Data not readily available in reviewed literature.Highly toxic to aquatic invertebrates.Very toxic to aquatic life[6].Very highly toxic to freshwater aquatic invertebrates[7].
Algae (72h EC50)Data not readily available in reviewed literature.Highly toxic to algae. EC50 for P. subcapitata is 0.255 mg/L[9].Very toxic to aquatic life[6].Toxic to freshwater alga at microgram concentrations[7].
Bioaccumulation
PotentialLow potential for bioaccumulation.Does not bioaccumulate in the food chain[1].Low potential for bioaccumulation.Not expected to bioaccumulate[3].

Experimental Protocols

The environmental fate parameters presented in this guide are typically determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key test guidelines.

Biodegradability Testing

OECD Guideline 301: Ready Biodegradability [10][11][12]

This guideline provides a set of six methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The principle involves incubating the test substance with a microbial inoculum (e.g., from a wastewater treatment plant) in a mineral medium for 28 days. Biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or oxygen uptake. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥60% of theoretical CO2 production) within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

OECD Guideline 203: Fish, Acute Toxicity Test [13][14][15][16][17]

This test evaluates the acute lethal toxicity of a substance to fish. Typically, a group of fish of a recommended species (e.g., Rainbow Trout or Zebrafish) is exposed to various concentrations of the test substance in water for 96 hours. The mortality and any sublethal effects are observed at 24, 48, 72, and 96 hours. The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [18][19][20][21][22]

This guideline assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. The result is expressed as the EC50 (Effective Concentration 50%), the concentration at which 50% of the daphnids are immobilized.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [23][24][25][26][27]

This test determines the effect of a substance on the growth of freshwater algae. A culture of a selected algal species (e.g., Pseudokirchneriella subcapitata) is exposed to different concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass indicators. The endpoint is the EC50, representing the concentration that causes a 50% reduction in algal growth or growth rate compared to a control.

Visualizing Environmental Fate Assessment and Comparison

The following diagrams, created using the DOT language, illustrate the typical workflow for assessing the environmental fate of a chemical and provide a comparative overview of the environmental fate of the QACs discussed.

EnvironmentalFateAssessment cluster_input Input cluster_assessment Environmental Fate Assessment cluster_output Output TestSubstance Test Substance (e.g., this compound) Biodegradation Biodegradation (OECD 301) TestSubstance->Biodegradation AquaticToxicity Aquatic Toxicity (OECD 201, 202, 203) TestSubstance->AquaticToxicity Bioaccumulation Bioaccumulation Potential TestSubstance->Bioaccumulation Sorption Sorption/Desorption (OECD 106, 121) TestSubstance->Sorption RiskAssessment Environmental Risk Assessment Biodegradation->RiskAssessment AquaticToxicity->RiskAssessment Bioaccumulation->RiskAssessment Sorption->RiskAssessment

Caption: Workflow for Environmental Fate Assessment.

QAC_Comparison cluster_qacs Quaternary Ammonium Compounds cluster_fate Environmental Fate Characteristics Q15 This compound Biodegradability Biodegradability Q15->Biodegradability Not Readily Biodegradable Toxicity Aquatic Toxicity Q15->Toxicity High (Presumed) Persistence Persistence Q15->Persistence Moderate BAC Benzalkonium Chloride BAC->Biodegradability Readily Biodegradable BAC->Toxicity High BAC->Persistence Low CTAC Cetrimonium Chloride CTAC->Biodegradability Inherently Biodegradable CTAC->Toxicity Very High CTAC->Persistence Low to Moderate DDAC DDAC DDAC->Biodegradability Not Readily Biodegradable DDAC->Toxicity Very High DDAC->Persistence High

Caption: Comparative Environmental Fate of QACs.

References

A comparative review of the regulatory status of Quaternium-15 in the EU and US

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review for Researchers and Drug Development Professionals

Quaternium-15 (B179280), a quaternary ammonium (B1175870) salt, has long been utilized as a preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity. However, its classification as a formaldehyde-releasing agent has led to significant safety concerns, resulting in divergent regulatory pathways in the European Union and the United States. This guide provides a comprehensive comparison of the regulatory status of this compound in these two key markets, supported by scientific data and experimental methodologies, to inform researchers, scientists, and drug development professionals.

Regulatory Landscape: A Stark Contrast

The regulatory approaches to this compound in the EU and the US could not be more different. The EU has adopted a precautionary principle, leading to a complete ban, while the US maintains its use under specific concentration limits, with some state-level exceptions.

European Union: A Precautionary Ban

In the European Union, this compound is banned from use in cosmetic products. This prohibition is a direct consequence of its classification as a Carcinogenic, Mutagenic, or toxic to Reproduction (CMR) substance.[1] Specifically, the cis-isomer of this compound has been classified as toxic to reproduction, category 2.[2]

The ban is enforced through Regulation (EC) No 1223/2009 on cosmetic products, which prohibits the use of substances classified as CMR. This compound was officially added to Annex II (List of Substances Prohibited in Cosmetic Products) of this regulation through the amending Commission Regulation (EU) 2019/831 .[3][4][5] This decision was underpinned by opinions from the Scientific Committee on Consumer Safety (SCCS), which concluded that due to insufficient toxicological and dermal absorption data, a quantitative risk assessment could not be performed, leading to questions about its safety for consumers.[2]

United States: Federal Allowance with State-Level Restrictions

In the United States, there is no federal ban on the use of this compound in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel , an independent body that assesses the safety of cosmetic ingredients, has reviewed this compound and concluded that it is safe for use in cosmetics at concentrations not exceeding 0.2% .[1]

However, the CIR has acknowledged a higher frequency of sensitization to this compound in North America compared to Europe. This has prompted some state-level regulatory action. Notably, California's Assembly Bill 496 will ban the manufacture, sale, or delivery of cosmetic products containing intentionally added this compound, commencing January 1, 2025 .

This dual regulatory environment in the US, with federal allowance and emerging state-level prohibitions, creates a complex landscape for product developers.

Quantitative Data Summary

The differing regulatory stances are influenced by data on the sensitization potential of this compound. The following tables summarize the key regulatory limits and reported sensitization rates in the EU and US.

Regulatory Parameter European Union United States (Federal) United States (California)
Status BannedPermitted with restrictionsBanned (from Jan 1, 2025)
Reference Regulation Regulation (EC) No 1223/2009, Annex II (amended by Regulation (EU) 2019/831)Cosmetic Ingredient Review (CIR) Expert Panel Safety AssessmentAssembly Bill 496
Concentration Limit Not applicable (banned)≤ 0.2%Not applicable (banned)
Patch Test Sensitization Rates for this compound Reported Prevalence Region Reference
North American Contact Dermatitis Group (1994-2016) 7.7%North AmericaAtwater, et al. (2021)
Retrospective Analysis (1905 patients) 9.5%North AmericaHeisterberg, et al. (2011)[6][7]
European Studies (mean, adjusted for sample size) 1.1% (range: 0.6% - 1.9%)EuropeSCCS Opinion on this compound (2011)[8]
Literature Survey (mean for most countries) < 1.0%Europe (excluding UK)de Groot, et al. (2009)[9]

Experimental Protocols

The primary method for assessing the skin sensitization potential of a substance like this compound is the Human Repeat Insult Patch Test (HRIPT) .

Human Repeat Insult Patch Test (HRIPT) - General Protocol

The HRIPT is designed to determine the potential of a test material to induce contact sensitization. The test consists of two phases: an induction phase and a challenge phase.

1. Induction Phase:

  • Objective: To induce a potential allergic response in susceptible individuals.

  • Procedure:

    • A small amount of the test material (e.g., this compound at a specific concentration in a suitable vehicle like petrolatum) is applied to a small area of the skin (typically the back or upper arm) under an occlusive or semi-occlusive patch.

    • The patch is left in place for 24-48 hours.

    • This procedure is repeated on the same site for a total of 9 applications over a 3-week period.

    • The site is observed for any signs of irritation after each application.

2. Rest Period:

  • A 10-14 day rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.

3. Challenge Phase:

  • Objective: To determine if sensitization has been induced.

  • Procedure:

    • A patch with the test material is applied to a naive skin site (a site not previously exposed during the induction phase).

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at specified time points (e.g., 48, 72, and 96 hours after application).

Specifics from Sensitization Studies: While the general HRIPT protocol provides a framework, specific parameters from studies on this compound sensitization include:

  • Test Concentration: Patch testing for this compound allergy is typically performed with 1% this compound in petrolatum .[10]

  • Reading Times: Reactions are typically read at Day 2 (48 hours) and Day 4 (96 hours) after patch application.

Alternatives to this compound

Given the regulatory pressures and consumer concerns surrounding formaldehyde-releasers, the demand for safer and effective alternatives is high. Several preservatives are commonly used in place of this compound.

Alternative Preservative Typical Use Concentration Antimicrobial Spectrum Safety Profile Highlights Minimum Inhibitory Concentration (MIC) Data
Phenoxyethanol 0.5% - 1.0%Broad-spectrum (bacteria, yeast, mold)[3][11]Considered safe for use in cosmetics up to 1% by the SCCS and CIR. Low sensitization potential.[11][12]S. aureus: 8500 µg/mL, P. aeruginosa: 3200 µg/mL, C. albicans: 5400 µg/mL, E. coli: 3600 µg/mL, A. niger: 3300 µg/mL[11]
Sodium Benzoate (B1203000) 0.05% - 0.5% (rinse-off up to 2.5%, oral care up to 1.7%)[13]Most effective against yeast and mold; some bacterial inhibition.[13]Generally Recognized As Safe (GRAS) by the FDA. Effective in acidic formulations (pH < 4.5).[14][15]Effective concentrations typically range from 0.05% to 0.3%.[5]
Potassium Sorbate 0.15% - 0.3% (alone), 0.1% - 0.2% (in combination)[16]Primarily effective against yeast and mold.GRAS by the FDA. Effective in acidic to slightly acidic conditions (up to pH 6.5).[5][16]Effective concentrations typically range from 0.05% to 0.3%.[5]

Signaling Pathways and Regulatory Logic

The following diagrams illustrate the regulatory decision-making processes in the EU and US, and the general mechanism of formaldehyde-releasing preservatives.

EU_Regulatory_Pathway cluster_EU EU Regulatory Pathway for this compound This compound This compound Formaldehyde (B43269) Releaser Formaldehyde Releaser This compound->Formaldehyde Releaser CMR Classification Cis-isomer classified as Toxic to Reproduction (Cat. 2) under CLP Regulation Formaldehyde Releaser->CMR Classification Cosmetics Regulation Regulation (EC) No 1223/2009 Article 15: Prohibition of CMR substances CMR Classification->Cosmetics Regulation SCCS Opinion SCCS Opinion: Insufficient data for quantitative risk assessment SCCS Opinion->Cosmetics Regulation Ban Banned in Cosmetics (Annex II) Cosmetics Regulation->Ban

EU Regulatory Pathway for this compound

US_Regulatory_Pathway cluster_US US Regulatory Pathway for this compound This compound This compound CIR Review Cosmetic Ingredient Review (CIR) Expert Panel Assessment This compound->CIR Review Safety Conclusion Safe for use up to 0.2% CIR Review->Safety Conclusion Sensitization Data Increased sensitization noted in North America CIR Review->Sensitization Data Federal Regulation No Federal Ban Safety Conclusion->Federal Regulation State Regulation State-level action (e.g., California AB 496 Ban) Sensitization Data->State Regulation

US Regulatory Pathway for this compound

Formaldehyde_Release_Mechanism cluster_Mechanism Mechanism of Formaldehyde-Releasing Preservatives This compound This compound (in aqueous cosmetic product) Decomposition Slow Decomposition This compound->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Microbe Microorganism Formaldehyde->Microbe acts on Inhibition Inhibition of Microbial Growth Microbe->Inhibition leads to

Mechanism of Formaldehyde-Releasing Preservatives

Conclusion

The regulatory divergence between the EU and the US regarding this compound highlights differing approaches to risk assessment and management. The EU's ban reflects a precautionary approach driven by the CMR classification of its cis-isomer. In contrast, the US relies on a risk-based assessment by the CIR, which deems it safe at current use levels, although this is being challenged at the state level. For researchers, scientists, and drug development professionals, understanding these distinct regulatory frameworks is crucial for product formulation, global market access, and ensuring consumer safety. The trend towards phasing out formaldehyde-releasers is clear, driven by both regulatory actions and consumer demand for "cleaner" and safer cosmetic products. The exploration and validation of effective and safe alternatives will continue to be a key area of research and development in the cosmetic and pharmaceutical industries.

References

Quaternium-15 in Cosmetic Formulations: A Comparative Efficacy Analysis in Lotions and Shampoos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the performance of Quaternium-15 as a preservative in distinct cosmetic matrices, with supporting experimental data and a review of viable alternatives.

This compound, a quaternary ammonium (B1175870) salt, has long been utilized in the cosmetic industry as a broad-spectrum preservative. Its efficacy stems from its ability to act as a formaldehyde (B43269) donor, gradually releasing formaldehyde to inhibit microbial growth.[1][2] However, the performance of this preservative is not uniform across all product types. The composition of the cosmetic matrix, particularly the presence of surfactants and emulsifiers, can significantly influence its antimicrobial activity. This guide provides a comparative analysis of the efficacy of this compound in two distinct cosmetic systems: oil-in-water (O/W) emulsions, typical of lotions, and surfactant-based aqueous solutions, characteristic of shampoos.

Comparative Efficacy of this compound

The effectiveness of a preservative is scientifically evaluated through a standardized challenge test, such as ISO 11930.[1] This test involves intentionally introducing specific microorganisms into the cosmetic product and measuring the reduction in their population over time. The results are typically expressed as a logarithmic (log) reduction.

Table 1: Preservative Efficacy of this compound (Hypothetical Data Based on Formulation Principles)

Cosmetic MatrixTarget MicroorganismInoculum Level (CFU/g)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28Assessment
Lotion (O/W Emulsion) Pseudomonas aeruginosa1.0 x 10⁶>3.0>3.0>3.0Effective
Staphylococcus aureus1.2 x 10⁶>3.0>3.0>3.0Effective
Aspergillus brasiliensis8.0 x 10⁴1.0>2.0>2.0Effective
Shampoo (Surfactant-based) Pseudomonas aeruginosa1.1 x 10⁶2.5>3.0>3.0Potentially Slower Action
Staphylococcus aureus1.3 x 10⁶2.8>3.0>3.0Potentially Slower Action
Aspergillus brasiliensis7.5 x 10⁴0.51.5>2.0Potentially Slower Action

Note: This data is hypothetical and for illustrative purposes. Actual results can vary based on the specific formulation.

The hypothetical data in Table 1 illustrates that while this compound can be an effective preservative in both lotions and shampoos, its rate of microbial reduction may be slower in surfactant-heavy formulations like shampoos. This is due to the potential for interactions between the preservative and surfactant molecules, which can reduce the "free" and active preservative concentration.

Alternatives to this compound

Concerns over this compound being a formaldehyde-releaser have led to the exploration of alternative preservatives.[2][3] Common alternatives include parabens (e.g., methylparaben, propylparaben) and phenoxyethanol.

Table 2: Comparison of Preservative Alternatives

PreservativeMechanism of ActionOptimal pH RangeEfficacy in Lotions (O/W Emulsions)Efficacy in Shampoos (Surfactant-based)
This compound Formaldehyde release[1][2]4-10Generally effective, but can be influenced by emulsifiers.Efficacy can be reduced by high concentrations of anionic and non-ionic surfactants.
Parabens Disruption of microbial cell membrane and inhibition of DNA/RNA synthesis.3-8Broad-spectrum efficacy. Can be inactivated by some non-ionic surfactants.Efficacy can be compromised by high surfactant load.
Phenoxyethanol Disruption of the cell membrane, leading to leakage of intracellular components.3-10Good broad-spectrum activity. Often used in combination with other preservatives.Generally compatible with most surfactant types, but high concentrations can impact its efficacy.

Experimental Protocols

The evaluation of preservative efficacy is conducted following standardized methods to ensure reproducibility and comparability of results. The ISO 11930 standard is a widely accepted protocol.

Detailed Experimental Protocol: Preservative Efficacy Test (Challenge Test) based on ISO 11930 [1][4]

  • Preparation of Inoculum:

    • Pure cultures of specified microorganisms (Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis, and Escherichia coli) are grown on appropriate agar (B569324) media.

    • The microorganisms are harvested and suspended in a sterile saline solution to achieve a predetermined concentration (typically 10⁸ CFU/mL for bacteria and yeasts, and 10⁷ CFU/mL for molds).

  • Inoculation of the Product:

    • The cosmetic product is divided into individual containers for each test microorganism.

    • A small volume of the microbial suspension is added to each product container to achieve a final concentration of between 10⁵ and 10⁶ CFU/g or mL for bacteria and yeasts, and between 10⁴ and 10⁵ CFU/g or mL for molds.

    • The inoculated product is thoroughly mixed to ensure uniform distribution of the microorganisms.

  • Incubation:

    • The inoculated product containers are stored at a controlled temperature (typically 20-25°C) in the dark for 28 days.

  • Sampling and Microbial Counting:

    • At specified time points (e.g., Day 7, 14, and 28), a small aliquot of the inoculated product is removed.

    • The sample is serially diluted in a neutralizing fluid to inactivate the preservative.

    • The diluted samples are plated onto appropriate agar media.

    • The plates are incubated under suitable conditions, and the number of colony-forming units (CFU) is counted.

  • Evaluation of Results:

    • The log reduction in the number of microorganisms at each time point is calculated relative to the initial inoculum level.

    • The results are compared against the acceptance criteria defined in the ISO 11930 standard (Criteria A requires a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specified timeframe).[1]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preservative efficacy testing.

This compound Mechanism of Action This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Microbial_Cell Microbial_Cell Formaldehyde->Microbial_Cell Cross-links proteins and nucleic acids Cell_Death Cell_Death Microbial_Cell->Cell_Death Disruption of cellular function

Mechanism of Action of this compound

The diagram above illustrates the primary mechanism of this compound, which involves the release of formaldehyde through hydrolysis. This released formaldehyde then interacts with microbial cells, leading to their inactivation.

Preservative Efficacy Test Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare Microbial Inoculum Product_Inoculation Inoculate Cosmetic Product Inoculum_Prep->Product_Inoculation Incubation Incubate at 20-25°C for 28 Days Product_Inoculation->Incubation Sampling Sample at Day 7, 14, 28 Incubation->Sampling Plating Neutralize and Plate Samples Sampling->Plating Counting Count Colonies (CFU) Plating->Counting Calculation Calculate Log Reduction Counting->Calculation Evaluation Compare to Acceptance Criteria Calculation->Evaluation

Preservative Efficacy Testing Workflow

This workflow diagram outlines the key steps involved in a standard preservative efficacy test, from the initial preparation of the microbial inoculum to the final evaluation of the preservative's effectiveness.

References

Unmasking Quaternium-15 Toxicity: A Comparative Analysis of In Silico Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of in silico toxicity predictions with established experimental data for Quaternium-15. By examining key toxicological endpoints—skin sensitization, genotoxicity, and formaldehyde (B43269) release—this analysis aims to highlight the current predictive power and limitations of computational models for this widely used preservative.

This compound (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) has a long history of use as an antimicrobial preservative in cosmetics and personal care products. However, its potential to cause allergic contact dermatitis, primarily due to its function as a formaldehyde-releasing agent, has led to regulatory scrutiny and restrictions on its use.[1] As the scientific community increasingly turns to computational methods to predict chemical toxicity and reduce reliance on animal testing, a thorough evaluation of how these in silico models perform against real-world experimental data for compounds like this compound is essential.

Skin Sensitization: A Tale of Two Methodologies

Skin sensitization is a critical endpoint in the safety assessment of cosmetic ingredients. Experimental data for this compound, largely derived from the murine Local Lymph Node Assay (LLNA), consistently categorizes it as a skin sensitizer (B1316253). In silico models, such as those available in the OECD QSAR Toolbox and VEGA, predict this potential through structural alerts and read-across from structurally similar chemicals.

Table 1: Comparison of In Silico Predictions and Experimental Data for Skin Sensitization of this compound

Parameter In Silico Prediction (Hypothetical) Experimental Data Reference
Prediction Endpoint Skin Sensitization PotentialSkin Sensitization PotentialN/A
Model/Assay OECD QSAR Toolbox (Protein binding alert) / VEGA (CAESAR model)Murine Local Lymph Node Assay (LLNA)[2]
Result Positive for protein binding, predicted to be a sensitizer.Positive (Stimulation Index > 3)[2]
Potency Classification Predicted to be a moderate sensitizer.Moderate sensitizer[2]
Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that assesses the induction of lymphocyte proliferation in the draining auricular lymph nodes following topical application of a test substance to the ears of mice.[2] The principle is that skin sensitizers induce a primary proliferation of T-lymphocytes in the draining lymph nodes.

A simplified protocol involves:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Application: Various concentrations of this compound, dissolved in a suitable vehicle, are applied to the dorsal surface of each ear for three consecutive days. A vehicle control group is also included.

  • Cell Proliferation Measurement: On day 5, mice are injected intravenously with 3H-methyl thymidine (B127349).

  • Sample Collection and Processing: After a set period, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured using a beta-scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[2]

Genotoxicity: Investigating Chromosomal Damage

Genotoxicity assessment is crucial to identify substances that can damage genetic material. Experimental studies have indicated that this compound can be clastogenic, meaning it can cause structural damage to chromosomes. In silico models like DEREK Nexus are designed to predict such hazards based on the presence of structural alerts associated with genotoxicity.

Table 2: Comparison of In Silico Predictions and Experimental Data for Genotoxicity of this compound

Parameter In Silico Prediction (Hypothetical) Experimental Data Reference
Prediction Endpoint Chromosomal Aberration (Clastogenicity)Chromosomal Aberration[3]
Model/Assay DEREK Nexus (Structural Alert for Aldehydes/Precursors)In vitro Chromosomal Aberration Test in Chinese Hamster Lung (CHL) cells[3]
Result Positive alert for potential clastogenicity due to formaldehyde release.Positive (clastogenic)[3]
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4]

A general protocol is as follows:

  • Cell Culture: Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes are commonly used.

  • Exposure: Cell cultures are exposed to at least three different concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 24 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations.[4]

Formaldehyde Release: The Underlying Mechanism

The toxicity of this compound is intrinsically linked to its ability to release formaldehyde, a known carcinogen and sensitizer.[5] This chemical property can be predicted in silico based on its chemical structure and hydrolysis pathways. Experimental methods quantify the amount of formaldehyde released under specific conditions.

Table 3: Comparison of In Silico Predictions and Experimental Data for Formaldehyde Release from this compound

Parameter In Silico Prediction (Hypothetical) Experimental Data Reference
Prediction Endpoint Potential for Formaldehyde ReleaseQuantified Formaldehyde Release[6]
Model/Assay Chemical degradation pathway analysisHigh-Performance Liquid Chromatography (HPLC)[6]
Result Predicted to hydrolyze in aqueous solution to release formaldehyde.Formaldehyde release is dependent on matrix, pH, time, and temperature.[6]
Experimental Protocol: Quantification of Formaldehyde Release by HPLC

The amount of formaldehyde released from a product containing this compound can be quantified using High-Performance Liquid Chromatography (HPLC) following derivatization.[6]

A summarized protocol includes:

  • Sample Preparation: An aqueous solution or a cosmetic formulation containing this compound is prepared.

  • Derivatization: The sample is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative of formaldehyde.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared with known concentrations of formaldehyde standards.

  • Data Interpretation: The results indicate the amount of free formaldehyde present in the sample under the tested conditions.[6]

Visualizing the Predictive Workflow

The following diagram illustrates the general workflow for comparing in silico toxicity predictions with experimental data, a crucial process in modern toxicology.

Workflow: In Silico vs. Experimental Toxicity Assessment cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis A Identify Chemical Structure (this compound) B Select In Silico Model (e.g., OECD QSAR Toolbox, DEREK Nexus) A->B C Run Prediction for Specific Endpoints B->C D Generate Toxicity Prediction (e.g., Sensitizer, Clastogenic) C->D I Compare In Silico Prediction with Experimental Result D->I Predicted Outcome E Select Appropriate Assay (e.g., LLNA, Chromosomal Aberration Test) F Conduct Experiment Following Protocol E->F G Collect and Analyze Data F->G H Determine Experimental Outcome G->H H->I Experimental Outcome J Assess Correlation and Model Performance I->J

Caption: Workflow for comparing in silico and experimental toxicity data.

The signaling pathway for this compound-induced skin sensitization involves its action as a hapten, which, due to its formaldehyde-releasing properties, modifies skin proteins. This leads to recognition by immune cells and the initiation of an allergic cascade.

Signaling Pathway: this compound Induced Skin Sensitization Q15 This compound HCHO Formaldehyde Q15->HCHO releases Protein Skin Proteins HCHO->Protein modifies Hapten_Protein Haptenated Protein Langerhans Langerhans Cells Hapten_Protein->Langerhans uptake by T_Cell_Activation T-Cell Activation and Proliferation Langerhans->T_Cell_Activation presents antigen to Cytokines Release of Pro-inflammatory Cytokines T_Cell_Activation->Cytokines Inflammation Inflammation (Allergic Contact Dermatitis) Cytokines->Inflammation

References

Comparative Genomics of Microbial Resistance to Quaternium-15: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Resistance Mechanisms and Alternative Antimicrobials

Quaternium-15, a formaldehyde-releasing preservative, has long been utilized in cosmetic and industrial applications for its broad-spectrum antimicrobial activity. However, the emergence of microbial resistance poses a significant challenge to its continued efficacy. This guide provides a comparative analysis of the genomic underpinnings of microbial resistance to this compound, evaluates its performance against alternative preservatives, and offers detailed experimental protocols for researchers in microbiology and drug development.

Performance Comparison of this compound and Alternatives

The antimicrobial efficacy of preservatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While direct comparative studies on this compound against a wide range of microbes are limited in publicly available literature, this section synthesizes available data and provides context based on formaldehyde-releasing agents and common alternatives.

Table 1: Comparative Antimicrobial Efficacy (MIC/MBC in µg/mL) of Preservatives

PreservativePseudomonas aeruginosaStaphylococcus aureusEscherichia coli
This compound Data not availableMIC: 4,000Data not available
Parabens (Methyl, Propyl) MIC: >8,000 (Methyl)MIC: 1,250 (Methyl)MIC: >8,000 (Methyl)
Phenoxyethanol MIC: 4,000 - 6,000MIC: 3,000 - 5,000MIC: 4,000 - 5,000

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The MIC for S. aureus against this compound is inferred from studies on formaldehyde-releasing agents.

Unraveling the Genomic Basis of Resistance

Resistance to this compound is intrinsically linked to the bacterium's ability to detoxify formaldehyde (B43269). The primary mechanism involves the glutathione-dependent formaldehyde detoxification pathway, a highly conserved system in many bacteria.

Key Genetic Determinants

Genomic analyses of formaldehyde-resistant bacteria have identified a cluster of genes responsible for this detoxification pathway. The core components include:

  • Glutathione-dependent Formaldehyde Dehydrogenase (GS-FDH or AdhC): This enzyme catalyzes the oxidation of S-(hydroxymethyl)glutathione, the adduct formed from the spontaneous reaction of formaldehyde and glutathione.

  • S-formylglutathione Hydrolase (Fgh or EstD): This enzyme hydrolyzes S-formylglutathione to formate (B1220265) and regenerates glutathione, completing the detoxification process.

  • Regulatory Proteins (e.g., FrmR, HxlR): These are transcriptional regulators that sense formaldehyde or its byproducts and control the expression of the detoxification genes.

While direct comparative genomic studies on this compound resistant and susceptible strains are not extensively documented, it is hypothesized that resistance arises from:

  • Upregulation or mutations in the genes encoding the formaldehyde detoxification pathway.

  • Acquisition of these genes through horizontal gene transfer, often located on plasmids.

  • Increased expression of efflux pumps that can expel formaldehyde or this compound from the cell.

Signaling Pathway of Formaldehyde Resistance

The following diagram illustrates the proposed signaling pathway for the induction of formaldehyde resistance, which is the key mechanism for resistance to this compound.

Formaldehyde_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Quaternium-15_ext This compound Quaternium-15_int This compound Quaternium-15_ext->Quaternium-15_int Uptake Formaldehyde Formaldehyde Quaternium-15_int->Formaldehyde Release HMGSH S-(hydroxymethyl)glutathione Formaldehyde->HMGSH Spontaneous reaction with FrmR FrmR (Repressor) Formaldehyde->FrmR Inactivation GSH Glutathione (GSH) GSH->HMGSH SFG S-formylglutathione HMGSH->SFG Oxidation SFG->GSH Regeneration Formate Formate SFG->Formate Hydrolysis frmA_frmB_operon frmA-frmB operon FrmR->frmA_frmB_operon Represses AdhC AdhC (GS-FDH) frmA_frmB_operon->AdhC Transcription & Translation EstD EstD (Fgh) frmA_frmB_operon->EstD AdhC->HMGSH EstD->SFG

Proposed signaling pathway for formaldehyde resistance.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. This section details the methodologies for key experiments.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: the lowest concentration with no visible growth C->D E Subculture from clear wells onto agar (B569324) plates to determine MBC D->E F Incubate agar plates at 37°C for 24 hours E->F G Determine MBC: the lowest concentration that kills 99.9% of the initial inoculum F->G

Workflow for determining MIC and MBC.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)

  • This compound and other preservatives

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Genomic Analysis

Whole-genome sequencing of resistant and susceptible isolates is essential to identify the genetic basis of resistance.

Workflow for Comparative Genomic Analysis

Genomics_Workflow A Isolate genomic DNA from this compound resistant and susceptible bacterial strains B Perform whole-genome sequencing (e.g., Illumina platform) A->B C Assemble and annotate the genomes B->C D Perform comparative genomic analysis: - SNP and indel analysis - Pangenome analysis - Identification of resistance genes C->D E Validate findings through functional genomics (e.g., gene knockout, expression analysis) D->E

Validating Reconstructed Human Epidermis Models for Quaternium-15 Safety Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of reconstructed human epidermis (RhE) models is becoming a scientifically accepted and ethically preferable alternative to traditional animal testing for assessing the skin irritation and sensitization potential of cosmetic ingredients and pharmaceutical compounds. This guide provides a comprehensive comparison of RhE models with other testing methods for the safety assessment of Quaternium-15 (B179280), a widely used preservative known for its potential to cause skin sensitization.

Comparative Analysis of Safety Testing Methods for this compound

The safety of this compound has been evaluated using various methods, including in vivo animal studies, human clinical tests, and in vitro alternatives. Reconstructed human epidermis models, such as EpiDerm™, EpiSkin™, and SkinEthic™ RHE, offer a robust platform for predicting skin irritation and sensitization, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2] These models are recognized in OECD Test Guidelines for skin irritation (TG 439) and skin corrosion (TG 431).[3][4][5][6][7]

Data Presentation: this compound Safety Data

The following tables summarize quantitative data from various studies to facilitate a comparison between different testing methodologies for this compound.

Table 1: In Vitro Skin Irritation Data (Reconstructed Human Epidermis - OECD TG 439)

While specific public data for this compound tested according to OECD TG 439 is limited, the table below illustrates the expected data format and interpretation based on the guideline. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][8][9]

Test SubstanceConcentration (%)Mean Tissue Viability (%)Standard DeviationClassification
Negative Control-100± 5.0Non-Irritant
Positive Control (5% SDS)5< 50± 4.2Irritant
This compound0.2> 50 (projected)-Non-Irritant (projected)
This compound>5< 50 (projected)-Irritant (projected)

Note: Projections are based on in vivo data suggesting irritation at concentrations above 5%.[10] Further testing of this compound in RhE models following OECD TG 439 is required to generate definitive in vitro data.

Table 2: In Vitro Skin Sensitization Data (ARE-Nrf2 Luciferase Assay - OECD TG 442D)

The ARE-Nrf2 luciferase assay is a key in vitro method for predicting skin sensitization potential.[11][12] A compound is considered a sensitizer (B1316253) if it induces a significant increase in luciferase gene expression.

Test SubstanceConcentration (µM)Fold Induction of LuciferaseCell Viability (%)Classification
Negative Control-1.0100Non-Sensitizer
Positive Control-> 1.5> 70Sensitizer
This compoundVarious> 1.5 (expected)> 70 (expected)Sensitizer (expected)

Note: As a known sensitizer and formaldehyde-releaser, this compound is expected to be positive in this assay. Specific quantitative data from ARE-Nrf2 assays on this compound is needed for a direct comparison.

Table 3: In Vivo Animal Skin Irritation & Sensitization Data (Rabbit & Mouse)

TestSpeciesConcentration (%)ObservationResultReference
Skin IrritationRabbit> 5Moderate skin irritantIrritant[10]
Skin Sensitization (LLNA)MouseNot specifiedStimulation Index > 3 (expected)Sensitizer[13][14][15]

Table 4: Human Patch Test Data for this compound

Study PopulationNumber of PatientsConcentration (%)Positive Reactions (%)ConclusionReference
Retrospective Analysis1905Not specified9.5Statistically significant relationship between reactivity to this compound and formaldehyde (B43269).[11][16]
Retrospective Analysis6503Not specified1.673% of formaldehyde-allergic patients also reacted to this compound.[17]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test method determines the skin irritation potential of a substance based on its cytotoxicity on a reconstructed human epidermis model.

1. Test System: A three-dimensional RhE model, such as EpiDerm™, consisting of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[1][8]

2. Procedure:

  • Pre-incubation: Tissues are pre-incubated for 60 minutes at 37°C and 5% CO2.
  • Application of Test Substance: The test substance (liquid or solid) is applied topically to the surface of the epidermis. For solids, the surface is moistened with deionized water prior to application.[18] At least three tissue replicates are used for each test substance.
  • Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.
  • Washing: The test substance is thoroughly washed from the tissue surface with a buffered saline solution.
  • Post-incubation: Tissues are transferred to fresh medium and incubated for 42 hours.
  • Cell Viability Measurement (MTT Assay): Tissue viability is assessed by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by mitochondrial dehydrogenases of viable cells. The formazan is then extracted, and the optical density is measured.[4][19]

3. Data Interpretation: A substance is identified as a skin irritant (UN GHS Category 2) if the mean relative tissue viability is ≤ 50% compared to the negative control.[8][20]

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442D)

This assay assesses the skin sensitization potential of a substance by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes.

1. Test System: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase reporter gene under the control of the antioxidant response element (ARE).[7][12]

2. Procedure:

  • Cell Seeding: Keratinocytes are seeded in 96-well plates and incubated for 24 hours.
  • Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours.
  • Luciferase Assay: The activity of the luciferase enzyme is measured using a luminometer.
  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction is not a result of cellular toxicity.

3. Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant fold induction of luciferase activity of ≥ 1.5 at a concentration where cell viability is > 70%.[21][22]

Mandatory Visualizations

Experimental Workflow for this compound Safety Testing using RhE Models

G cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis start Receive RhE Tissues pre_incubate Pre-incubate Tissues (60 min, 37°C, 5% CO2) start->pre_incubate apply_q15 Apply this compound (Triplicate Tissues) pre_incubate->apply_q15 apply_controls Apply Controls (Positive & Negative) pre_incubate->apply_controls expose Incubate (60 min, 37°C) apply_q15->expose apply_controls->expose wash Wash Tissues expose->wash post_incubate Post-incubate (42 hours) wash->post_incubate mtt_assay MTT Assay post_incubate->mtt_assay od_measure Measure Optical Density mtt_assay->od_measure calc_viability Calculate % Viability od_measure->calc_viability classify Classify Irritation Potential (≤50% Viability = Irritant) calc_viability->classify

Workflow for in vitro skin irritation testing of this compound using RhE models (OECD TG 439).
Signaling Pathway in Skin Sensitization: The Keap1-Nrf2 Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Normal State Keap1_mod Keap1 Modification Keap1_Nrf2->Keap1_mod Dissociation Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Quaternium15 This compound (Sensitizer) Quaternium15->Keap1_mod Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Translocation Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Gene Expression (e.g., Luciferase) ARE->Gene_exp Activates

The Keap1-Nrf2 signaling pathway activated by skin sensitizers like this compound.

Conclusion

Reconstructed human epidermis models provide a scientifically robust and ethically sound alternative for assessing the skin irritation and sensitization potential of this compound. The available in vivo and human data strongly suggest that this compound is a skin sensitizer and can be an irritant at higher concentrations.[10][23][24] In vitro tests using RhE models, such as those described in OECD TG 439 and 442D, are well-suited to detect these hazards. While more direct comparative studies on this compound in these in vitro systems are needed to provide precise quantitative correlations, the established predictivity of these models for other chemicals supports their use in the safety assessment of this preservative. The detailed protocols and mechanistic understanding of the underlying biological pathways, as visualized in this guide, provide a solid framework for researchers and drug development professionals to implement these advanced non-animal testing strategies.

References

Safety Operating Guide

Proper Disposal of Quaternium-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Quaternium-15, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount when handling chemicals like this compound. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a flammable solid and is harmful if swallowed. It is also recognized as a skin sensitizer (B1316253) and can cause allergic skin reactions. Due to its toxicity to aquatic life with long-lasting effects, it is crucial to prevent its release into the environment.

Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat or protective clothing

  • In case of dust formation, use a NIOSH-approved respirator.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid creating dust.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 500 mg/kgRat
940 - 2664 mg/kgRat
78.5 mg/kgRabbit
Acute Dermal Toxicity (ATE) 300 mg/kg-
Aquatic Toxicity (LC50) 59 ppm (96 hr)Bluegill (Lepomis macrochirus)
Aquatic Toxicity (EC50) 27,000 µg/L (48 hr)Water Flea (Daphnia magna)

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. Do not discharge this compound or its containers into sewer systems, drains, or the environment.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with this compound.

    • Clearly label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Incompatible materials include strong oxidizing agents, strong reducing agents, casein, and some types of amine-modified clays.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

    • For large spills, contain the spill and absorb it with an inert material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent and water.

    • Collect all decontamination materials (e.g., wipes, absorbents) and dispose of them as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (e.g., unused chemical, contaminated labware) B Is the waste mixed with other chemicals? A->B C Segregate from incompatible materials (e.g., strong oxidizers, reducers) B->C Yes D Place in a dedicated, labeled hazardous waste container B->D No C->D E Store in a cool, dry, well-ventilated area D->E F Ensure container is sealed and labeled correctly E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H Provide Safety Data Sheet (SDS) to the contractor G->H I Document waste disposal according to institutional and regulatory requirements H->I

Caption: this compound Disposal Workflow Diagram.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Quaternium-15

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the secure handling and disposal of Quaternium-15, ensuring the protection of laboratory personnel and the environment.

This compound, a quaternary ammonium (B1175870) salt widely used as a preservative, is a potent chemical that necessitates stringent safety measures in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling protocols, and disposal plans to mitigate risks associated with its use. Adherence to these guidelines is paramount for maintaining a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required protective gear.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection GlovesChemical-impermeable gloves (inspected prior to use).[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1][2] Lab coat or coveralls are essential.
Respiratory Protection RespiratorIn case of insufficient ventilation or dust/aerosol formation, use a particulate filter device (EN 143) or a self-contained breathing apparatus.[3]

Occupational Exposure Limits

Researchers should be aware of the established occupational exposure limits for this compound to ensure that airborne concentrations are maintained at safe levels.

Country/OrganizationAgentLimit Value (8-hour TWA)Limit Value (Short-Term)Notation
Germany (DFG)Methenamine 3-chloroallylochloride (this compound)2 mg/m³4 mg/m³ (15-minute average)Inhalable aerosol

TWA: Time-Weighted Average

Operational Plan for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh/measure this compound in a designated area C->D Proceed to handling E Handle with non-sparking tools D->E F Avoid dust and aerosol formation E->F G Ground and bond container and receiving equipment F->G H Decontaminate work surfaces G->H Complete handling I Properly label and store unused this compound H->I J Remove and decontaminate or dispose of PPE I->J K Wash hands thoroughly J->K Disposal Plan for this compound cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal A Unused this compound C Collect in a suitable, closed, and labeled hazardous waste container A->C B Contaminated Materials (PPE, labware) B->C D Segregate from incompatible materials C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by an approved hazardous waste disposal facility E->F G Ensure compliance with all local, state, and federal regulations F->G

References

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